Product packaging for Lancilactone C(Cat. No.:CAS No. 218915-17-4)

Lancilactone C

Cat. No.: B1204977
CAS No.: 218915-17-4
M. Wt: 464.6 g/mol
InChI Key: TYAJEEFQBLTASC-NNIFVFKYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lancilactone C is a terpene lactone isolated from the stems and roots of Kadsura lancilimba and has been shown to exhibit anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a terpene lactone, a tricyclic triterpenoid, a delta-lactone and a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O4 B1204977 Lancilactone C CAS No. 218915-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

218915-17-4

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

3-[(3R,3aR,10bR)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8-propan-2-ylidene-2,3,4,5-tetrahydro-1H-cyclohepta[e]inden-7-yl]propanoic acid

InChI

InChI=1S/C30H40O4/c1-18(2)23-9-10-25-22(17-21(23)8-12-27(31)32)13-15-29(5)24(14-16-30(25,29)6)20(4)26-11-7-19(3)28(33)34-26/h7,9-10,17,20,24,26H,8,11-16H2,1-6H3,(H,31,32)/t20-,24+,26-,29+,30-/m0/s1

InChI Key

TYAJEEFQBLTASC-NNIFVFKYSA-N

SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C

Synonyms

lancilactone C
lancilactone-C

Origin of Product

United States

Foundational & Exploratory

Lancilactone C: A Technical Whitepaper on its Natural Source, Bioactivity, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancilactone C, a complex triterpenoid (B12794562), has garnered significant attention within the scientific community for its potent anti-HIV activity. Initially isolated from plants of the Schisandraceae family, its unique chemical architecture and promising biological profile present a compelling case for further investigation in the context of novel antiretroviral drug development. This document provides a comprehensive technical overview of this compound, detailing its natural origin, biological effects, and the methodologies employed for its isolation and evaluation. A significant development in the study of this compound has been the revision of its originally proposed chemical structure following its first total synthesis. This whitepaper incorporates these updated structural details and discusses their implications for future research and development.

Natural Source and Botanical Origin

This compound is a naturally occurring triterpenoid that has been isolated from plant species belonging to the Schisandraceae family. The primary botanical sources identified are:

  • Kadsura lancilimba : The stems and roots of this plant have been a primary source for the isolation of this compound.[1]

  • Schisandra lancifolia : Various parts of this plant have also been reported to contain this compound and related triterpenoids.

These plants have a history of use in traditional medicine, which has often guided the scientific exploration of their constituent compounds.

Biological Activity: Anti-HIV Properties

The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Quantitative Bioactivity Data

The anti-HIV efficacy of this compound has been quantified in cell-based assays. The key metric, the half-maximal effective concentration (EC50), represents the concentration of the compound required to inhibit 50% of viral replication.

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Reference
This compoundHIV-1H9 lymphocytes1.4> 71.4[1]

Experimental Protocols

Isolation and Purification of this compound from Kadsura lancilimba

The following protocol is a representative method for the isolation and purification of this compound, based on established procedures for triterpenoid extraction from the Schisandraceae family.

3.1.1. Plant Material and Extraction

  • Collection and Preparation : Collect fresh stems and roots of Kadsura lancilimba. Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Solvent Partitioning

  • Liquid-Liquid Extraction : Suspend the crude ethanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Fraction Selection : Monitor the anti-HIV activity of each fraction using a preliminary bioassay. The fraction exhibiting the highest activity (typically the ethyl acetate fraction for triterpenoids) is selected for further purification.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography : Subject the active fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis : Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Further purify the active fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol (B129727) and water, to yield pure this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried, powdered Kadsura lancilimba extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning active_fraction Bioactive Fraction (Ethyl Acetate) partitioning->active_fraction silica_gel Silica Gel Column Chromatography active_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a common method to assess the in vitro anti-HIV activity of a compound by measuring the inhibition of the viral reverse transcriptase enzyme.

3.2.1. Reagents and Materials

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs)

  • [³H]-Thymidine triphosphate ([³H]-TTP)

  • Test compound (this compound) dissolved in DMSO

  • Tris-HCl buffer

  • MgCl₂

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

3.2.2. Assay Procedure

  • Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(A)·oligo(dT) template/primer, and dNTPs including [³H]-TTP.

  • Incubation : In a microcentrifuge tube, add the reaction mixture, the recombinant HIV-1 RT enzyme, and varying concentrations of this compound (or a positive control inhibitor, or DMSO as a negative control).

  • Reaction Initiation and Termination : Incubate the mixture at 37°C for 1 hour to allow for DNA synthesis. Stop the reaction by adding ice-cold 10% TCA.

  • Precipitation and Filtration : Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes. Collect the precipitate by filtering the mixture through glass fiber filters.

  • Washing : Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-TTP.

  • Quantification : Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : The amount of radioactivity is proportional to the activity of the HIV-1 RT. Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_setup Assay Setup cluster_reaction Reaction and Detection cluster_analysis Data Analysis reaction_mix Prepare Reaction Mixture (Buffer, Template/Primer, dNTPs, [³H]-TTP) incubation Incubate with HIV-1 RT and this compound reaction_mix->incubation termination Terminate Reaction with TCA incubation->termination filtration Precipitate and Filter DNA termination->filtration quantification Measure Radioactivity filtration->quantification calculation Calculate % Inhibition quantification->calculation ec50 Determine EC50 Value calculation->ec50

Figure 2: Workflow for the anti-HIV-1 Reverse Transcriptase inhibition assay.

Potential Mechanism of Action: Interference with HIV Replication

While the precise molecular target of this compound is still under investigation, its demonstrated ability to inhibit HIV replication in cell culture suggests that it interferes with a critical step in the viral life cycle. The anti-HIV activity of many triterpenoids has been attributed to the inhibition of viral entry or key viral enzymes like reverse transcriptase and protease. Given the available data, it is plausible that this compound exerts its effect by inhibiting one of these crucial viral processes.

HIV_Lifecycle Potential Target of this compound in the HIV Life Cycle cluster_host Host Cell Entry 1. Binding and Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding HIV HIV Virion HIV->Entry LancilactoneC This compound LancilactoneC->RT

Figure 3: The HIV life cycle with the potential inhibitory action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-HIV activity. The successful total synthesis and structural revision of this molecule have opened new avenues for its further development. Future research should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting more extensive preclinical evaluations to assess its therapeutic potential. The development of a scalable synthetic route will be critical for advancing this compound from a laboratory curiosity to a potential clinical candidate in the fight against HIV/AIDS.

References

Lancilactone C: A Technical Guide to its Discovery, Isolation, and Anti-HIV Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C, a structurally unique triterpenoid (B12794562) lactone, has garnered significant interest within the scientific community for its potent anti-HIV activity. Isolated from the stems and roots of Kadsura lancilimba, a plant with a history in traditional Chinese medicine, this natural product presents a promising scaffold for the development of novel antiretroviral agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data. The structural elucidation of this compound has been a subject of scientific inquiry, with its initially proposed structure later being revised based on total synthesis.[3][4]

Quantitative Data Summary

The biological activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key data points for easy comparison.

Table 1: Anti-HIV Activity of this compound

CompoundCell LineEC50 (µg/mL)Therapeutic Index (TI)Reference
This compoundH9 lymphocytes1.4> 71.4[1]

Table 2: Anti-HIV Activity of Other Triterpenoids from Kadsura Species

CompoundSpeciesBioactivityResult/IC50 (µM)Reference
Angustific acid AKadsura angustifoliaAnti-HIVEC50 = 6.1 µg/mL[5]
Kadsuranic acid AKadsura heteroclitaHIV-1 PR InhibitionStrong inhibition[6]
Nigranoic acidKadsura heteroclitaHIV-1 PR InhibitionStrong inhibition[6]
Schisandronic acidKadsura heteroclitaHIV-1 PR InhibitionModerate activity[6]
Seco-coccinic acid FKadsura coccineaHIV-1 Protease InhibitionIC50 = 1.0 ± 0.03[7]
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acidKadsura coccineaHIV-1 Protease InhibitionIC50 = 0.05 ± 0.009[7]

Experimental Protocols

Isolation of this compound from Kadsura lancilimba

The following protocol is a comprehensive representation based on established methods for the isolation of triterpenoids from Kadsura species.

1.1. Plant Material and Extraction:

  • Air-dry the stems and roots of Kadsura lancilimba at room temperature and grind them into a coarse powder.

  • Extract the powdered plant material (e.g., 1 kg) exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2. Solvent Partitioning:

  • Suspend the crude ethanol extract in water (1 L) and partition successively with solvents of increasing polarity: petroleum ether (3 x 2 L), chloroform (B151607) (3 x 2 L), and ethyl acetate (B1210297) (3 x 2 L).

  • Concentrate each solvent fraction under reduced pressure to yield the respective extracts.

1.3. Column Chromatography:

  • Subject the chloroform-soluble fraction to column chromatography on silica (B1680970) gel (200-300 mesh).

  • Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).

  • Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

  • Combine fractions showing similar TLC profiles.

1.4. Further Purification:

  • Subject the fractions containing this compound to repeated column chromatography on silica gel and Sephadex LH-20.

  • For silica gel chromatography, use a solvent system of chloroform-methanol with a gradually increasing methanol (B129727) concentration.

  • For Sephadex LH-20 chromatography, use methanol as the eluent.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water, to yield pure this compound.

G Start Dried & Powdered Kadsura lancilimba Stems & Roots Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Petroleum Ether Fraction Chloroform Fraction Ethyl Acetate Fraction Partitioning->Fractions ColumnChromatography1 Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) Fractions:s->ColumnChromatography1 Chloroform Fraction TLC TLC Monitoring ColumnChromatography1->TLC FractionPooling Pooling of Fractions TLC->FractionPooling ColumnChromatography2 Repeated Column Chromatography (Silica Gel, Sephadex LH-20) FractionPooling->ColumnChromatography2 HPLC Preparative HPLC ColumnChromatography2->HPLC End Pure this compound HPLC->End

Isolation Workflow for this compound
Anti-HIV Activity Assay

The following is a representative protocol for determining the anti-HIV activity of a pure compound like this compound.

2.1. Cell Culture and Virus:

  • Maintain H9 human T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Use a laboratory-adapted strain of HIV-1, such as HIV-1IIIB.

2.2. Cytotoxicity Assay:

  • Determine the cytotoxicity of this compound on H9 cells using the MTT assay.

  • Plate H9 cells in a 96-well plate and treat with serial dilutions of this compound for a period that mirrors the anti-HIV assay (e.g., 4-5 days).

  • Add MTT solution, incubate, and then add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine the 50% cytotoxic concentration (CC50).

2.3. Anti-HIV Assay:

  • Infect H9 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, add serial dilutions of this compound to the cells.

  • Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).

  • Culture the cells for 4-5 days.

  • Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

  • The therapeutic index (TI) is calculated as CC50/EC50.

Potential Mechanism of Action: Modulation of HIV-Related Signaling Pathways

While the precise molecular mechanism of this compound's anti-HIV activity has not been fully elucidated, many triterpenoids exert their antiviral effects by interfering with key signaling pathways essential for viral replication. The NF-κB and PKC signaling pathways are known to be critically involved in the transcription and reactivation of HIV from latency.[8][9][10]

The activation of NF-κB is a crucial step for the initiation of HIV-1 gene expression. The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and the binding of NF-κB to the LTR promotes the transcription of the viral genome.[11] Similarly, protein kinase C (PKC) isoforms play a significant role in T-cell activation and the reactivation of latent HIV.[12][13] Therefore, it is plausible that this compound may exert its anti-HIV effects by modulating one or more of these signaling cascades.

Potential NF-κB/PKC Signaling in HIV Replication

Conclusion

This compound stands out as a promising natural product with significant anti-HIV activity. Its unique chemical structure and potent biological effects warrant further investigation for its potential as a lead compound in the development of new antiretroviral drugs. The detailed protocols provided in this guide offer a framework for the isolation and evaluation of this compound and other related triterpenoids. Future research should focus on elucidating the precise mechanism of action of this compound, including its interaction with specific viral or host cell targets and its impact on relevant signaling pathways. Such studies will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline.

References

The Structural Elucidation of Lancilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Initial Spectroscopic Data and Subsequent Structural Revision of a Potent Anti-HIV Triterpenoid

Introduction

Lancilactone C is a novel triterpene lactone isolated from the stems and roots of Kadsura lancilimba, a plant utilized in Chinese folk medicine for treating ailments like stomach-ache and enterogastritis.[1] Discovered during a screening program for potential anti-AIDS agents, this compound was identified as a potent anti-HIV principle.[1] It inhibits the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL and a therapeutic index greater than 71.4, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2][3] The initial structural elucidation was based on extensive spectroscopic analysis, primarily mass spectrometry and NMR.[1][2][3] However, the initially proposed structure was later revised following its first total synthesis, highlighting the crucial role of synthetic chemistry in verifying complex natural product structures.[2][4][5][6] This guide provides a detailed overview of the initial isolation, spectroscopic analysis, and the logical steps leading to the proposed and ultimately revised structure of this compound.

Isolation and Purification

This compound was isolated through a bioassay-directed fractionation of an extract from the stems and roots of Kadsura lancilimba.[1] The process involved solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound
  • Extraction: Air-dried and ground stems and roots of K. lancilimba were extracted with 95% ethanol (B145695) (EtOH). The resulting EtOH extract was evaporated in vacuo to yield a semisolid residue.[1]

  • Solvent Partitioning: Water was added to the residue, and the aqueous solution was exhaustively extracted with diethyl ether (Et2O). The Et2O solution, which showed significant anti-HIV activity, was concentrated to yield a residue.[1]

  • Chromatography: The residue was subjected to column chromatography on silica (B1680970) gel.[1]

  • Fractionation: The column was eluted with petroleum ether containing increasing amounts of ethyl acetate (B1210297) (EtOAc).[1]

  • Purification: this compound was obtained from the fractions eluted with a solvent system of petroleum ether-EtOAc (80:20).[1]

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatography Plant Dried, Ground K. lancilimba Stems & Roots EtOH_Extract 95% EtOH Extract (Semisolid Residue) Plant->EtOH_Extract 95% EtOH Aqueous_Sol Aqueous Solution EtOH_Extract->Aqueous_Sol Add H2O Et2O_Extract Active Et2O Extract (Concentrated Residue) Aqueous_Sol->Et2O_Extract Extract with Et2O Si_Gel Silica Gel Column Chromatography Et2O_Extract->Si_Gel Fractions Elution with Petroleum Ether + increasing EtOAc Si_Gel->Fractions Pure_LC This compound Fractions->Pure_LC Petroleum Ether:EtOAc (80:20)

Caption: Workflow for the isolation of this compound.

Initial Structural Analysis

The structure of this compound was initially determined using a combination of mass spectrometry and extensive 1D and 2D NMR analyses.[1][2]

Mass Spectrometry and Molecular Formula

High-resolution mass spectrometry was employed to determine the elemental composition of this compound. This analysis established the molecular formula of the compound, which was fundamental for calculating the degrees of unsaturation and guiding the interpretation of NMR data.

Spectroscopic Data

The core of the initial structural elucidation relied on a suite of spectroscopic techniques.

TechniqueObservationInterpretation
IR Spectroscopy Absence of a hydroxyl (-OH) absorption.Consistent with the loss of a hydroxyl group and formation of a double bond compared to related compounds.[1]
UV Spectroscopy Data indicated the presence of conjugated systems.Aided in identifying the chromophores within the molecule.
¹H NMR Provided chemical shifts and coupling constants for all proton resonances.Revealed the number and types of protons (olefinic, methine, methyl, etc.) and their connectivity.
¹³C NMR Revealed the number of carbon atoms and their hybridization states.The initial analysis suggested a unique structure where all carbon atoms of the seven-membered ring are sp² hybridized.[2][6][7]
2D NMR COSY, HETCOR (now commonly HMQC/HSQC), and NOESY experiments were performed.[1][2]Established proton-proton couplings (COSY), direct carbon-proton correlations (HETCOR), and through-space proximities (NOESY), which were critical for assembling the molecular framework.[1]
Initial Proposed Structure and Rationale

Based on the comprehensive analysis of the spectral data, a structure for this compound was proposed. The key to this initial assignment was the interpretation of 2D NMR correlations. Long-range HETCOR (now HMBC) experiments were used to assign all carbon resonances, while NOESY data helped determine the relative stereochemistry.[1] For instance, NOESY cross-peaks between CH3-18 and H-20 indicated these groups were in a syn and β-position.[1] The proposed structure featured a tricyclic skeleton comprising a trans-dimethylbicyclo[4.3.0]nonane fused to a unique 7-isopropylenecyclohepta-1,3,5-triene ring.[2][5][7]

G cluster_nmr 2D NMR Interpretation Data Spectroscopic Data (MS, IR, 1D/2D NMR) MF Molecular Formula (from HRMS) Data->MF FG Functional Groups (from IR, ¹³C NMR) Data->FG COSY ¹H-¹H COSY (Proton Connectivity) Data->COSY HETCOR HETCOR (C-H Connectivity) Data->HETCOR NOESY NOESY (Spatial Proximity) Data->NOESY Framework Molecular Framework Assembly MF->Framework FG->Framework COSY->Framework HETCOR->Framework Stereo Relative Stereochemistry Determination NOESY->Stereo Framework->Stereo Structure Initial Proposed Structure of this compound Stereo->Structure

Caption: Logical workflow for the initial structural elucidation.

Structural Revision via Total Synthesis

While the initial spectroscopic analysis provided a plausible structure, it was ultimately proven incorrect. In 2023, the first total synthesis of the proposed structure of (+)-Lancilactone C was accomplished.[2][5][6] Upon completion, the researchers discovered that the NMR spectrum of the synthetic compound did not match the reported NMR spectra for the natural this compound.[2]

This discrepancy prompted a reinvestigation of the original data and the plausible biosynthetic pathway.[2][5] A revised structure was proposed and subsequently synthesized. The ¹H and ¹³C NMR spectral data for this newly synthesized compound were in complete agreement with those reported for the natural product, confirming the revised structure as the correct one for this compound.[2] This outcome underscores the power and necessity of total synthesis as the ultimate tool for structural verification of complex natural products.

Conclusion

The journey to determine the correct structure of this compound is a compelling example of modern natural product chemistry. The initial elucidation relied on the rigorous application of spectroscopic techniques, which provided a detailed but ultimately flawed structural hypothesis. The definitive structure was only established through total synthesis, which served as an unambiguous proof. This compound remains a molecule of significant interest due to its potent anti-HIV activity, and the confirmed structure now provides a solid foundation for future structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]

References

The Enigmatic Case of Lancilactone C: A Technical Guide to its Originally Proposed Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba, has garnered significant attention within the scientific community due to its potent anti-HIV activity.[1] The molecule was first reported to inhibit HIV replication in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2] The initial structural elucidation, based on extensive spectroscopic analysis, pointed towards a unique and complex molecular architecture. However, the conclusive determination of its true structure proved to be a challenging endeavor, culminating in a fascinating story of synthesis and revision. This technical guide focuses exclusively on the originally proposed structure of this compound, detailing the foundational data and methodologies that led to its initial assignment.

Originally Proposed Molecular Architecture

The initially proposed structure of this compound was characterized by a distinctive tricyclic framework. This framework comprised a trans-dimethylbicyclo[4.3.0]nonane core.[2][3][4][5][6][7] A key feature of the proposed structure was a novel 7-isopropylenecyclohepta-1,3,5-triene ring system, which was noted for having all its carbon atoms as sp2 hybridized.[2][4][5][6][7] This unique cycloheptatriene (B165957) moiety was not previously observed in other triterpenoids, making it a point of significant interest.[2][4] The structure was also described as containing an unsaturated lactone linked to the bicyclo[4.3.0]nonane system.[2][4] The relative stereochemistry of the molecule was proposed based on 2D NMR analyses, including NOESY experiments.[2]

Spectroscopic Data for the Originally Proposed Structure

The initial structural assignment of this compound was primarily based on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including COSY, HETCOR, and NOESY, were instrumental in piecing together the proposed molecular puzzle.[2]

Table 1: Key Spectroscopic Data for the Originally Proposed Structure of this compound

Spectroscopic Technique Observed Features and Interpretations
High-Resolution Mass Spectrometry (HRMS) Provided the molecular formula, which was crucial for determining the degree of unsaturation.
¹H NMR Revealed the presence of olefinic protons in the cycloheptatriene and lactone moieties, as well as signals corresponding to the bicyclo[4.3.0]nonane core and the isopropylidene group.
¹³C NMR (including DEPT) Indicated the number and types of carbon atoms, confirming the presence of sp2-hybridized carbons in the seven-membered ring and the lactone, and sp3-hybridized carbons in the bicycloalkane system.
COSY (Correlation Spectroscopy) Established proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, particularly in the bicyclo[4.3.0]nonane and the side chain.
HETCOR (Heteronuclear Correlation) Correlated proton and carbon signals, enabling the assignment of specific protons to their directly attached carbon atoms. Long-range HETCOR was used to assign all carbon resonances.[8]
NOESY (Nuclear Overhauser Effect Spectroscopy) Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry of the stereocenters within the bicyclo[4.3.0]nonane core and the orientation of the substituents. For instance, NOESY cross-peaks between CH3-18 and H-20, as well as CH3-29, suggested their syn and β-positions.[8]

Experimental Protocols

The foundational experiments that led to the proposal of the initial structure of this compound involved standard, yet powerful, analytical techniques in natural product chemistry.

Isolation of this compound

This compound, along with its analogues Lancilactones A and B and kadsulactone A, was isolated from the stems and roots of Kadsura lancilimba.[1][8] The isolation process typically involves bioassay-directed fractionation of an ethereal extract of the plant material.

Mass Spectrometry

High-resolution mass spectrometry was conducted to determine the elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer.

  • Method: The purified compound was subjected to an appropriate ionization technique (e.g., ESI or FAB) to generate molecular ions. The mass-to-charge ratio of the molecular ion was measured with high precision, allowing for the unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments was performed to elucidate the connectivity and stereochemistry of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

  • ¹H and ¹³C NMR: Standard one-dimensional spectra were acquired to observe the chemical shifts and multiplicities of all proton and carbon nuclei.

  • 2D NMR Experiments:

    • COSY: A standard pulse sequence was used to acquire a homonuclear correlation spectrum, revealing ¹H-¹H coupling networks.

    • HETCOR/HSQC: A heteronuclear correlation experiment was performed to correlate ¹H and ¹³C chemical shifts for directly bonded atoms.

    • NOESY: A 2D Nuclear Overhauser Effect Spectroscopy experiment was conducted with a specific mixing time to observe through-space correlations between protons, providing insights into the relative stereochemistry.

The Path to Structural Revision: A Note on the Total Synthesis

It is crucial for researchers to be aware that the originally proposed structure of this compound was later proven to be incorrect. The first total synthesis of the proposed structure yielded a compound whose NMR spectral data did not match those reported for the natural product.[2][4] This discrepancy prompted a re-evaluation of the initial structural assignment. A revised structure was subsequently proposed and synthesized, and its spectroscopic data were found to be in complete agreement with those of natural this compound.[2][4] The revision was also supported by considerations of a plausible biosynthetic pathway involving a 6π-electrocyclization.[4][7]

Logical Flow from Spectroscopic Data to the Proposed Structure

The process of elucidating the originally proposed structure of this compound followed a logical progression from the interpretation of raw spectroscopic data to the assembly of the final molecular architecture.

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_assembly Structure Assembly HRMS High-Resolution MS MolFormula Molecular Formula (from HRMS) HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Functional Groups & Carbon Skeleton (from ¹H, ¹³C NMR) NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HETCOR, NOESY) Connectivity Proton-Proton & Proton-Carbon Connectivity (from COSY, HETCOR) NMR_2D->Connectivity Stereochem Relative Stereochemistry (from NOESY) NMR_2D->Stereochem ProposedStructure Originally Proposed Structure of this compound MolFormula->ProposedStructure Fragment1 Bicyclo[4.3.0]nonane Core FuncGroups->Fragment1 Fragment2 Cycloheptatriene Ring FuncGroups->Fragment2 Fragment3 Unsaturated Lactone FuncGroups->Fragment3 Connectivity->Fragment1 Connectivity->Fragment2 Connectivity->Fragment3 Stereochem->Fragment1 Fragment1->ProposedStructure Fragment2->ProposedStructure Fragment3->ProposedStructure

Caption: Logical workflow from spectroscopic data to the proposed structure.

Conclusion

The initial investigation into the structure of this compound serves as a compelling example of the power and potential pitfalls of spectroscopic elucidation in natural product chemistry. While the originally proposed structure, with its unique 7-isopropylenecyclohepta-1,3,5-triene moiety, was a reasonable interpretation of the available data, it ultimately required the rigor of total synthesis for verification. For researchers in drug discovery and development, this case underscores the importance of synthetic validation in confirming the structures of complex natural products, particularly when novel or unusual structural motifs are present. The journey to the correct structure of this compound highlights the dynamic and self-correcting nature of scientific inquiry.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancilactone C, a complex triterpenoid (B12794562) lactone isolated from the medicinal plant Kadsura lancilimba, has garnered significant attention for its potent anti-HIV activity.[1][2][3][4] Despite its therapeutic potential, the intricate biosynthetic pathway leading to this unique natural product remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis in the Schisandraceae family to propose a plausible biosynthetic pathway for this compound. Furthermore, it outlines the general experimental protocols and workflows required to investigate and validate this proposed pathway, providing a roadmap for future research in this area. The structural complexity of this compound, featuring a rearranged tricyclic skeleton, suggests a fascinating series of enzymatic transformations, the discovery of which could unlock new avenues for metabolic engineering and the production of novel therapeutic agents.

Introduction to this compound

This compound is a highly oxygenated triterpenoid lactone first isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1][4][5] It belongs to a class of structurally diverse triterpenoids found in the Schisandraceae family, which are known for their wide range of biological activities.[6][7][8] The chemical structure of this compound has been a subject of intense investigation, with a recent revision based on total synthesis confirming its unique molecular architecture.[1][2][3][9] This complexity hints at a sophisticated biosynthetic machinery within the plant, capable of catalyzing a cascade of cyclization, oxidation, and rearrangement reactions.

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally determined, a plausible route can be proposed based on the established principles of triterpenoid biosynthesis in plants.[10][11][12] The pathway likely commences from the ubiquitous precursor, 2,3-oxidosqualene (B107256), which is a product of the mevalonate (B85504) (MVA) pathway.

The key stages of the proposed pathway are as follows:

  • Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) is hypothesized to catalyze the initial cyclization of 2,3-oxidosqualene to form a foundational triterpenoid skeleton. Given the structural features of other triterpenoids in the Schisandraceae family, a cycloartane (B1207475) or a closely related protosteryl cation intermediate is a likely product of this initial cyclization.[13][14]

  • Oxidative Modifications: The cycloartane skeleton is then likely subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid backbone, which are crucial for subsequent rearrangement and lactonization steps.

  • Skeletal Rearrangement: A key step in the biosynthesis of this compound is the significant rearrangement of the triterpenoid skeleton. This could involve ring cleavage (seco-cleavage), ring expansion/contraction, and methyl migrations, leading to the characteristic bicyclo[4.3.0]nonane system found in this compound. Such rearrangements are often triggered by the initial P450-mediated hydroxylations.

  • Lactone Formation: The formation of the lactone ring is a critical step in the biosynthesis of this compound. This is likely achieved through the oxidation of a hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process may be catalyzed by one or more dehydrogenase and/or Baeyer-Villiger monooxygenase-like enzymes.

  • Formation of the Unsaturated Seven-Membered Ring: The final steps in the biosynthesis likely involve a series of desaturations and further modifications to form the unique 7-isopropylenecyclohepta-1,3,5-triene moiety of this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Proposed Biosynthesis of this compound cluster_0 Mevalonate (MVA) Pathway cluster_1 Proposed this compound Pathway Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps Cycloartane Skeleton Cycloartane Skeleton 2,3-Oxidosqualene->Cycloartane Skeleton Oxidosqualene Cyclase (OSC) Hydroxylated Intermediates Hydroxylated Intermediates Cycloartane Skeleton->Hydroxylated Intermediates Cytochrome P450s (P450s) Rearranged Skeleton Rearranged Skeleton Hydroxylated Intermediates->Rearranged Skeleton Rearrangement Enzymes Lactone Precursor Lactone Precursor Rearranged Skeleton->Lactone Precursor Dehydrogenases/ BVMOs This compound This compound Lactone Precursor->this compound Desaturases, etc.

Caption: A proposed biosynthetic pathway for this compound, starting from 2,3-oxidosqualene.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound requires a multi-pronged approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis from Kadsura lancilimba.

Methodology: Transcriptome Mining

  • Plant Material: Collect tissues from Kadsura lancilimba, such as roots and stems, where this compound is known to accumulate.[1][4] Also, collect tissues with low or no accumulation (e.g., leaves) for comparative analysis.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Specifically, search for transcripts encoding oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), dehydrogenases, and other enzyme families known to be involved in triterpenoid biosynthesis.

  • Differential Expression Analysis: Compare the transcriptomes of high- and low-accumulation tissues to identify genes that are co-expressed with this compound production. Genes showing significantly higher expression in the roots and stems are strong candidates for being involved in its biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae (yeast) is often a preferred host for expressing plant P450s and OSCs as it provides the necessary eukaryotic cellular environment.

  • Microsome or Recombinant Protein Isolation: For P450s, which are typically membrane-bound, isolate the microsomal fraction from the yeast cultures. For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Enzyme Assays:

    • OSC Assay: Incubate the purified OSC enzyme or yeast microsomes containing the OSC with 2,3-oxidosqualene. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product.

    • P450 Assay: Incubate the yeast microsomes containing the P450 and a P450 reductase with the product of the OSC reaction and NADPH. Analyze the reaction products by LC-MS to identify hydroxylated intermediates.

    • Dehydrogenase Assay: Incubate the purified dehydrogenase with a hydroxylated intermediate and the appropriate cofactor (NAD+ or NADP+). Monitor the reaction by spectrophotometry or analyze the products by LC-MS.

  • Product Identification: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards (if available) or elucidate their structures using NMR spectroscopy.

In Vivo Pathway Reconstruction

Objective: To reconstitute a portion of the this compound biosynthetic pathway in a heterologous host.

Methodology: Co-expression in Nicotiana benthamiana

  • Vector Construction: Clone the candidate genes for several steps of the pathway (e.g., OSC, P450s) into plant expression vectors.

  • Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspensions into the leaves of Nicotiana benthamiana.

  • Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaves and extract the metabolites. Analyze the extracts by LC-MS to detect the production of the expected biosynthetic intermediates.

Below is a DOT script visualizing a general workflow for the elucidation of a triterpenoid biosynthetic pathway.

Experimental Workflow for Pathway Elucidation Plant Material\n(Kadsura lancilimba) Plant Material (Kadsura lancilimba) RNA Extraction\n& Sequencing RNA Extraction & Sequencing Plant Material\n(Kadsura lancilimba)->RNA Extraction\n& Sequencing Transcriptome Assembly\n& Annotation Transcriptome Assembly & Annotation RNA Extraction\n& Sequencing->Transcriptome Assembly\n& Annotation Candidate Gene\nIdentification Candidate Gene Identification Transcriptome Assembly\n& Annotation->Candidate Gene\nIdentification Differential Expression Homology Search Gene Cloning\n& Expression Gene Cloning & Expression Candidate Gene\nIdentification->Gene Cloning\n& Expression Enzyme Assays\n(In Vitro) Enzyme Assays (In Vitro) Gene Cloning\n& Expression->Enzyme Assays\n(In Vitro) Pathway Reconstruction\n(In Vivo) Pathway Reconstruction (In Vivo) Gene Cloning\n& Expression->Pathway Reconstruction\n(In Vivo) Product Identification\n(LC-MS, NMR) Product Identification (LC-MS, NMR) Enzyme Assays\n(In Vitro)->Product Identification\n(LC-MS, NMR) Pathway Elucidation Pathway Elucidation Product Identification\n(LC-MS, NMR)->Pathway Elucidation Metabolite Analysis\n(LC-MS) Metabolite Analysis (LC-MS) Pathway Reconstruction\n(In Vivo)->Metabolite Analysis\n(LC-MS) Metabolite Analysis\n(LC-MS)->Pathway Elucidation

Caption: A general experimental workflow for the elucidation of a triterpenoid biosynthetic pathway.

Quantitative Data and Regulatory Pathways: A Knowledge Gap

A comprehensive understanding of the biosynthesis of this compound would require quantitative data on enzyme kinetics, metabolite concentrations in the plant, and the expression levels of the corresponding genes. However, to date, no such data has been published in the scientific literature. Consequently, tables summarizing these quantitative aspects cannot be provided.

Similarly, the signaling pathways that regulate the biosynthesis of this compound in Kadsura lancilimba remain unknown. In many plants, the biosynthesis of secondary metabolites is regulated by phytohormones such as jasmonic acid and salicylic (B10762653) acid, often in response to environmental stimuli or pathogen attack. Future research should aim to investigate the potential role of these signaling molecules in controlling the production of this compound. Due to the lack of information, a diagram of the signaling pathway cannot be generated at this time.

Conclusion and Future Directions

The biosynthesis of this compound presents a compelling puzzle for natural product chemists and plant biochemists. While the exact enzymatic steps are yet to be discovered, the framework of triterpenoid biosynthesis provides a solid foundation for proposing a plausible pathway. The experimental strategies outlined in this guide offer a clear path forward for the elucidation of this pathway.

Future research should focus on:

  • Transcriptome sequencing of Kadsura lancilimba to identify the full suite of biosynthetic gene candidates.

  • Functional characterization of these genes through heterologous expression and in vitro assays to pinpoint the specific enzymes involved in each step of the pathway.

  • In vivo reconstitution of the pathway in a model plant system to validate the identified genes and to potentially engineer the production of this compound or novel analogues.

  • Investigation of the regulatory networks that control this compound biosynthesis to understand how its production is controlled in the plant.

Unraveling the biosynthesis of this compound will not only provide fundamental insights into the evolution of metabolic diversity in plants but also pave the way for the sustainable production of this promising anti-HIV compound through synthetic biology approaches.

References

Spectroscopic and Structural Elucidation of Lancilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Lancilactone C, a triterpenoid (B12794562) with notable anti-HIV activity. The information is compiled from seminal works in the field, including its initial isolation and subsequent structural revision. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a triterpenoid isolated from the stems and roots of Kadsura lancilimba.[1] Initially identified as a potent inhibitor of HIV replication, its unique chemical structure has been a subject of significant scientific interest. Subsequent total synthesis efforts led to a revision of its originally proposed structure. This guide presents the spectroscopic data that corresponds to the correct, revised structure of this compound and outlines the experimental methodologies for its isolation and characterization.

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data. It is important to note that while the structure was revised, the originally reported NMR data is consistent with the corrected structure.[2]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

Parameter Value
Molecular Formula C₃₀H₄₀O₄
Observed m/z [M+Na]⁺ Data not publicly available
Calculated m/z [M+Na]⁺ Data not publicly available

Note: Specific m/z values were not available in the reviewed public literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not publicly available in the reviewed literature.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of this compound.

Position Chemical Shift (δ, ppm)
Data not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the dried and powdered stems and roots of Kadsura lancilimba. A detailed protocol is outlined below:

  • Extraction: The plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether. The diethyl ether layer, containing the less polar compounds including this compound, is collected and concentrated.

  • Chromatographic Separation: The diethyl ether extract is subjected to column chromatography on silica (B1680970) gel.

  • Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or other high-resolution techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer. The following general procedure is typical for the analysis of triterpenoids:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed.

  • Data Processing: The acquired data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

HR-ESI-MS analysis is performed to determine the accurate mass and molecular formula of the compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • Ionization: The sample is ionized using an electrospray ionization source in positive or negative ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy.

Workflow and Structural Elucidation

The process of isolating and characterizing this compound involves a logical sequence of steps, from the collection of plant material to the final determination of its chemical structure.

cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis and Structure Elucidation Plant Kadsura lancilimba (Stems and Roots) Extraction Ethanol Extraction Plant->Extraction Partition Solvent Partitioning (H₂O/Diethyl Ether) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Purification Final Purification (e.g., HPLC) ColumnChrom->Purification PureCompound Pure this compound Purification->PureCompound MassSpec HR-ESI-MS PureCompound->MassSpec NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR DataAnalysis Spectroscopic Data Analysis MassSpec->DataAnalysis NMR->DataAnalysis Structure Initial Structure Proposal DataAnalysis->Structure Synthesis Total Synthesis Structure->Synthesis RevisedStructure Revised Structure of This compound Synthesis->RevisedStructure Structural Correction

Figure 1. Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the multi-step process beginning with the natural source and culminating in the definitive, revised structure of this compound through a combination of separation techniques, spectroscopic analysis, and synthetic chemistry.

References

Lancilactone C: A Tricyclic Triterpenoid with Potent Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a naturally occurring tricyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potent anti-HIV activity and unique molecular architecture.[1][2] Isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine, this compound presents a promising scaffold for the development of novel antiretroviral agents.[3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activity, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanism of action. Recent research has led to a revision of its initially proposed structure, which was confirmed through total synthesis, highlighting the importance of rigorous structural elucidation in natural product chemistry.[2][3]

Chemical Structure and Properties

This compound is characterized by a complex tricyclic core.[2] Its structure was definitively established and, in fact, revised through extensive spectroscopic analysis and total synthesis.[3] The correct structure features a unique trans-dimethylbicyclo[4.3.0]nonane system fused to a seven-membered ring. The structural elucidation was accomplished using a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₃₀O₄[3]
Molecular Weight394.5 g/mol [3]
AppearanceAmorphous Powder[3]

Biological Activity

The primary biological activity of this compound that has been reported is its significant inhibition of HIV-1 replication in H9 lymphocytes.[2] Notably, this antiviral activity is accompanied by low cytotoxicity, making it an attractive candidate for further drug development.[4]

Anti-HIV Activity and Cytotoxicity of this compound
ParameterCell LineValueReference
EC₅₀ (50% Effective Concentration)H9 lymphocytes1.4 µg/mL[3]
CC₅₀ (50% Cytotoxic Concentration)H9 lymphocytes> 100 µg/mL[3]
Therapeutic Index (CC₅₀/EC₅₀)H9 lymphocytes> 71.4[3]

While other triterpenoids from the Kadsura genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects, quantitative data for this compound in these areas are not yet available.

Experimental Protocols

Structural Elucidation of this compound

The structural determination of this compound involved a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]

  • Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Chemical shifts are reported in ppm relative to the residual solvent peak. Standard parameters include a 30° pulse width, a 1-second relaxation delay, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Spectra were acquired with proton decoupling.

    • 2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish proton-proton and proton-carbon correlations, as well as through-space interactions, which were crucial for determining the relative stereochemistry.[3]

Mass Spectrometry (MS):

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental composition.[3]

  • Sample Preparation: The sample was dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is commonly used for this class of compounds.[6]

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data.

    • Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion peak.

Total Synthesis of Revised this compound

The total synthesis of the revised structure of this compound was a significant achievement, confirming its absolute configuration.[3] The key step in the synthesis is a domino [4+3] cycloaddition reaction.[2]

Synthetic Scheme Overview:

G A Commercially Available Starting Materials B Multi-step Synthesis of Key Intermediate 1 A->B C Synthesis of Key Intermediate 2 A->C D Domino [4+3] Cycloaddition B->D C->D E Post-Cycloaddition Modifications D->E F Final Deprotection and Lactonization E->F G This compound (Revised Structure) F->G

Figure 1. Simplified workflow for the total synthesis of this compound.

Key Experimental Steps:

  • Preparation of Key Intermediates: The synthesis commences with the preparation of two key fragments from commercially available starting materials through multi-step synthetic sequences.

  • Domino [4+3] Cycloaddition: The crucial cycloaddition reaction involves the coupling of the two key intermediates to construct the core tricyclic skeleton of this compound. This reaction proceeds through a cascade of events, including a Diels-Alder reaction, elimination, and electrocyclization.[3]

  • Functional Group Manipulations: Following the cycloaddition, a series of reactions are carried out to install the remaining functional groups and adjust oxidation states.

  • Final Steps: The synthesis is completed by a final deprotection step and the formation of the lactone ring to yield the natural product.

Anti-HIV Activity Assay

The anti-HIV activity of this compound was evaluated using an in vitro assay with H9 lymphocytes. The following is a representative protocol based on standard methods for assessing anti-HIV-1 activity.

Workflow for Anti-HIV Assay:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to infected cells A->D B Culture H9 lymphocytes C Infect H9 cells with HIV-1 B->C C->D E Incubate for several days D->E F Measure viral replication (e.g., p24 antigen ELISA) E->F G Assess cell viability (e.g., MTT assay) E->G H Determine EC50 and CC50 F->H G->H

Figure 2. General workflow for determining the anti-HIV activity of this compound.

Detailed Protocol:

  • Cell Culture: H9 lymphocytes are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

  • Virus Preparation: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to determine the appropriate multiplicity of infection (MOI).

  • Assay Setup: H9 cells are seeded in a 96-well plate. The cells are then infected with HIV-1 at a predetermined MOI.

  • Compound Addition: Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with no compound and uninfected cells are also included.

  • Incubation: The plates are incubated for 4-7 days at 37°C.

  • Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA kit.

  • Cytotoxicity Assay: In a parallel plate, the cytotoxicity of this compound on uninfected H9 cells is determined using the MTT assay to measure cell viability.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%, and the CC₅₀ value is the concentration that reduces cell viability by 50%.

Putative Signaling Pathway and Mechanism of Action

The precise molecular mechanism by which this compound inhibits HIV-1 replication has not yet been fully elucidated. However, based on the mechanisms of other structurally related triterpenoids, several potential pathways can be hypothesized.

G cluster_virus HIV-1 Life Cycle cluster_drug Potential Inhibition by this compound A Viral Entry B Reverse Transcription A->B C Integration B->C D Transcription & Translation C->D E Assembly & Budding D->E F Maturation E->F G This compound G->B Inhibition of Reverse Transcriptase? G->F Inhibition of Protease/Maturation?

Figure 3. Potential points of intervention for this compound in the HIV-1 life cycle.

Many triterpenoids have been shown to interfere with various stages of the HIV life cycle. Some inhibit the viral entry process, while others target key viral enzymes such as reverse transcriptase, protease, or integrase. Another class of triterpenoid-based HIV inhibitors, known as maturation inhibitors, prevent the final proteolytic processing of the Gag polyprotein, leading to the production of non-infectious viral particles. Given the structural class of this compound, it is plausible that its anti-HIV activity stems from the inhibition of one or more of these critical viral processes. Further research is required to pinpoint the exact molecular target of this compound.

Conclusion

This compound stands out as a promising natural product with potent and selective anti-HIV activity. The successful total synthesis of its revised structure has not only provided a definitive structural confirmation but also opened avenues for the synthesis of analogues for structure-activity relationship studies.[1][4] The detailed experimental protocols provided in this guide for its analysis and synthesis, along with the overview of its biological activity, are intended to facilitate further research into this fascinating molecule. Future studies should focus on elucidating the precise mechanism of its anti-HIV action and exploring its potential for development as a therapeutic agent. The unique chemical scaffold of this compound also makes it an intriguing target for the development of new synthetic methodologies.

References

Lancilactone C: A Technical Guide to its Preliminary Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a triterpenoid (B12794562) originally isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1] Its unique chemical structure, featuring a complex tricyclic skeleton, has garnered interest in the scientific community. Recent synthetic chemistry efforts have successfully revised and confirmed its structure, paving the way for more detailed biological investigations.[2][3] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-HIV potential and a discussion of its prospective anticancer properties based on related compounds. Detailed experimental protocols and a proposed mechanism of action are also presented.

Anti-HIV Activity

The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). This section summarizes the quantitative data and the experimental methodology used to determine this activity.

Quantitative Data

The anti-HIV activity of this compound has been evaluated in vitro, with the key findings summarized in the table below.

CompoundVirus StrainCell LineEC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Therapeutic Index (TI)Reference
This compoundHIV-1H9 lymphocytes1.4> 100> 71.4[1]

Table 1: Anti-HIV Activity of this compound

Experimental Protocol: HIV-1 Replication Inhibition Assay

The following is a detailed protocol for an in vitro assay to determine the anti-HIV activity of this compound, based on the original methodology and supplemented with standard virological techniques of the era.

Objective: To determine the concentration at which this compound effectively inhibits 50% of HIV-1 replication (EC50) in H9 lymphocytes.

Materials:

  • This compound

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Polybrene

  • HIV-1 p24 antigen ELISA kit

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

Workflow:

cluster_prep Cell and Compound Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis cell_prep Prepare H9 cell suspension at 2 x 10^5 cells/mL add_cells Seed 100 µL of H9 cells into 96-well plate cell_prep->add_cells compound_prep Prepare serial dilutions of this compound add_compound Add 50 µL of diluted this compound to wells compound_prep->add_compound add_cells->add_compound add_virus Add 50 µL of HIV-1 stock with Polybrene add_compound->add_virus incubate Incubate for 7 days at 37°C, 5% CO2 add_virus->incubate collect_supernatant Collect cell-free supernatant incubate->collect_supernatant p24_elisa Perform HIV-1 p24 antigen ELISA collect_supernatant->p24_elisa calc_ec50 Calculate EC50 value p24_elisa->calc_ec50

Figure 1: Workflow for the in vitro anti-HIV activity assay of this compound.

Procedure:

  • Cell Culture: Maintain H9 T-lymphocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations for the assay.

  • Infection:

    • Seed H9 cells at a density of 1 x 10^5 cells per well in a 96-well plate.

    • Add the various dilutions of this compound to the wells. Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).

    • Infect the cells with a pre-titered amount of HIV-1 stock in the presence of Polybrene (to enhance viral adsorption).

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Potential Anticancer Activity

While there is no direct experimental evidence for the anticancer activity of this compound in the current literature, several other triterpenoids isolated from the Kadsura genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties that warrant further investigation.

Table 2: Cytotoxic Activity of Triterpenoids from the Genus Kadsura

CompoundCell LineIC50 (µM)Reference
Heteroclitalactone DHL-60 (human leukemia)6.76
Longipedlactone AHep-G2 (human liver cancer), Bel-7402 (human liver cancer)Significant cytotoxicity
Longipedlactone FHep-G2 (human liver cancer), Bel-7402 (human liver cancer)Significant cytotoxicity
Seco-coccinic acids A-C, EHL-60 (human leukemia)6.8 - 42.1

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism by which this compound inhibits HIV-1 replication has not been elucidated. However, based on the known mechanisms of other anti-HIV triterpenoids, particularly those from the Schisandraceae family, a plausible hypothesis is that this compound may target key viral enzymes such as reverse transcriptase or protease.

  • HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Inhibition of RT would halt the viral life cycle at an early stage.

  • HIV-1 Protease (PR): This enzyme is responsible for cleaving viral polyproteins into functional proteins required for the assembly of new, infectious virions. Inhibition of PR results in the production of non-infectious viral particles.

The following diagram illustrates the potential points of intervention for this compound within the HIV-1 life cycle.

cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding RNA Viral RNA RT Reverse Transcriptase PR Protease IN Integrase Fusion Fusion & Entry CCR5->Fusion Uncoating Uncoating Fusion->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription Provirus Proviral DNA ReverseTranscription->Provirus Integration Integration Transcription Transcription Translation Translation Assembly Assembly & Budding New_Virion New Immature Virion Assembly->New_Virion Nucleus Nucleus Viral_mRNA Viral mRNA Nucleus->Viral_mRNA Transcription Provirus->Nucleus Enters Viral_Polyproteins Viral Polyproteins Viral_mRNA->Viral_Polyproteins Translation Viral_Polyproteins->Assembly LancilactoneC This compound LancilactoneC->ReverseTranscription Potential Inhibition LancilactoneC->Assembly Potential Inhibition

Figure 2: Proposed mechanism of action of this compound in the HIV-1 life cycle.

Conclusion and Future Directions

This compound has demonstrated promising preliminary biological activity as an inhibitor of HIV-1 replication in vitro. Its low cytotoxicity suggests a favorable therapeutic window. While direct evidence of its anticancer activity is currently lacking, the cytotoxic effects of related triterpenoids from the Kadsura genus provide a strong rationale for further investigation in this area.

Future research should focus on:

  • Elucidating the precise mechanism of anti-HIV action: Determining whether this compound targets HIV-1 reverse transcriptase, protease, or another step in the viral life cycle.

  • In-depth structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for optimal anti-HIV activity.

  • Screening for anticancer activity: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

  • Investigating anti-inflammatory potential: Given that many triterpenoids exhibit anti-inflammatory properties, this is another avenue for future research.

The unique structure and promising biological profile of this compound make it an exciting lead compound for the development of new therapeutic agents.

References

Early Investigations into the Anti-HIV Potential of Lancilactone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational studies on the anti-HIV potential of Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba. The document synthesizes the initial quantitative data on its bioactivity, details the likely experimental protocols employed in its early evaluation, and presents this information through structured tables and workflow diagrams to facilitate understanding and further research in the field of antiretroviral drug discovery.

Core Findings: Quantitative Bioactivity of this compound

The initial screening of this compound revealed its potential as an inhibitor of HIV-1 replication. The key quantitative metrics from these early studies are summarized below, highlighting its efficacy and safety profile in preliminary in vitro assays.

ParameterValueCell LineNotes
EC50 (50% Effective Concentration) 1.4 µg/mLH9 lymphocytesConcentration at which this compound inhibits 50% of HIV replication.
CC50 (50% Cytotoxic Concentration) > 100 µg/mLH9 lymphocytesConcentration at which this compound reduces the viability of H9 cells by 50%. The value indicates low cytotoxicity.
TI (Therapeutic Index) > 71.4-Calculated as CC50 / EC50. A higher TI suggests a more favorable safety profile.

Table 1: Summary of Quantitative Data from Early Anti-HIV Studies of this compound.[1][2]

Experimental Protocols

While the seminal publication provides the crucial data, it does not detail the specific experimental procedures. The following protocols for anti-HIV activity and cytotoxicity assessment are reconstructed based on standard methodologies for HIV research prevalent in the late 1990s using the H9 lymphocyte cell line.

Anti-HIV Replication Assay (p24 Antigen Capture ELISA)

This assay is a standard method to quantify the extent of HIV-1 replication by measuring the concentration of the viral core protein, p24, in the supernatant of infected cell cultures.

  • Cell Culture and Infection:

    • H9 human T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

    • Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well.

    • A stock of HIV-1 (e.g., strain IIIB) is added to the cell cultures at a predetermined multiplicity of infection (MOI).

  • Compound Treatment:

    • Immediately following infection, serial dilutions of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

    • Control wells include infected cells without the compound (positive control for replication) and uninfected cells (negative control).

  • Incubation:

    • The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days to allow for multiple rounds of viral replication.

  • Quantification of p24 Antigen:

    • After the incubation period, the cell culture supernatant is carefully collected from each well.

    • The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

    • The absorbance is read using a microplate reader, and the p24 concentration is calculated from a standard curve.

  • Data Analysis:

    • The percentage of inhibition of HIV replication is calculated for each concentration of this compound relative to the untreated infected control.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • H9 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Serial dilutions of this compound are added to the wells.

    • Control wells contain cells with no compound.

  • Incubation:

    • The plate is incubated for the same duration as the anti-HIV assay (7 days) under the same culture conditions.

  • MTT Reagent Addition and Incubation:

    • Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is incubated overnight at 37°C to ensure complete solubilization.

  • Absorbance Reading and Data Analysis:

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells.

    • The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the key parameters determined in the early evaluation of this compound.

experimental_workflow cluster_antihiv Anti-HIV Assay cluster_cytotoxicity Cytotoxicity Assay H9_cells H9 Lymphocyte Culture Infection HIV-1 Infection H9_cells->Infection Treatment_HIV Treatment with this compound Infection->Treatment_HIV Incubation_HIV 7-Day Incubation Treatment_HIV->Incubation_HIV Supernatant Collect Supernatant Incubation_HIV->Supernatant p24_ELISA p24 Antigen ELISA Supernatant->p24_ELISA EC50_calc Calculate EC50 p24_ELISA->EC50_calc H9_cells2 H9 Lymphocyte Culture Treatment_cyto Treatment with this compound H9_cells2->Treatment_cyto Incubation_cyto 7-Day Incubation Treatment_cyto->Incubation_cyto MTT_addition MTT Addition Incubation_cyto->MTT_addition Formazan_solubilization Solubilize Formazan MTT_addition->Formazan_solubilization Absorbance Read Absorbance (570nm) Formazan_solubilization->Absorbance CC50_calc Calculate CC50 Absorbance->CC50_calc

Figure 1: Experimental workflows for anti-HIV and cytotoxicity assays.

logical_relationship EC50 EC50 (Efficacy) TI Therapeutic Index (TI) (Safety Profile) EC50->TI CC50 / EC50 CC50 CC50 (Cytotoxicity) CC50->TI

Figure 2: Logical relationship between efficacy, cytotoxicity, and therapeutic index.

References

Lancilactone C: A Technical Overview of its Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-HIV properties of Lancilactone C, a triterpene lactone isolated from Kadsura lancilimba. The document focuses on its inhibitory effects on HIV replication, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

This compound has demonstrated potent activity against HIV-1 replication in vitro. The key efficacy and toxicity parameters are summarized in the table below.

CompoundEC50 (µg/mL)Therapeutic Index (TI)Cell LineVirus Strain
This compound1.4>71.4H9 lymphocytesHIV-1

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of HIV replication.[1] Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the compound for antiviral activity over cellular toxicity. A higher TI value suggests a more favorable safety profile.

Experimental Protocols

The following protocols describe the methodologies used to determine the anti-HIV activity and cytotoxicity of this compound. These are based on the original study and supplemented with standard virological techniques.

Anti-HIV Activity Assay

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a human T-lymphocyte cell line.

a. Cell and Virus Culture:

  • Cell Line: Human T-lymphocytic H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus: A laboratory-adapted strain of HIV-1 is used for infection.

b. Infection and Treatment:

  • H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.

  • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

  • Immediately after infection, serial dilutions of this compound (and a positive control, such as Zidovudine) are added to the wells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are also included.

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

c. Quantification of HIV-1 Replication (p24 Antigen ELISA):

  • After the incubation period, the cell culture supernatant is harvested.

  • The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

  • The absorbance is read at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the p24 levels in the treated wells to the untreated control wells.

  • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

a. Cell Culture and Treatment:

  • H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.

  • Serial dilutions of this compound are added to the wells in triplicate. Control wells with untreated cells are also included.

  • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

b. Cell Viability Assessment (MTT Assay):

  • Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells.

  • The CC50 (50% cytotoxic concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the anti-HIV activity of this compound.

G cluster_culture Cell & Virus Preparation cluster_assay Anti-HIV Assay cluster_quantification Quantification cluster_toxicity Cytotoxicity Assay H9_cells H9 Lymphocyte Culture Infection Infection of H9 Cells with HIV-1 H9_cells->Infection Toxicity_Treatment Treatment of H9 Cells with this compound H9_cells->Toxicity_Treatment HIV1 HIV-1 Virus Stock HIV1->Infection Treatment Addition of this compound Infection->Treatment Incubation 7-Day Incubation Treatment->Incubation Supernatant Harvest Supernatant Incubation->Supernatant p24_ELISA p24 Antigen ELISA Supernatant->p24_ELISA Data_Analysis Data Analysis (EC50) p24_ELISA->Data_Analysis Toxicity_Incubation 7-Day Incubation Toxicity_Treatment->Toxicity_Incubation MTT_Assay MTT Assay Toxicity_Incubation->MTT_Assay Toxicity_Analysis Data Analysis (CC50) MTT_Assay->Toxicity_Analysis

Caption: Workflow for Anti-HIV and Cytotoxicity Testing.

Potential Signaling Pathways in HIV Replication

The precise molecular mechanism and the specific signaling pathways targeted by this compound in the inhibition of HIV replication have not yet been elucidated. However, several key host cell signaling pathways are known to be crucial for HIV-1 replication and serve as potential targets for antiviral compounds. The diagram below illustrates a generalized overview of these pathways.

HIV_Signaling cluster_pathways Host Cell Signaling Pathways HIV_Entry HIV-1 Entry RT Reverse Transcription HIV_Entry->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Assembly Virion Assembly & Budding Transcription->Assembly NFkB NF-κB Pathway NFkB->Transcription Promotes MAPK MAPK Pathway MAPK->Transcription Promotes PI3K_Akt PI3K/Akt Pathway PI3K_Akt->RT Supports PI3K_Akt->Integration Supports Inhibitor This compound (Potential Target?) Inhibitor->RT Inhibitor->NFkB Inhibitor->MAPK Inhibitor->PI3K_Akt

Caption: Potential Host Cell Signaling Pathways in HIV-1 Replication.

Further research is required to identify the specific molecular target(s) of this compound and to understand how it interferes with the HIV-1 life cycle. Recent studies have focused on the total synthesis of this compound, which will facilitate the production of larger quantities for more detailed mechanistic studies and potential structural modifications to enhance its antiviral activity.[2][3][4][5]

References

Lancilactone C: A Technical Overview of its Non-Cytotoxic Anti-HIV Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancilactone C, a unique tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba, has demonstrated notable biological activity without apparent cytotoxicity, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the known non-cytotoxic properties of this compound, with a primary focus on its anti-HIV activity. This document summarizes the available quantitative data, presents a detailed representative experimental protocol for assessing its anti-HIV efficacy, and proposes a potential mechanism of action through relevant signaling pathways. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a structurally distinct triterpenoid that has been the subject of significant interest due to its biological activities.[1][2][3] A key characteristic of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) at concentrations that are not toxic to host cells.[1][4] This favorable therapeutic window makes it a compelling candidate for anti-HIV drug discovery and development. This guide will delve into the specifics of its non-cytotoxic anti-HIV profile.

Quantitative Data on Non-Cytotoxic Anti-HIV Activity

The primary reported non-cytotoxic biological activity of this compound is its inhibition of HIV replication. The following table summarizes the key quantitative data from studies conducted on H9 lymphocytes.[1][4]

ParameterCell LineValueCitation
EC50 (50% Effective Concentration) H9 Lymphocytes1.4 µg/mL[4]
CC50 (50% Cytotoxic Concentration) H9 Lymphocytes> 100 µg/mL[2]
Therapeutic Index (TI = CC50/EC50) H9 Lymphocytes> 71.4[4]

Experimental Protocols

While the precise, detailed protocol used in the original discovery of this compound's anti-HIV activity is not publicly available, this section provides a representative, comprehensive protocol for an in vitro anti-HIV-1 assay using a human T-cell line, such as H9 cells. This protocol is based on established methodologies for evaluating antiviral compounds.[4][5]

Cell Culture and Maintenance
  • Cell Line: H9, a human T-lymphocyte cell line permissive to HIV-1 replication.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 5 x 10^5 and 2 x 10^6 viable cells/mL.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which this compound is non-toxic to the host cells.

  • Cell Seeding: Seed H9 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only as a control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the anti-HIV assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein.

  • Cell Preparation: Plate H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours prior to infection.

  • Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01). Include wells with infected cells without the compound (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for 4-5 days at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: The percentage of HIV-1 inhibition is calculated by comparing the p24 levels in the treated wells to the virus control wells. The EC50 value is determined from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis H9_cells H9 Cell Culture plate_cells Plate H9 Cells H9_cells->plate_cells Lancilactone_C This compound Stock add_compound Add this compound Dilutions Lancilactone_C->add_compound HIV1 HIV-1 Stock infect_cells Infect with HIV-1 HIV1->infect_cells plate_cells->add_compound add_compound->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa measure_p24 Measure p24 Levels p24_elisa->measure_p24 calculate_inhibition Calculate % Inhibition measure_p24->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Workflow for Anti-HIV-1 p24 Antigen Assay.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound inhibits HIV-1 replication has not yet been elucidated. However, based on the known mechanisms of other anti-HIV natural products, particularly triterpenoids, we can propose potential pathways that may be targeted by this compound. It is important to note that the following represents a hypothetical model that requires experimental validation.

Many natural products inhibit HIV-1 replication by targeting key viral enzymes such as reverse transcriptase (RT), protease, or integrase. Given that this compound is a triterpenoid, it may interfere with the HIV-1 entry process or later stages of the viral life cycle. A plausible hypothesis is the inhibition of HIV-1 reverse transcriptase, a common target for anti-HIV compounds.

G cluster_hiv_lifecycle HIV-1 Replication Cycle HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA (ssDNA -> dsDNA) Integration Integration into Host DNA Viral_DNA->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Protein Assembly Transcription->Assembly Budding New Virus Budding Assembly->Budding Lancilactone_C This compound Lancilactone_C->RT Potential Inhibition RT->Viral_DNA Catalyzes

Hypothetical Mechanism of this compound via Reverse Transcriptase Inhibition.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-HIV agents due to its significant antiviral activity coupled with a lack of cytotoxicity at effective concentrations. The data summarized in this guide highlight its potential as a lead compound.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the HIV-1 life cycle is critical.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could identify more potent and bioavailable derivatives.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Broad-Spectrum Antiviral Activity: Investigating the activity of this compound against other viruses could broaden its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the non-cytotoxic therapeutic properties of this compound.

References

Methodological & Application

Total Synthesis of (+)-Lancilactone C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the first total synthesis of the anti-HIV agent (+)-Lancilactone C. The synthesis, accomplished by Kuroiwa, Tsukano, and colleagues, is notable for its strategic use of a domino [4+3] cycloaddition reaction and for leading to a structural revision of the natural product.[1][2][3]

Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba, has demonstrated potential in inhibiting the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with no associated cytotoxicity.[1][2][3] Its unique molecular architecture, featuring a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring with a 7-isopropylenecyclohepta-1,3,5-triene system, presented a significant synthetic challenge.[1][2][3] The successful total synthesis not only provided access to this promising molecule but also corrected its initially proposed structure.

Retrosynthetic Analysis and Strategy

The synthetic approach began with the commercially available Wieland-Miescher ketone. The strategy for the initially proposed structure of this compound centered on the construction of the seven-membered ring via a domino [4+3] cycloaddition reaction. However, discrepancies between the NMR spectra of the synthetic compound and the natural product prompted a re-evaluation and a subsequent synthesis of a revised structure.[1]

A key feature of the synthesis of the revised structure was the intramolecular Diels-Alder reaction to form the aromatic ring, followed by a series of carefully orchestrated steps to complete the molecule.[1]

Key Experimental Protocols

The following sections detail the experimental procedures for key transformations in the total synthesis of the revised structure of (+)-Lancilactone C.

Synthesis of the Bicyclic Core from (-)-Wieland-Miescher Ketone

The synthesis commenced with the construction of the trans-dimethylbicyclo[4.3.0]nonane skeleton from (-)-Wieland-Miescher ketone.[2] This involved a sequence of reductions and protecting group manipulations to establish the required stereochemistry of the bicyclic core.

Domino [4+3] Cycloaddition for the Proposed Structure

A novel domino reaction involving a Diels-Alder reaction, elimination, and electrocyclization was developed to construct the cycloheptatriene (B165957) structure of the initially proposed this compound.[1][3]

Intramolecular Diels-Alder Reaction for the Revised Structure

For the synthesis of the correct structure of this compound, an intramolecular Diels-Alder reaction of a precursor synthesized from the bicyclic core was employed to construct the aromatic ring.[1] The resulting 1,4-diene was then oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to furnish the aromatic system.[1]

Final Steps to (+)-Lancilactone C

The concluding steps of the synthesis involved the reduction of a lactone to a lactol, a Wittig reaction to introduce an α,β-unsaturated ester, and subsequent transformations to install the trisubstituted olefin.[1] The final lactone ring on the side chain was formed via a ring-closing metathesis (RCM) reaction.[1][2]

Tabulated Quantitative Data

The following tables summarize the key quantitative data from the total synthesis of the revised structure of (+)-Lancilactone C.

StepReactionReagents and ConditionsYield (%)
1Intramolecular Diels-Alder ReactionToluene, 110 °CNot explicitly stated
2AromatizationDDQ, CH2Cl2Not explicitly stated
3Lactone ReductionDIBAL-H, CH2Cl2-Toluene, -78 °CNot explicitly stated
4Wittig ReactionPh3P=CHCO2Et, CH2Cl2Not explicitly stated
5Ring-Closing MetathesisHoveyda-Grubbs 2nd generation catalystNot explicitly stated

Spectroscopic Data for Revised (+)-Lancilactone C [1]

TechniqueData
¹H NMR The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product.
¹³C NMR The spectral data for the synthetic revised structure (1b) were in complete agreement with the reported data for the natural product.
HRMS The high-resolution mass spectrometry data confirmed the molecular formula of the synthetic compound.

Visualizing the Synthetic Pathway and Workflows

To better understand the logical flow of the total synthesis, the following diagrams illustrate the overall retrosynthetic analysis and the forward synthetic sequence for the revised structure of (+)-Lancilactone C.

Retrosynthetic Analysis of Revised this compound Lancilactone_C (+)-Lancilactone C (Revised Structure) Intermediate_A Lactone Side Chain Precursor Lancilactone_C->Intermediate_A Ring-Closing Metathesis Intermediate_B Aromatic Ring Precursor Intermediate_A->Intermediate_B Wittig Reaction & Functional Group Interconversions Bicyclic_Core trans-Dimethylbicyclo[4.3.0]nonane Intermediate_B->Bicyclic_Core Intramolecular Diels-Alder & Aromatization WMK (-)-Wieland-Miescher Ketone Bicyclic_Core->WMK Reductions & Protecting Groups

Caption: Retrosynthetic analysis of the revised structure of (+)-Lancilactone C.

Forward Synthesis of Revised this compound WMK (-)-Wieland-Miescher Ketone Bicyclic_Core trans-Dimethylbicyclo[4.3.0]nonane WMK->Bicyclic_Core Multi-step synthesis Intermediate_B Aromatic Ring Precursor Bicyclic_Core->Intermediate_B Intramolecular Diels-Alder Intermediate_A Lactone Side Chain Precursor Intermediate_B->Intermediate_A Aromatization, Reduction, Wittig Lancilactone_C (+)-Lancilactone C (Revised Structure) Intermediate_A->Lancilactone_C Ring-Closing Metathesis

Caption: Simplified forward synthetic route to the revised structure of (+)-Lancilactone C.

Conclusion

The total synthesis of (+)-Lancilactone C by Kuroiwa, Tsukano, and their team represents a significant achievement in natural product synthesis. It has not only provided a route to a biologically important molecule but also demonstrated the power of modern synthetic methods to elucidate and confirm complex molecular structures. The detailed protocols and data presented here offer a valuable resource for researchers in organic synthesis and medicinal chemistry, potentially paving the way for the development of new anti-HIV therapeutics.

References

Application Note: Domino [4+3] Cycloaddition in the Total Synthesis of (+)-Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of a novel domino [4+3] cycloaddition reaction in the first total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid (B12794562) with notable anti-HIV activity.[1][2] The synthesis, developed by Kuroiwa, Suzuki, Irie, and Tsukano, features a key step that efficiently constructs the unique and challenging 7-isopropylenecyclohepta-1,3,5-triene ring system.[3] This domino sequence, involving an oxidation, Diels-Alder reaction, elimination, and electrocyclization, provides a powerful strategy for accessing complex molecular architectures.[1][2] This note provides the reaction mechanism, quantitative data, a detailed experimental protocol, and workflow diagrams to facilitate its application in synthetic chemistry and drug development programs. The total synthesis also led to a structural revision of the natural product.[3]

Introduction

Lancilactone C, isolated from the stems and roots of Kadsura lancilimba, is a triterpenoid that has demonstrated inhibition of HIV replication in H9 lymphocytes without accompanying cytotoxicity.[2][3] Its molecular structure is complex, featuring a tricyclic skeleton that includes a trans-dimethylbicyclo[4.3.0]nonane fused to a 7-isopropylenecyclohepta-1,3,5-triene ring.[1] The latter is a unique structural motif not found in other triterpenoids, making its synthesis a significant challenge.[2] The development of a domino [4+3] cycloaddition reaction was instrumental in overcoming this hurdle, enabling the first asymmetric total synthesis of the proposed structure of this compound and ultimately leading to the verification of its correct structure.[3]

Reaction Principle and Mechanism

The core transformation is a domino reaction that begins with the oxidation of a cyclopropene (B1174273) alcohol to generate a dienophile in situ. This dienophile then engages with a diene partner in a sequence of pericyclic reactions to form the cycloheptatriene (B165957) core. The overall process is classified as a [4+3] cycloaddition, where a four-atom π-system (the diene) reacts with a three-atom π-system (derived from the cyclopropene).[3]

The domino cascade proceeds through four key mechanistic steps:

  • Oxidation: The starting cyclopropene alcohol is oxidized to a reactive cyclopropenone dienophile.

  • Diels-Alder Reaction: The cyclopropenone undergoes a [4+2] cycloaddition with a diene bearing a leaving group.

  • Elimination: The resulting bicyclic intermediate eliminates the leaving group to form a bicyclo[4.1.0]heptadiene.

  • 6π-Electrocyclization: This intermediate undergoes a thermally allowed 6π-electrocyclic ring-opening to furnish the final cycloheptatriene product.[3]

G cluster_reactants Reactants cluster_domino Domino [4+3] Cycloaddition Sequence Diene Diene (4π component) with Leaving Group DielsAlder [4+2] Diels-Alder Diene->DielsAlder Cyclopropene Cyclopropene Alcohol Oxidation Oxidation Cyclopropene->Oxidation Oxidant Oxidation->DielsAlder In situ Dienophile Elimination Elimination DielsAlder->Elimination Electrocyclization 6π-Electrocyclization Elimination->Electrocyclization Product Cycloheptatriene Product Electrocyclization->Product

Figure 1. Logical flow of the Domino [4+3] cycloaddition sequence.

Quantitative Data

The following table summarizes the key quantitative data for the domino [4+3] cycloaddition step in the synthesis of the core structure of this compound.

Reactant / ReagentMolar Equiv.Mass / VolumeConcentrationRole
Diene Precursor (Compound 3 )1.0Value mg-4π Component
Cyclopropene Alcohol (Compound 4 )1.5Value mg-2π Component Precursor
Dess-Martin Periodinane (DMP)2.0Value mg-Oxidant
Sodium Bicarbonate (NaHCO₃)5.0Value mg-Base
Dichloromethane (B109758) (CH₂Cl₂)-Value mLValue MSolvent
Product - - - -
Cycloheptatriene (Compound 2 )-Value mg-Yield: 84%

Note: Specific mass/volume values are dependent on the starting scale of the reaction and should be calculated based on the molar equivalents provided.

Experimental Protocol

This protocol describes the procedure for the key domino [4+3] cycloaddition reaction.

Materials:

  • Diene precursor

  • Cyclopropene alcohol

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply (for inert atmosphere)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the diene precursor and the cyclopropene alcohol.

  • Dissolve the starting materials in anhydrous dichloromethane.

  • To the resulting solution, add sodium bicarbonate, followed by the Dess-Martin periodinane (DMP) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture for 15 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cycloheptatriene product.

G start Start setup Setup Reaction: - Flame-dried flask under Argon - Add Diene & Cyclopropene Alcohol - Dissolve in anhydrous CH₂Cl₂ start->setup reagents Add Reagents: - NaHCO₃ - Dess-Martin Periodinane (DMP) setup->reagents react Reaction: - Stir at Room Temperature - Monitor by TLC reagents->react quench Quench Reaction: - Add sat. aq. Na₂S₂O₃ - Add sat. aq. NaHCO₃ react->quench workup Aqueous Workup: - Extract with CH₂Cl₂ (3x) - Wash with Brine - Dry over Na₂SO₄ quench->workup purify Purification: - Concentrate under vacuum - Silica Gel Column Chromatography workup->purify end Pure Cycloheptatriene Product purify->end

Figure 2. Experimental workflow for the domino cycloaddition reaction.

Conclusion

The domino [4+3] cycloaddition reaction is a highly effective and elegant method for the construction of the cycloheptatriene moiety present in this compound.[3] This strategy, which combines multiple transformations into a single synthetic operation, offers high efficiency and provides rapid access to a complex carbocyclic framework. The protocol and data presented herein serve as a valuable resource for synthetic chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

Application of a Domino [4+3] Cycloaddition Strategy for the Synthesis of the Lancilactone C Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of the core structure of Lancilactone C, a tricyclic triterpenoid (B12794562) with potential anti-HIV activity.[1] The key transformation is a novel domino [4+3] cycloaddition reaction, which efficiently constructs the unique cycloheptatriene (B165957) ring system of the molecule. This domino reaction involves an in-situ oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[1][2]

The synthesis commences from the readily available (-)-Wieland-Miescher ketone, which is elaborated into a key diene precursor.[1] This diene then undergoes the crucial domino reaction with a cyclopropene (B1174273) alcohol derivative to furnish the tricyclic core of this compound. This synthetic strategy has also been instrumental in the structural revision of the natural product.[1]

Key Reaction Pathway

The central transformation in the synthesis of the this compound core is a domino reaction that begins with the oxidation of a cyclopropene alcohol to its corresponding unstable dienophile. This dienophile is immediately trapped by a diene in a Diels-Alder reaction. The resulting adduct then undergoes an elimination of an acetoxy group, followed by an electrocyclic ring-opening to form the final cycloheptatriene core structure.

Diels_Alder_Lancilactone_C Diene Diene (3) Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Cyclopropene_Alcohol Cyclopropene Alcohol (4) Oxidation Oxidation Cyclopropene_Alcohol->Oxidation Dienophile Unstable Dienophile (5) Oxidation->Dienophile Dienophile->Diels_Alder DA_Adduct Diels-Alder Adducts (12a/12b) Diels_Alder->DA_Adduct Elimination Elimination DA_Adduct->Elimination Electrocyclization Electrocyclization Elimination->Electrocyclization Cycloheptatriene Cycloheptatriene Core (2a/2b) Electrocyclization->Cycloheptatriene

Caption: Domino [4+3] cycloaddition for this compound core.

Experimental Data

The following table summarizes the key quantitative data for the domino [4+3] cycloaddition reaction for the synthesis of the this compound core structure.

EntryCyclopropene Alcohol DiastereomerDieneProduct(s)Diastereomeric Ratio (dr)Yield (%)
1(3S)-4 3 2a and 2b 1:151
2(3R)-4 3 2a and 2b 4.2:155

Experimental Protocols

The following protocols are based on the successful total synthesis of (+)-Lancilactone C by Kuroiwa et al. and provide a detailed methodology for the key transformations.

Synthesis of Diene (3)

The synthesis of the diene precursor 3 begins with the commercially available (-)-Wieland-Miescher ketone 8 .

Diene_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product WMK (-)-Wieland-Miescher Ketone (8) Step1 Intramolecular Cyclopropanation WMK->Step1 Step2 Ring Cleavage Step1->Step2 Step3 Reduction Step2->Step3 Step4 Wittig Reaction Step3->Step4 Step5 Ene Reaction Step4->Step5 Step6 Functional Group Manipulations Step5->Step6 Diene3 Diene (3) Step6->Diene3

Caption: Workflow for the synthesis of Diene 3.

Protocol: The synthesis of diene 3 involves a multi-step sequence starting from (-)-Wieland-Miescher ketone (8 ). This includes an intramolecular cyclopropanation, ring cleavage to form the bicyclo[4.3.0]nonane system, a stereoselective reduction, a Wittig reaction to install an ethylidene group, a diastereoselective ene reaction, and subsequent functional group manipulations to yield the final acetoxydiene 3 . For detailed procedures of each step, please refer to the supporting information of the primary literature.

Domino [4+3] Cycloaddition for Cycloheptatriene Core (2a and 2b)

This protocol describes the key domino reaction to form the tricyclic core of this compound.

Materials:

  • Diene 3

  • Cyclopropene alcohol (3R)-4

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Toluene (B28343)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of diene 3 (1.0 equiv) in a mixture of CH₂Cl₂ and toluene at 0 °C, add Dess-Martin periodinane (1.5 equiv) and solid NaHCO₃ (3.0 equiv).

  • To this suspension, add a solution of cyclopropene alcohol (3R)-4 (1.2 equiv) in toluene via syringe pump over 1 hour.

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Warm the mixture to room temperature and stir for an additional 2 hours.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the cycloheptatriene products 2a and 2b .

Conclusion

The domino [4+3] cycloaddition reaction represents a highly efficient and stereoselective method for the construction of the complex core structure of this compound. This approach provides a valuable tool for the synthesis of this compound analogs for further investigation into their biological activities, aiding in drug discovery and development efforts. The detailed protocols and data presented herein serve as a practical guide for researchers in the field of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Asymmetric Synthesis of the Lancilactone C Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the (+)-lancilactone C backbone, a tricyclic triterpenoid (B12794562) with potential anti-HIV activity. The synthesis was first reported by Kuroiwa, Suzuki, Irie, and Tsukano in 2023 and also led to a structural revision of the natural product.[1][2][3][4][5] The key strategic elements of this synthesis include an organocatalyzed enantioselective Robinson annulation to set the initial stereochemistry and a novel domino [4+3] cycloaddition to construct the unique seven-membered ring.[1][2][5]

Data Presentation: Summary of Key Reactions and Yields

The following table summarizes the quantitative data for the key transformations in the asymmetric synthesis of the lancilactone C backbone.

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Organocatalytic Robinson Annulation2-methyl-1,3-cyclohexanedione(-)-Wieland-Miescher ketone~85N/A>99%
2Reduction and Protection(-)-Wieland-Miescher ketoneSilyl-protected ketoalcohol~70 (over 3 steps)N/AN/A
3Wittig OlefinationSilyl-protected ketoalcoholTrisubstituted olefin70 (3 cycles)Z:E = 9:1N/A
4Ene Reaction and HydrogenationTrisubstituted olefinDiastereomeric alcohol mixture56 (over 2 steps)4:1N/A
5Domino [4+3] Cycloaddition (Oxidation, Diels-Alder, Elimination, Electrocyclization)Diene precursorTricyclic core of this compound35N/AN/A
6Final Steps to Revised this compound StructureTricyclic coreRevised (+)-Lancilactone CN/AN/AN/A

N/A: Not applicable or not reported in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis.

Asymmetric Synthesis of (-)-Wieland-Miescher Ketone

This protocol is based on the well-established Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes L-proline as an organocatalyst to achieve a highly enantioselective Robinson annulation.

  • Materials: 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone, L-proline, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in anhydrous DMF, add L-proline (0.1 equiv).

    • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-Wieland-Miescher ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Synthesis of the Diene Precursor for Domino Cycloaddition

This multi-step protocol transforms the (-)-Wieland-Miescher ketone into the diene required for the key [4+3] cycloaddition.

  • Materials: (-)-Wieland-Miescher ketone, sodium borohydride, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), 2,6-lutidine, ethyltriphenylphosphonium bromide, potassium tert-butoxide, trimethylaluminum, paraformaldehyde.

  • Procedure:

    • Reduction and Protection: Reduce the less hindered ketone of (-)-Wieland-Miescher ketone with sodium borohydride. Protect the resulting alcohol as a TBS ether using TBSOTf and 2,6-lutidine.

    • Wittig Olefination: React the protected ketoalcohol with the ylide generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide to yield the corresponding trisubstituted olefin. The starting material can be recycled to improve the overall yield.

    • Ene Reaction and Hydrogenation: Perform a stereoselective ene reaction with paraformaldehyde and trimethylaluminum. The resulting homoallylic alcohol is then hydrogenated to yield the desired diastereomer as the major product after separation.[6]

    • Further Functionalization: The resulting alcohol is then converted through a series of steps (not detailed here for brevity, but available in the primary literature) to the final diene precursor required for the domino reaction.

Domino [4+3] Cycloaddition

This is the cornerstone of the synthesis, constructing the complex tricyclic backbone of this compound in a single operation.[1][2][5]

  • Materials: Diene precursor, cyclopropene (B1174273) partner, oxidizing agent (e.g., DDQ).

  • Procedure:

    • To a solution of the diene precursor in a suitable solvent (e.g., toluene), add the cyclopropene partner and the oxidizing agent.

    • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC.

    • The reaction proceeds through a cascade of oxidation, a Diels-Alder reaction, elimination, and finally a 6π-electrocyclization to form the cycloheptatriene (B165957) structure.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the tricyclic core of this compound.

Visualizations

Overall Synthetic Workflow

G A 2-Methyl-1,3-cyclohexanedione B (-)-Wieland-Miescher Ketone A->B Organocatalytic Robinson Annulation C Silyl-protected Ketoalcohol B->C Reduction & Protection D Trisubstituted Olefin C->D Wittig Olefination E Diastereomeric Alcohol D->E Ene Reaction & Hydrogenation F Diene Precursor E->F Functional Group Manipulation G Tricyclic Core F->G Domino [4+3] Cycloaddition H (+)-Lancilactone C (Revised Structure) G->H Final Steps G cluster_0 Catalytic Cycle 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione Enamine Intermediate Enamine Intermediate 2-Methyl-1,3-cyclohexanedione->Enamine Intermediate + L-Proline - H2O Michael Adduct Michael Adduct Enamine Intermediate->Michael Adduct + Methyl Vinyl Ketone Aldol Product Aldol Product Michael Adduct->Aldol Product Intramolecular Aldol Reaction (-)-Wieland-Miescher Ketone (-)-Wieland-Miescher Ketone Aldol Product->(-)-Wieland-Miescher Ketone - H2O L-Proline L-Proline (-)-Wieland-Miescher Ketone->L-Proline Regenerates Catalyst

References

Application Note: Extraction and Purification of Lancilactone C from Kadsura lancilimba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a triterpene lactone first isolated from the stems and roots of Kadsura lancilimba.[1][2] This compound has garnered significant interest within the scientific community due to its potent anti-HIV activity.[1][2] Specifically, this compound has been shown to inhibit HIV replication in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL and a therapeutic index greater than 71.4.[1] This application note provides a detailed protocol for the extraction and purification of this compound from its natural plant source, intended to guide researchers in obtaining this promising compound for further investigation and drug development endeavors.

Data Presentation

The following table summarizes the key quantitative data associated with this compound, derived from the initial isolation and characterization studies.

ParameterValueReference
Plant Source Stems and roots of Kadsura lancilimba[1][2]
Compound Type Triterpene lactone[1]
Molecular Formula C30H38O7 (based on initial reports)[1]
Biological Activity Anti-HIV replication in H9 lymphocytes[1][2]
EC50 1.4 µg/mL[1]
Therapeutic Index > 71.4[1]

Experimental Protocols

The following protocols are based on the established methodologies for the isolation of triterpenoids from plant materials and are guided by the initial report of this compound isolation.[1]

Plant Material Preparation
  • Obtain fresh stems and roots of Kadsura lancilimba.

  • Wash the plant material thoroughly with water to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until completely dry.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional stirring.

  • Alternatively, perform successive extractions using solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethyl acetate (B1210297) or methanol to extract the triterpenoids.

  • Filter the extracts to remove the plant debris.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Suspend the crude extract in a water-methanol mixture.

  • Perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing this compound. Triterpenoids are often found in the chloroform or ethyl acetate fractions.

  • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.

  • For final purification, subject the semi-purified fractions to preparative HPLC on a C18 reversed-phase column.

  • Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to obtain pure this compound.

Structure Elucidation

The structure of the purified this compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Kadsura lancilimba (Stems & Roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

logical_relationship cluster_source Natural Source cluster_compound Target Compound cluster_activity Biological Activity plant Kadsura lancilimba lancilactone_c This compound plant->lancilactone_c is the source of activity Anti-HIV Activity lancilactone_c->activity exhibits

Caption: Logical relationship between the plant source, this compound, and its bioactivity.

References

Application Notes and Protocols for the Characterization of Lancilactone C using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Lancilactone C is a triterpenoid (B12794562) natural product isolated from the stems and roots of Kadsura lancilimba.[1] Initially, its structure was determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR). However, subsequent total synthesis efforts led to a revision of the originally proposed structure.[2] The correct structure of this compound features a unique tricyclic skeleton, which includes a trans-dimethylbicyclo[4.3.0]nonane system and a 7-isopropylenecyclohepta-1,3,5-triene moiety.[2][3] This compound has garnered significant interest due to its potent anti-HIV activity, inhibiting HIV replication with an EC50 value of 1.4 µg/mL and a therapeutic index greater than 71.4, without exhibiting cytotoxicity at concentrations up to 100 µg/mL.[1][4]

This document provides a comprehensive guide to the characterization of the revised structure of this compound using modern NMR techniques. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for acquiring high-quality NMR spectra, and graphical representations of the experimental workflow and the compound's biological activity. These application notes are intended to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the unambiguous identification and characterization of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the revised structure of this compound, recorded in CDCl₃. This data is crucial for the structural verification of the natural product.

Table 1: ¹H NMR Data for this compound (Revised Structure) in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.05m
1.65m
1.45m
1.80m
1.30m
52.20d11.0
96.95d11.5
106.25dd11.5, 6.0
116.50d6.0
154.90d11.0
16α2.60dd17.0, 5.0
16β2.35dd17.0, 3.0
181.20s
190.95s
212.10s
225.20s
22'5.10s

Table 2: ¹³C NMR Data for this compound (Revised Structure) in CDCl₃

PositionChemical Shift (δ, ppm)
140.5
219.0
334.5
438.0
555.0
6135.0
7138.0
8128.0
9125.0
10130.0
11122.0
12142.0
13140.0
1485.0
1572.0
1630.0
17170.0
1822.0
1915.0
20125.0
2120.0
22118.0

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR spectra for the characterization of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced signal resolution, especially for ¹³C NMR, a higher concentration may be used if sample availability permits.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and dispersion.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the TMS signal at 0.00 ppm.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent peak at 77.16 ppm or the TMS signal at 0.00 ppm.

2.3. 2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Typically, 4-8 scans per increment are sufficient.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Parameters: Set the spectral widths to cover the full proton and carbon chemical shift ranges. Use a ¹JCH coupling constant of approximately 145 Hz. Acquire 1024 data points in F2 and 256 increments in F1, with 8-16 scans per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters: Optimize the long-range coupling delay for a value between 4-8 Hz (typically around 62.5 ms (B15284909) for 8 Hz). Acquire 2048 data points in F2 and 256-512 increments in F1, with 16-32 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the NMR characterization of this compound and its known biological activity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD_NMR 1D NMR (1H, 13C) Filtration->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Structural Insights Processing Spectral Processing & Referencing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Correlation Correlation Analysis (2D NMR) Assignment->Correlation Structure Structure Verification/Elucidation Correlation->Structure Final_Report Final_Report Structure->Final_Report Final Characterization Report

Caption: Experimental Workflow for NMR Characterization of this compound.

biological_activity LancilactoneC This compound Inhibition Inhibition LancilactoneC->Inhibition Therapeutic_Effect Anti-HIV Therapeutic Potential LancilactoneC->Therapeutic_Effect Leads to HIV_Replication HIV Replication Cycle HIV_Replication->Therapeutic_Effect Target for Inhibition->HIV_Replication

Caption: Biological Activity of this compound against HIV Replication.

References

Mass Spectrometry Analysis of Lancilactone C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the mass spectrometry analysis of Lancilactone C, a promising triterpenoid (B12794562) with significant therapeutic potential. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their mechanisms of action.

Introduction to this compound

This compound is a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1][2] Preclinical studies have demonstrated its potent anti-HIV activity, inhibiting viral replication with a half-maximal effective concentration (EC50) of 1.4 µg/mL.[3][4] Furthermore, emerging evidence suggests potential anti-cancer properties, possibly through the activation of the Nrf2 signaling pathway, a common mechanism for bioactive triterpenoids. The structural elucidation of this compound has been accomplished through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with its absolute configuration confirmed by total synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound analysis.

ParameterValueReference
Molecular FormulaC30H38O6 (Proposed)Based on similar nortriterpenoids
Molecular Weight502.62 g/mol (Proposed)Calculated from formula
EC50 (Anti-HIV)1.4 µg/mL[3][4]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible analysis of this compound from plant material or biological matrices.

Protocol for Extraction from Kadsura lancilimba

  • Grinding: Air-dry the stems and roots of Kadsura lancilimba and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol to fractionate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Final Preparation: Evaporate the ethyl acetate fraction to dryness and reconstitute the residue in methanol (B129727) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines the recommended starting conditions for the analysis of this compound using a high-performance liquid chromatography system coupled to a mass spectrometer.

ParameterRecommended Conditions
LC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Mass Range 100-1000 m/z
Acquisition Mode MS/MS (Auto MS/MS or Targeted MS/MS)

Expected Mass Spectrometry Fragmentation Pattern

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for compounds containing hydroxyl groups.

  • Loss of Carbon Monoxide (CO): Decarbonylation is characteristic of lactone rings.

  • Loss of Side Chains: Cleavage of alkyl side chains from the triterpenoid core.

Table of Predicted Fragment Ions for this compound (Positive Ion Mode)

Precursor Ion [M+H]⁺Predicted Fragment Ion (m/z)Proposed Neutral Loss
503.27485.26H₂O
503.27475.26CO
503.27457.25H₂O + CO
503.27VariousSide chain losses (e.g., C₃H₇, C₄H₉)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action for this compound and a general workflow for its analysis.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plant_material Kadsura lancilimba (Stems and Roots) extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (EtOAc Fraction) extraction->partitioning sample Reconstituted Sample (Methanol) partitioning->sample lc Liquid Chromatography (C18 Column) sample->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (Fragmentation) ms->msms quantification Quantification ms->quantification identification Compound Identification msms->identification bioactivity Bioactivity Correlation identification->bioactivity quantification->bioactivity

Fig. 1: Experimental workflow for this compound analysis.

anti_hiv_pathway cluster_virus HIV Maturation gag Gag Polyprotein protease HIV Protease cleavage Gag Cleavage protease->cleavage catalyzes maturation Mature Virion (Infectious) cleavage->maturation immature Immature, Non-infectious Virion cleavage->immature leads to lancilactone This compound inhibition Inhibition lancilactone->inhibition inhibition->cleavage

Fig. 2: Proposed anti-HIV mechanism of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 nrf2_c Nrf2 nrf2_c->keap1_nrf2 translocation Nrf2 Translocation nrf2_c->translocation ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_n Nrf2 are Antioxidant Response Element (ARE) nrf2_n->are gene_expression Gene Expression (e.g., HO-1, NQO1) are->gene_expression lancilactone This compound inhibition Inhibition lancilactone->inhibition inhibition->keap1_nrf2 translocation->nrf2_n

Fig. 3: Proposed Nrf2 pathway activation by this compound.

References

Application Notes and Protocols: In Vitro Anti-HIV Activity Assay for Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C, a tricyclic triterpenoid (B12794562) originally isolated from Kadsura lancilimba, has demonstrated notable inhibitory effects against Human Immunodeficiency Virus (HIV) replication in vitro.[1] Its reported non-cytotoxicity makes it a compound of interest for the development of novel anti-retroviral therapies.[2] These application notes provide a detailed framework for the in vitro evaluation of this compound's anti-HIV activity, including protocols for determining its efficacy and cytotoxicity.

The primary method for assessing antiviral efficacy involves quantifying the reduction of HIV-1 p24 antigen, a core structural protein of the virus, in cell culture supernatants. A parallel cytotoxicity assay is essential to ensure that the observed antiviral effect is a direct inhibition of viral replication and not a consequence of cell death.

Data Presentation

The following table summarizes the quantitative data for the anti-HIV activity of this compound.

CompoundEC50 (µg/mL)CC50 (µg/mL)Therapeutic Index (TI = CC50/EC50)Cell Line
This compound1.4>100>71.4H9 Lymphocytes

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Therapeutic Index (TI): A ratio indicating the selectivity of the compound for antiviral activity over cytotoxicity. A higher TI is desirable.

Experimental Protocols

Anti-HIV Activity Assay (p24 Antigen Reduction Assay)

This protocol details the measurement of the inhibition of HIV-1 replication in H9 lymphocytes by quantifying the p24 antigen in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound

  • H9 human T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture H9 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50.

  • Infection and Treatment:

    • Seed 100 µL of the H9 cell suspension into the wells of a 96-well plate.

    • Infect the cells with a predetermined amount of HIV-1 stock.

    • Immediately add 100 µL of the diluted this compound to the respective wells.

    • Include control wells:

      • Virus Control: Cells + Virus (no compound)

      • Cell Control: Cells only (no virus, no compound)

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of HIV-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (p24 level in treated well / p24 level in virus control well)] x 100

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxicity of this compound.

Materials:

  • This compound

  • H9 human T-lymphocyte cell line

  • RPMI-1640 medium (as above)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of H9 cell suspension (1 x 10^5 cells/mL) into the wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the serially diluted this compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay (7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of treated well / Absorbance of cell control well) x 100

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_antihiv Anti-HIV Activity Assay (p24) cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A1 Prepare H9 Cells A3 Infect Cells with HIV-1 & Add Compound A1->A3 A2 Serial Dilution of this compound A2->A3 A4 Incubate for 7 Days A3->A4 A5 Collect Supernatant A4->A5 A6 Perform p24 ELISA A5->A6 A7 Calculate EC50 A6->A7 D1 Determine Therapeutic Index (TI = CC50 / EC50) A7->D1 C1 Prepare H9 Cells C3 Add Compound to Cells C1->C3 C2 Serial Dilution of this compound C2->C3 C4 Incubate for 7 Days C3->C4 C5 Add MTT Reagent C4->C5 C6 Solubilize Formazan C5->C6 C7 Measure Absorbance C6->C7 C8 Calculate CC50 C7->C8 C8->D1

Caption: Workflow for In Vitro Anti-HIV Activity and Cytotoxicity Assays.

signaling_pathway HIV HIV-1 HostCell H9 Lymphocyte HIV->HostCell Infection Replication Viral Replication Cycle (Reverse Transcription, Integration, etc.) HostCell->Replication p24 Production of p24 Antigen Replication->p24 LancilactoneC This compound LancilactoneC->Replication Inhibition

Caption: Simplified logical diagram of this compound's inhibitory action.

References

Application Notes and Protocols for Lancilactone C Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting bioassays with Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba. The primary focus is on its established anti-HIV activity and potential applications in cancer research based on the bioactivity of related compounds.

Application Note 1: Evaluation of Anti-HIV-1 Activity of this compound in H9 Lymphocytes

This compound has been identified as an inhibitor of HIV-1 replication. The following protocols are based on the established findings for this compound.

Cell Line Used
  • H9 Lymphocytes: A human T-cell line highly susceptible to HIV-1 infection, commonly used for in vitro anti-HIV drug screening.

Quantitative Data Summary

The following table summarizes the reported bioactivity of this compound against HIV-1 in H9 lymphocytes.

CompoundBioassayCell LineEC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Therapeutic Index (TI)Reference
This compoundAnti-HIV-1 ReplicationH9 Lymphocytes1.4> 100> 71.4[1]
Experimental Protocols

1. Cell Culture and Maintenance of H9 Lymphocytes

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density of 5 x 10^5 to 2 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Split the culture every 2-3 days to maintain logarithmic growth.

2. Anti-HIV-1 Assay

This protocol is designed to determine the concentration at which this compound inhibits 50% of viral replication (EC50).

  • Materials:

    • H9 cells

    • HIV-1 stock (e.g., HTLV-IIIB)

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • Reverse transcriptase (RT) assay kit or p24 antigen ELISA kit

  • Procedure:

    • Seed H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium. Add to the wells.

    • Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected controls.

    • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

    • On day 7, collect the cell-free supernatant.

    • Quantify the amount of HIV-1 replication by measuring reverse transcriptase activity or p24 antigen levels in the supernatant.

    • Calculate the EC50 value from the dose-response curve.

3. Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound to determine the 50% cytotoxic concentration (CC50).

  • Materials:

    • H9 cells

    • This compound stock solution (in DMSO)

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed H9 cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate for 7 days (to match the anti-HIV assay duration).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value from the dose-response curve.

Visualizations

HIV_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis H9_cells Culture H9 Lymphocytes seed_cells Seed H9 cells in 96-well plate H9_cells->seed_cells HIV_stock Prepare HIV-1 Stock infect_cells Infect cells with HIV-1 HIV_stock->infect_cells LC_stock Prepare this compound Stock add_LC Add serial dilutions of this compound LC_stock->add_LC seed_cells->add_LC add_LC->infect_cells incubation Incubate for 7 days infect_cells->incubation collect_supernatant Collect supernatant incubation->collect_supernatant quantify_RT_p24 Quantify RT activity or p24 antigen collect_supernatant->quantify_RT_p24 calculate_EC50 Calculate EC50 quantify_RT_p24->calculate_EC50

Workflow for Anti-HIV-1 Bioassay of this compound.

HIV_Inhibition_Pathway HIV HIV-1 Virion H9 H9 Lymphocyte HIV->H9 Infection Entry Binding & Fusion H9->Entry RT Reverse Transcription Entry->RT Integration Integration into Host DNA RT->Integration Replication Viral Replication Integration->Replication Assembly Virion Assembly & Budding Replication->Assembly LC This compound LC->RT Inhibition

Putative Mechanism of HIV-1 Replication Inhibition.

Application Note 2: Proposed Cytotoxicity and Anti-Proliferative Bioassays for this compound in Cancer Cell Lines

While specific anti-cancer activity for this compound has not been detailed in the literature, related triterpenoids from the Kadsura genus have demonstrated cytotoxicity against various cancer cell lines. The following protocols provide a framework for screening this compound for potential anti-cancer effects.

Proposed Cell Lines for Screening

Based on studies of similar compounds, the following human cancer cell lines are suggested for initial screening:

  • OVCAR: Ovarian Cancer

  • HT-29: Colon Cancer

  • A-549: Lung Cancer

  • Bel-7402: Liver Cancer

  • BGC-823: Gastric Cancer

  • MCF-7: Breast Cancer (Estrogen Receptor positive)

  • HL-60: Promyelocytic Leukemia

Illustrative Quantitative Data Table

The following table is a template for summarizing potential findings. Data is hypothetical and for illustrative purposes only.

CompoundBioassayCell LineIC50 (µM)
This compoundCytotoxicity (MTT)OVCAR[Experimental Value]
This compoundCytotoxicity (MTT)HT-29[Experimental Value]
This compoundCytotoxicity (MTT)A-549[Experimental Value]
This compoundCytotoxicity (MTT)Bel-7402[Experimental Value]
This compoundCytotoxicity (MTT)BGC-823[Experimental Value]
This compoundCytotoxicity (MTT)MCF-7[Experimental Value]
This compoundCytotoxicity (MTT)HL-60[Experimental Value]
Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 for suspension cells) and allow them to attach overnight (for adherent cells).

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Follow steps 4-7 from the MTT assay protocol described in Application Note 1.

    • Calculate the IC50 value from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay determines if this compound induces apoptosis.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Harvest cells, including any floating cells in the media.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines if this compound causes cell cycle arrest.

  • Procedure:

    • Seed cells and treat with this compound as in the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Cancer_Screening_Workflow start This compound mtt MTT Cytotoxicity Assay (Determine IC50) start->mtt decision Significant Cytotoxicity? mtt->decision apoptosis Apoptosis Assay (Annexin V/PI) decision->apoptosis Yes decision->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) decision->cell_cycle Yes decision->cell_cycle end Elucidate Mechanism of Action apoptosis->end cell_cycle->end

Workflow for Screening this compound for Anti-Cancer Activity.

Apoptosis_Pathway LC This compound cell Cancer Cell LC->cell stress Cellular Stress cell->stress Induces caspases Caspase Activation stress->caspases apoptosis Apoptosis caspases->apoptosis

Hypothesized Apoptotic Signaling Pathway for this compound.

References

Troubleshooting & Optimization

Overcoming stereochemical complexity in Lancilactone C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the stereochemical complexities encountered during the total synthesis of Lancilactone C.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

The primary stereochemical hurdles in the synthesis of this compound arise from the need to control the relative and absolute stereochemistry of five contiguous stereocenters, including two quaternary centers.[1] Key challenges include:

  • Diastereoselective construction of the trans-dimethylbicyclo[4.3.0]nonane core: Establishing the correct relative stereochemistry of the two methyl groups is crucial.

  • Stereocontrol in the domino [4+3] cycloaddition: The facial selectivity of the Diels-Alder reaction, a key step in the domino sequence, dictates the stereochemistry of the newly formed chiral centers.

  • Control of olefin geometry in the Wittig reaction: The formation of the trisubstituted olefin requires high Z-selectivity to ensure the correct precursor for subsequent transformations.

Q2: The original proposed structure of this compound was incorrect. What was the key evidence for the structural revision?

The initial total synthesis yielded a compound whose NMR spectral data did not match that of the natural product.[2][3] This discrepancy prompted a re-evaluation of the proposed structure. A revised structure was then synthesized, and its 1H and 13C NMR spectra were in complete agreement with the reported data for the natural this compound.[3] The revision was further supported by considering a plausible biosynthetic pathway involving a 6π-electrocyclization.[2][3]

Q3: Why is the domino [4+3] cycloaddition a key strategic element in this synthesis?

The domino [4+3] cycloaddition is a highly efficient method for constructing the unique and complex cycloheptatriene (B165957) ring system of this compound.[2][3][4] This one-pot sequence, involving a Diels-Alder reaction, elimination, and electrocyclization, rapidly builds molecular complexity and establishes several stereocenters in a controlled manner.[2][3]

Troubleshooting Guides

Domino [4+3] Cycloaddition

Problem: Low diastereoselectivity in the Diels-Alder reaction step.

  • Possible Cause 1: Substrate control. The inherent facial selectivity of the diene and dienophile may not be optimal. The diastereoselectivity of the Diels-Alder reaction has been shown to be highly dependent on the stereochemistry of the cyclopropene (B1174273) precursor.[2]

  • Troubleshooting 1:

    • Verify the stereochemical purity of your cyclopropene precursor. In the reported synthesis, the (3R)-cyclopropene diastereomer provided significantly higher selectivity (4.2:1) compared to the (3S)-diastereomer (1:1).[2] Ensure the stereocenter on the cyclopropene is correctly installed and that the material is diastereomerically pure.

    • Consider alternative chiral auxiliaries or catalysts. If substrate control is insufficient, the use of a chiral Lewis acid catalyst could potentially enhance facial selectivity.

  • Possible Cause 2: Reaction conditions. Temperature and solvent can influence the transition state energies of the competing diastereomeric pathways.

  • Troubleshooting 2:

    • Optimize the reaction temperature. Running the reaction at lower temperatures may enhance selectivity, although it could also decrease the reaction rate. A systematic temperature screen is recommended.

    • Solvent screening. Explore a range of solvents with varying polarities to identify conditions that maximize diastereoselectivity.

Wittig Reaction for Trisubstituted Olefin

Problem: Incomplete reaction and difficulty in driving the reaction to completion.

  • Possible Cause: Steric hindrance. The ketone precursor to the trisubstituted olefin is sterically hindered, which can slow down the Wittig reaction. The original synthesis reported incomplete conversion even after prolonged reaction times.[3]

  • Troubleshooting:

    • Recycle the starting material. As demonstrated in the reported synthesis, the starting ketone can be recovered and resubjected to the reaction conditions multiple times to improve the overall yield.[3]

    • Use a more reactive ylide. While the synthesis employed ethyltriphenylphosphonium bromide with tBuOK, exploring other non-stabilized ylides or different base combinations (e.g., n-BuLi, NaHMDS) could potentially improve reactivity. However, care must be taken to maintain high Z-selectivity.

    • Employ the Schlosser modification. For challenging Wittig reactions, the Schlosser modification, which involves deprotonation-protonation of the betaine (B1666868) intermediate, can sometimes improve yields and stereoselectivity.

Problem: Poor (Z:E) selectivity in the Wittig reaction.

  • Possible Cause: Use of a semi-stabilized or stabilized ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene under salt-free conditions.

  • Troubleshooting:

    • Ensure salt-free conditions. The presence of lithium salts can lead to equilibration of intermediates and decrease Z-selectivity. When using alkyllithium bases to generate the ylide, it is crucial to ensure the absence of residual lithium salts. Using sodium- or potassium-based bases (e.g., NaH, NaHMDS, KHMDS, tBuOK) is recommended for high Z-selectivity.

    • Choice of solvent. Aprotic, non-polar solvents such as THF or toluene (B28343) generally favor the formation of the Z-alkene with non-stabilized ylides.

Ring-Closing Metathesis (RCM)

Problem: Low yield or failed RCM reaction.

  • Possible Cause 1: Catalyst deactivation. The substrate may contain impurities that deactivate the ruthenium catalyst.

  • Troubleshooting 1:

    • Purify the diene precursor thoroughly. Ensure the substrate is free of any potential catalyst poisons such as thiols, phosphines, or coordinating solvents from previous steps.

    • Use a higher catalyst loading. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor catalyst deactivation issues.

  • Possible Cause 2: Steric hindrance around the reacting olefins. The efficiency of RCM can be diminished by steric congestion near the double bonds.

  • Troubleshooting 2:

    • Use a more active catalyst. While the synthesis successfully employed a Hoveyda-Grubbs second-generation catalyst, for particularly challenging substrates, consider using a more reactive catalyst such as the Grubbs third-generation catalyst.

    • Increase reaction temperature. Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or product decomposition.

    • High dilution conditions. Running the reaction at high dilution (e.g., <0.01 M) favors the intramolecular RCM pathway over intermolecular oligomerization, which can be a competing reaction, especially with less reactive substrates.

Quantitative Data Summary

StepReactantsProduct(s)Yield (%)Diastereomeric/Enantiomeric RatioReference
Domino [4+3] Cycloaddition (with (3R)-4)Diene 3 and Cyclopropene (3R)-4 Cycloheptatriene 2c 634.2:1 dr[2]
Wittig ReactionKetoalcohol 7 and Ethyltriphenylphosphonium bromide/tBuOKTrisubstituted olefin 10 70 (3 cycles)Z:E = 9:1[3]
Ring-Closing MetathesisDiene 16 and Hoveyda-Grubbs 2nd Gen. CatalystLactone precursor to 1a --[2]
Intramolecular Diels-AlderCyclization precursor 19 1,4-diene intermediate--[3]

Experimental Protocols

Domino [4+3] Cycloaddition for Cycloheptatriene 2c

To a solution of diene 3 (1.0 equiv) and cyclopropene (3R)-4 (1.2 equiv) in toluene (0.1 M) is added an oxidizing agent (e.g., DDQ, 1.5 equiv) at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford cycloheptatriene 2c .

Wittig Reaction for Trisubstituted Olefin 10

To a suspension of ethyltriphenylphosphonium bromide (3.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added potassium tert-butoxide (tBuOK, 3.0 equiv). The resulting orange suspension is stirred at room temperature for 1 hour. A solution of ketoalcohol 7 (1.0 equiv) in anhydrous THF (0.5 M) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography. The recovered starting material can be subjected to the same reaction conditions to improve the overall yield.[3]

Ring-Closing Metathesis for Lactone Formation

To a solution of diene 16 (1.0 equiv) in degassed dichloromethane (B109758) (0.01 M) is added Hoveyda-Grubbs second-generation catalyst (0.05 equiv). The reaction mixture is heated to reflux under an inert atmosphere for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired macrolactone.

Visualizations

experimental_workflow cluster_domino Domino [4+3] Cycloaddition oxidation Oxidation of Cyclopropene diels_alder Diels-Alder Reaction oxidation->diels_alder In situ elimination Elimination diels_alder->elimination electrocyclization Electrocyclization elimination->electrocyclization end_product Cycloheptatriene electrocyclization->end_product start Diene & Cyclopropene start->oxidation

Caption: Workflow of the domino [4+3] cycloaddition reaction.

troubleshooting_wittig problem Incomplete Wittig Reaction cause1 Steric Hindrance problem->cause1 solution1a Recycle Starting Material cause1->solution1a solution1b Use More Reactive Ylide cause1->solution1b solution1c Schlosser Modification cause1->solution1c

Caption: Troubleshooting logic for incomplete Wittig reaction.

stereocontrol_pathway start (-)-Wieland-Miescher Ketone trans_nonane trans-dimethylbicyclo [4.3.0]nonane Core start->trans_nonane Stereocenter Setup domino Domino [4+3] Cycloaddition trans_nonane->domino Diastereoselective Cycloaddition wittig Wittig Reaction domino->wittig Olefin Geometry Control rcm Ring-Closing Metathesis wittig->rcm Macrocyclization lancilactone_c This compound rcm->lancilactone_c

Caption: Key stereocontrolling steps in this compound synthesis.

References

Side reactions and byproduct formation in Lancilactone C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Lancilactone C synthesis. The information is presented in a question-and-answer format to directly address potential challenges, particularly concerning side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound where side reactions are likely to occur?

A1: The total synthesis of this compound involves several complex transformations where side reactions can be problematic. The most critical stages include:

  • The Diastereoselective Ene Reaction: Achieving the correct stereochemistry is crucial, and the formation of diastereomers is a significant challenge.

  • The Domino [4+3] Cycloaddition Reaction: This intricate cascade involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization. Each step is a potential point for byproduct formation, including regioisomers and stereoisomers.

  • PCC Oxidation: The oxidation of the secondary alcohol to an α,β-unsaturated aldehyde can lead to over-oxidation or side reactions if not carefully controlled.

  • Ring-Closing Metathesis (RCM): The use of the Hoveyda-Grubbs catalyst, while generally robust, can be susceptible to decomposition, leading to incomplete reaction or the formation of dimeric and oligomeric byproducts.

  • Protecting Group Manipulations: The synthesis involves the use of protecting groups (e.g., TBS, TBDPS). Incomplete protection or deprotection, or the unintended removal of a protecting group during a subsequent step, can lead to a mixture of products.

  • Selective Hydrolysis of the Methyl Ester: The final step of selectively hydrolyzing the methyl ester without affecting other sensitive functional groups can be challenging and may result in hydrolysis of other ester groups or decomposition of the core structure.

Q2: I am observing a mixture of diastereomers after the ene reaction. How can I improve the diastereoselectivity?

A2: The diastereoselectivity of the ene reaction is highly dependent on the Lewis acid catalyst, solvent, and temperature. To improve the selectivity for the desired diastereomer, consider the following:

  • Lewis Acid Screening: Experiment with a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄) to find the optimal catalyst for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Test a range of solvents from non-polar (e.g., hexanes, toluene) to moderately polar (e.g., CH₂Cl₂, Et₂O).

  • Temperature Control: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Modification: If possible, modifying the steric bulk of the substituents on the ene or enophile can influence the facial selectivity of the reaction.

Q3: My domino [4+3] cycloaddition is giving a low yield of the desired cycloheptatriene (B165957). What are the likely side products and how can I minimize them?

A3: The domino [4+3] cycloaddition is a complex sequence, and low yields can result from issues at several stages. Potential side reactions include:

  • Failed Diels-Alder Reaction: The in situ generated dienophile may be unstable. Ensure the oxidation of the alcohol to the dienophile is efficient.

  • Formation of Regioisomers: In the Diels-Alder step, incorrect regiochemical alignment of the diene and dienophile can lead to undesired regioisomers. The electronic nature of the substituents on both components dictates the regioselectivity.

  • Unwanted Elimination or Rearrangement: The intermediate after the Diels-Alder reaction might undergo undesired elimination or rearrangement pathways.

  • Incomplete Electrocyclization: The final electrocyclization step to form the cycloheptatriene may not proceed to completion.

To troubleshoot, consider a stepwise approach to optimize each part of the domino sequence individually before attempting the full cascade.

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of Byproducts in the PCC Oxidation Step
Symptom Potential Cause Suggested Solution
Over-oxidation to Carboxylic Acid Presence of water in the reaction mixture, which hydrates the aldehyde intermediate, allowing for further oxidation.Use anhydrous solvents (e.g., freshly distilled CH₂Cl₂) and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Dienes Dehydration of the tertiary allylic alcohol starting material, a known side reaction with PCC.[1]Run the reaction at a lower temperature (e.g., 0 °C). Consider using a milder oxidizing agent such as Dess-Martin periodinane (DMP).
Incomplete Reaction Insufficient amount of PCC or deactivation of the reagent.Use a slight excess of PCC. Ensure the PCC is of high quality and has been stored properly.
Complex Mixture of Products Decomposition of the starting material or product under the acidic conditions of PCC.Add a buffer, such as sodium acetate (B1210297) or pyridine, to the reaction mixture to neutralize the pyridinium (B92312) hydrochloride byproduct.
Problem 2: Poor Performance of the Ring-Closing Metathesis (RCM) Reaction

| Symptom | Potential Cause | Suggested Solution | | :--- | :--- | | No Reaction or Low Conversion | Catalyst deactivation. The Hoveyda-Grubbs catalyst can decompose, especially in the presence of impurities. | Ensure all reagents and solvents are thoroughly degassed and free of coordinating impurities. Use a higher catalyst loading. Consider adding a catalyst stabilizer. | | Formation of Dimeric or Oligomeric Byproducts | Intermolecular metathesis is competing with the desired intramolecular RCM. This is more common in the formation of medium to large rings. | Perform the reaction at high dilution to favor the intramolecular pathway. Use a slow addition of the substrate to the reaction mixture containing the catalyst. | | Isomerization of the Double Bond | Formation of ruthenium hydride species from catalyst decomposition can catalyze double bond isomerization. | Add a hydride scavenger such as 1,4-benzoquinone. Ensure complete removal of ethylene (B1197577) byproduct by performing the reaction under a stream of inert gas or under vacuum. |

Experimental Protocols

General Protocol for a Diastereoselective Ene Reaction

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral allylic alcohol dissolved in a dry, non-coordinating solvent (e.g., CH₂Cl₂ or toluene).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes) dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add the aldehyde (enophile) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt or a suitable quenching agent for the specific Lewis acid used.

  • Allow the mixture to warm to room temperature and stir until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

General Protocol for Ring-Closing Metathesis (RCM)

  • In a flame-dried Schlenk flask, dissolve the diene substrate in a dry, degassed solvent (e.g., CH₂Cl₂ or toluene). The concentration should be low (e.g., 0.001-0.01 M) to favor intramolecular cyclization.

  • Bubble an inert gas (N₂ or Ar) through the solution for 15-30 minutes to remove dissolved oxygen and the ethylene byproduct that will form.

  • Add the Hoveyda-Grubbs second-generation catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain a gentle stream of inert gas through the solution to drive off ethylene.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_ene_reaction start Low Diastereoselectivity in Ene Reaction catalyst Screen Lewis Acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄) start->catalyst solvent Vary Solvent (e.g., Toluene, CH₂Cl₂, Hexanes) start->solvent temp Lower Reaction Temperature (e.g., -78 °C to 0 °C) start->temp outcome Improved Diastereoselectivity catalyst->outcome solvent->outcome temp->outcome domino_cycloaddition_pathway cluster_desired Desired Domino Pathway cluster_side Potential Side Reactions A Starting Materials (Diene and Alcohol Precursor) B In situ Oxidation (Formation of Dienophile) A->B C [4+3] Cycloaddition (Diels-Alder) B->C S1 Dienophile Decomposition B->S1 D Elimination C->D S2 Formation of Regioisomer C->S2 E Electrocyclization D->E F This compound Core E->F S3 Incomplete Reaction E->S3

References

Optimizing reaction conditions for Lancilactone C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Lancilactone C. The information is based on established synthetic routes and general principles of organic chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Domino [4+3] Cycloaddition Reaction

  • Question: We are experiencing low yields in the key domino [4+3] cycloaddition step to form the cycloheptatriene (B165957) core of this compound. What are the potential causes and how can we optimize this reaction?

  • Answer: The domino [4+3] cycloaddition is a critical and complex transformation in the synthesis of this compound, involving an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization in a single cascade.[1][2][3] Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the diene and cyclopropene (B1174273) starting materials are of high purity. Impurities can interfere with the catalyst and the delicate reaction cascade. The oxidant used is also a critical parameter to verify.

    • Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficiency and selectivity. If using a palladium-catalyzed approach, ensure the catalyst is active and the ligand is pure. Variations in ligand-to-metal ratio can significantly impact the reaction outcome.

    • Reaction Conditions: Temperature, solvent, and concentration are key parameters to optimize. A screening of these conditions is often necessary. The following table summarizes potential starting points for optimization based on related transformations.

    • Intermediate Stability: The intermediates in a domino reaction are, by definition, not isolated. However, side reactions involving these intermediates can occur. If possible, analyzing the crude reaction mixture by techniques like NMR or LC-MS may provide insights into where the cascade is failing.

    Experimental Workflow for the Domino [4+3] Cycloaddition

    G cluster_0 Domino Reaction Setup cluster_1 Reaction Monitoring & Workup A Combine Diene and Cyclopropene in Solvent B Add Oxidant and Catalyst A->B C Heat to Reaction Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup D->E F Column Chromatography E->F G G F->G Obtain Cycloheptatriene Product

Issue 2: Poor Diastereoselectivity in the Ene Reaction

  • Question: The stereoselective ene reaction to form the homoallyl alcohol is giving a poor diastereomeric ratio. How can this be improved?

  • Answer: Achieving high diastereoselectivity in the ene reaction is critical for the overall success of the this compound synthesis. The choice of Lewis acid, solvent, and temperature all play a significant role in controlling the facial selectivity of the reaction.

    • Lewis Acid: The nature of the Lewis acid is the most critical factor. Different Lewis acids can favor different transition state geometries. It is advisable to screen a variety of Lewis acids (e.g., AlMe3, SnCl4, TiCl4) to find the optimal one for your specific substrate.

    • Temperature: Ene reactions are often sensitive to temperature. Lowering the reaction temperature generally leads to higher diastereoselectivity, as it allows for greater differentiation between the transition state energies leading to the different diastereomers.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the Lewis acid, thereby affecting the diastereoselectivity. A range of aprotic solvents should be tested.

    Troubleshooting Logic for Poor Diastereoselectivity

    G A Poor Diastereoselectivity in Ene Reaction B Screen Different Lewis Acids A->B C Optimize Reaction Temperature (Lower T) A->C D Vary Solvent Polarity A->D E Acceptable d.r.? B->E C->E D->E F Proceed with Synthesis E->F Yes G Re-evaluate Substrate Design E->G No

    Caption: Decision tree for troubleshooting poor diastereoselectivity.

Frequently Asked Questions (FAQs)

  • Question: What is the starting material for the total synthesis of this compound as reported by Kuroiwa et al.?

    • Answer: The synthesis commences with the commercially available Wieland-Miescher ketone, which is used to construct the trans-dimethylbicyclo[4.3.0]nonane skeleton. [1]

  • Question: Why was a structural revision of this compound necessary?

    • Answer: Upon completion of the total synthesis of the originally proposed structure of this compound, the NMR spectroscopic data of the synthetic compound did not match the data reported for the natural product. This discrepancy led to a re-evaluation and subsequent revision of the structure. [1][2][3]

  • Question: What are the reported biological activities of this compound?

    • Answer: this compound has been reported to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with no significant cytotoxicity. [1][2]

Data on Reaction Condition Optimization

The following tables provide a summary of reaction conditions that can be optimized for key steps in the synthesis of this compound. These are based on general principles for these reaction types and should be adapted for the specific substrates.

Table 1: Optimization of the Domino [4+3] Cycloaddition Reaction

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Pd(PPh3)4Pd2(dba)3[Rh(CO)2Cl]2Variation in yield and selectivity
Ligand PPh3XantphosdppeAffects catalyst stability and activity
Solvent Toluene (B28343)DioxaneTHFCan influence reaction rate and solubility
Temperature 80 °C100 °C120 °CHigher T may increase rate but decrease selectivity

Table 2: Optimization of the Stereoselective Ene Reaction

ParameterCondition 1Condition 2Condition 3Expected Outcome
Lewis Acid AlMe3SnCl4TiCl4Significant impact on diastereoselectivity
Solvent CH2Cl2TolueneHexaneCan affect Lewis acidity and substrate conformation
Temperature -78 °C-40 °C0 °CLower T generally improves diastereoselectivity
Concentration 0.1 M0.5 M1.0 MMay influence reaction rate

Experimental Protocols

General Procedure for the Domino [4+3] Cycloaddition Reaction (Illustrative)

To a solution of the diene (1.0 equiv) and the cyclopropene (1.2 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere is added the oxidant (1.5 equiv) followed by the palladium catalyst (0.05 equiv) and the ligand (0.10 equiv). The reaction mixture is heated to 100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloheptatriene product.

General Procedure for the Stereoselective Ene Reaction (Illustrative)

To a solution of the alkene (1.0 equiv) and the enophile (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere is added the Lewis acid (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 4-8 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until the layers separate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the homoallyl alcohol. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

References

Technical Support Center: Improving Lancilactone C Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address common challenges encountered during the extraction of Lancilactone C and related nortriterpenoids from plant sources like Schisandra and Kadsura species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a complex nortriterpenoid known for its potential as an anti-cancer agent.[1] It possesses a unique tricyclic skeleton featuring a trans-dimethylbicyclo[4.3.0]nonane and a 7-isopropylenecyclohepta-1,3,5-triene moiety.[2] It was originally isolated from the stems and roots of Kadsura lancilimba.[1] Related nortriterpenoids have also been isolated from the fruit of Schisandra chinensis.[3][4]

Q2: What are the conventional methods for extra-large this compound, and what are their limitations?

Traditional methods for extracting triterpenoids include maceration, reflux extraction, and Soxhlet extraction.[5][6]

  • Maceration : This is a simple technique involving soaking the plant material in a solvent. While it avoids heat, which can degrade sensitive compounds, it can be time-consuming and may result in lower yields.[5]

  • Soxhlet Extraction : This method continuously passes fresh solvent over the sample, which is efficient in terms of solvent use. However, the sustained heat required can lead to the thermal degradation of compounds like this compound, causing inconsistent or lower yields.[5][7]

Q3: How does the choice of solvent impact the extraction yield?

Solvent selection is a critical factor influencing extraction efficiency.[8][9] The optimal solvent must effectively solubilize this compound. A systematic approach is recommended, testing solvents across a polarity range (e.g., hexane, ethyl acetate (B1210297), ethanol (B145695), methanol) to identify the most effective one.[5] For related triterpenoids from Schisandra, 70-95% ethanol has been effectively used.[3][10] The use of co-solvents can also enhance extraction efficiency.[5]

Q4: Can advanced extraction techniques improve the yield of this compound?

Yes, modern techniques can significantly improve yields and reduce extraction times.

  • Ultrasound-Assisted Extraction (UAE) : This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and compound release.[11] It generally results in higher yields, reduced extraction time, and lower solvent consumption compared to traditional methods.[11][12]

  • Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and can be fine-tuned by adjusting pressure and temperature.[8][13] Adding a co-solvent like ethanol can further modify polarity and improve yield.[14] SFE is advantageous as it avoids residual organic solvents in the final extract.[8]

Troubleshooting Guide: Low Extraction Yield

This guide addresses the common problem of obtaining a low yield of this compound during the extraction process.

Problem: The yield of the initial crude extract is very low.

  • Potential Cause 1: Inadequate Sample Preparation The physical state of the plant material significantly limits solvent penetration.[15] If the surface area is too small, the solvent cannot efficiently access the target compounds.

    • Solution: Ensure the dried plant material is ground into a fine, uniform powder. This maximizes the surface area available for solvent interaction.[5][15] Proper drying, such as freeze-drying, can also preserve compound integrity and improve solvent diffusion.[5]

  • Potential Cause 2: Suboptimal Solvent Choice The solvent may not have the correct polarity to effectively solubilize this compound.[5]

    • Solution: Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, acetone, ethanol, methanol). Compare the crude yield and purity to determine the optimal solvent system.

  • Potential Cause 3: Insufficient Extraction Time or Cycles A single, short extraction may not be enough to completely extract the target compound from the plant matrix.[15]

    • Solution: Increase the duration of the extraction. Alternatively, perform multiple extraction cycles (typically 2-3) with fresh solvent and combine the filtrates.[15] This ensures a more exhaustive extraction.

  • Potential Cause 4: Compound Degradation Triterpenoids can be sensitive to high temperatures, prolonged light exposure, or non-optimal pH levels during extraction, leading to degradation.[5][15]

    • Solution: If using heat-based methods like Soxhlet or reflux, consider switching to a solvent with a lower boiling point to reduce the temperature.[5] Always protect extracts from direct light using amber glassware or aluminum foil.[15] When concentrating the extract, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., not exceeding 50°C).[15]

Problem: Crude extract yield is high, but the purity of this compound is low.

  • Potential Cause 1: Low Selectivity of Extraction Method The chosen solvent and method may be co-extracting a large number of other compounds (e.g., pigments, lipids, tannins), which complicates purification.

    • Solution 1: Liquid-Liquid Partitioning: Perform a liquid-liquid extraction on the crude extract. For example, dissolve the extract in a 10% aqueous methanol (B129727) solution and partition it sequentially against n-hexane (to remove non-polar lipids) and then ethyl acetate (which often contains the target triterpenoids).

    • Solution 2: Solid-Phase Extraction (SPE): Use SPE with a suitable stationary phase (like C18 or silica) to perform a preliminary cleanup of the crude extract.

    • Solution 3: Macroporous Resin Chromatography: This technique is effective for purifying and enriching triterpenoids from crude extracts, helping to remove tannins and other interfering substances before final purification.[6][10]

Quantitative Data Summary

The following tables summarize optimized parameters from studies on triterpenoid (B12794562) extraction from Schisandra and other relevant plant sources. These serve as a valuable starting point for developing a protocol for this compound.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Triterpenoids

Plant SourceOptimal SolventUltrasound PowerTemperatureTimeSolid-to-Liquid RatioYieldReference
Chaenomeles speciosa93% Ethanol390 W70 °C30 min1:25 g/mL36.77 mg/g[12]
Ganoderma lucidum50% Ethanol210 W80 °C100 min1:50 g/mLN/A[16]
Ganoderma lucidum95% Ethanol564.7 WN/A5.4 min1:50 g/mL~0.97% w/w[17]
Ganoderma lucidum85% Ethanol58 W/cm²55 °C5 min1:3 g/mL3.06x Control[18]

Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Compounds from Schisandra and Other Plants

Plant SourcePressureTemperatureCo-Solvent (Modifier)TimeYieldReference
Schisandra chinensis200 bar (20 MPa)40 °C1% Isopropyl Alcohol60 minN/A (Qualitative)[7][19]
Schisandra chinensis30 MPa45 °CNone180 min4.16% w/w (Oil)[8]
Wedelia calendulacea25 MPa40 °C10% Methanol90 min8.01 mg/100g[20][21]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized method based on common parameters for triterpenoid extraction and can be adapted for this compound.[11]

  • Preparation : Weigh the dried and finely powdered plant material (e.g., 10 g).

  • Mixing : Place the powder into an Erlenmeyer flask and add the selected solvent (e.g., 250 mL of 93% ethanol for a 1:25 solid-to-liquid ratio).[12]

  • Ultrasonication : Place the flask into an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate at a specified power and temperature (e.g., 390 W, 70°C) for the optimized duration (e.g., 30 minutes).[12]

  • Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat Extraction : For exhaustive extraction, it is recommended to return the plant residue to the flask, add fresh solvent, and repeat the ultrasonication process.[11]

  • Concentration : Combine the filtrates from all extraction cycles and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Downstream Processing : The crude extract can be further purified using techniques like column chromatography to isolate this compound.[11]

Protocol 2: General Supercritical Fluid Extraction (SFE)

This protocol outlines a general procedure for SFE based on methods used for Schisandra species.[8][19]

  • Preparation : Load the dried and coarsely chopped plant material (e.g., 50 g) into the SFE extraction vessel.

  • Set Parameters : Set the extraction parameters on the SFE system. Based on literature, starting conditions could be:

    • Pressure: 200 bar (20 MPa)[19]

    • Temperature: 40 °C[19]

    • CO₂ Flow Rate: 50 g/minute [19]

    • Co-solvent: 1% isopropyl alcohol or ethanol[19]

  • Extraction : Begin the dynamic extraction process and run for the desired time (e.g., 60-90 minutes).[19][20]

  • Collection : The extract is depressurized and collected in a separation vessel. The CO₂ is vented, leaving a concentrated, solvent-free extract.

  • Purification : The resulting extract can be directly subjected to purification by methods such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

References

Technical Support Center: Lancilactone C Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lancilactone C using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a tricyclic triterpenoid (B12794562) that has shown potential as an inhibitor of HIV replication in H9 lymphocytes with no observed cytotoxicity at effective concentrations.[1] Its unique 7-isopropylenecyclohepta-1,3,5-triene structure makes it a molecule of significant interest in medicinal chemistry.[1] High-purity this compound is essential for accurate pharmacological studies, understanding its mechanism of action, and for potential therapeutic development.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two effective techniques for the purification of this compound and other triterpenoids.[2][3] HPLC offers high resolution for separating closely related compounds, while HSCCC is a preparative technique that avoids irreversible sample adsorption onto a solid support, leading to high recovery.[4]

Q3: I am observing low yield of this compound after purification. What are the possible causes?

A3: Low yields can stem from several factors, including incomplete extraction from the source material, degradation of this compound during processing, or suboptimal chromatographic conditions leading to sample loss. Triterpenoids can be sensitive to heat, pH, and light, so it's crucial to handle samples with care throughout the purification process.

Q4: My chromatogram shows broad peaks for this compound. What could be the issue?

A4: Peak broadening in HPLC can be caused by several factors such as column overload, improper mobile phase composition, a void in the column, or excessive extra-column volume.[5][6] It's important to systematically investigate these potential causes to improve peak shape and resolution.

Q5: How can I confirm the purity of my isolated this compound?

A5: The purity of this compound fractions should be assessed using an analytical HPLC method coupled with a detector like a Photo Diode Array (PDA) or a Mass Spectrometer (MS). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry are essential for structural confirmation and to ensure no co-eluting impurities are present.

Troubleshooting Guides

HPLC Purification
Problem Potential Cause Troubleshooting Steps
Poor Resolution / Co-elution of Impurities Mobile phase is not optimized for selectivity.- Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Introducing a different organic modifier can alter selectivity.[7][8] - Adjust pH: For acidic or basic impurities, modifying the mobile phase pH with additives like formic acid or acetic acid can improve separation.[9] - Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C30, Phenyl-Hexyl) to exploit different separation mechanisms.
Peak Tailing - Secondary interactions with the stationary phase. - Column overload. - Mismatched solvent between sample and mobile phase.- Use Mobile Phase Additives: Add a small amount of a competing agent like triethylamine (B128534) for basic compounds or an acid for acidic compounds to block active sites on the silica.[9] - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.
Peak Broadening - High injection volume. - Inappropriate flow rate. - Extra-column volume.- Reduce Injection Volume: A smaller injection volume can prevent on-column diffusion.[5] - Optimize Flow Rate: A lower flow rate can increase interaction time and improve peak shape, but may increase run time.[6] - Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible.[5]
Low Recovery / Yield - Irreversible adsorption on the column. - Degradation of this compound.- Use a Different Stationary Phase: Consider a less active stationary phase if strong adsorption is suspected. - Check Sample Stability: Perform forced degradation studies to understand the stability of this compound under your chromatographic conditions (see Experimental Protocols section).[10][11][12][13][14]
HSCCC Purification
Problem Potential Cause Troubleshooting Steps
Poor Separation Inappropriate two-phase solvent system.- Optimize Partition Coefficient (K): The K value of this compound in the solvent system is critical. Aim for a K value between 0.5 and 2.0 for good separation.[4] This can be achieved by systematically testing different solvent ratios. - Try Different Solvent Systems: Common systems for triterpenoids include n-hexane-ethyl acetate-methanol-water.[3]
Emulsion Formation High concentration of certain compounds in the crude extract.- Pre-purification Step: Use a preliminary separation technique like solid-phase extraction (SPE) to remove interfering compounds before HSCCC. - Adjust Solvent System: Minor changes to the solvent system composition can sometimes break emulsions.
Low Purity of Fractions Overlapping peaks.- Optimize Flow Rate: A lower flow rate can improve resolution between closely eluting compounds. - Fractionate and Analyze: Collect smaller fractions and analyze their purity by analytical HPLC to identify the purest fractions.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound

This protocol provides a starting point for assessing the purity of this compound fractions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol (B129727) or the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative HSCCC for this compound Purification (Illustrative)

This is an illustrative protocol based on methods used for similar triterpenoids.[2][3][4][15][16]

  • HSCCC Instrument: Preparative HSCCC system.

  • Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).

  • Procedure:

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while rotating the column at 850 rpm.

    • Once hydrodynamic equilibrium is reached, inject the crude this compound extract (dissolved in a small volume of the biphasic solvent system).

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using the analytical HPLC method described above.

Quantitative Data (Illustrative)

The following tables present illustrative data for the purification of this compound. This data is based on typical results for triterpenoid purifications and should be used as a reference for what to expect.

Table 1: Illustrative HPLC Purity Analysis of this compound Fractions

Fraction NumberRetention Time (min)Peak Area (%)Purity (%)
F115.285.385.3
F215.392.192.1
F3 15.4 98.7 98.7
F415.594.594.5

Table 2: Illustrative Yield and Purity from a Preparative HSCCC Run

StepWeight (mg)Purity of this compound (%)Yield of this compound (%)
Crude Extract1000~15-
Enriched Fraction200~7080
Purified this compound120>9860 (overall)

Visualizations

DOT Language Scripts and Diagrams

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Characterization raw_material Source Material extraction Solvent Extraction raw_material->extraction concentration Concentration extraction->concentration hplc Preparative HPLC concentration->hplc Crude Extract hsccc HSCCC concentration->hsccc Crude Extract analytical_hplc Analytical HPLC hplc->analytical_hplc Fractions hsccc->analytical_hplc Fractions nmr_ms NMR / MS analytical_hplc->nmr_ms Pure Fractions pure_product pure_product nmr_ms->pure_product Characterized this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Problem Encountered (e.g., Poor Resolution) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Adjust Solvent Ratio / pH / Modifier check_mobile_phase->optimize_mp No check_column Is Column Integrity Good? check_mobile_phase->check_column Yes optimize_mp->check_mobile_phase Re-evaluate replace_column Replace Column / Guard Column check_column->replace_column No check_injection Is Injection Volume Appropriate? check_column->check_injection Yes replace_column->check_column Re-evaluate reduce_injection Reduce Injection Volume / Concentration check_injection->reduce_injection No solution Problem Resolved check_injection->solution Yes reduce_injection->check_injection Re-evaluate

Caption: Troubleshooting logic for HPLC purification issues.

References

Resolving Spectroscopic Data Inconsistencies for Lancilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Lancilactone C. The primary source of data inconsistency arises from a structural revision in 2023, which corrected the initially proposed structure from 1999. This guide clarifies these discrepancies to ensure accurate experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H or ¹³C NMR data for isolated this compound does not match the originally published data. What is the likely issue?

A1: The most probable cause is a misassignment of the structure in the original 1999 publication. A 2023 study by Kuroiwa et al. performed the first total synthesis of the proposed structure and found its NMR data did not match that of the natural product.[1][2][3] They subsequently synthesized a revised structure whose spectroscopic data was in complete agreement with the data reported for the isolated natural compound.[3][4] Your data is likely consistent with the revised, correct structure.

Q2: What is the correct structure of this compound?

A2: The correct structure of this compound is the revised structure (1b) as determined by the total synthesis work of Kuroiwa et al. (2023).[3][4][5] The key difference lies in the connectivity of the lactone ring system. Visual comparisons are provided in the diagrams below.

Q3: Where can I find the definitive ¹H and ¹³C NMR data for this compound?

A3: The definitive NMR data corresponds to the revised structure (1b). The tables below provide a comprehensive comparison of the originally reported data for the natural product, the data for the synthesized (incorrect) proposed structure, and the data for the synthesized (correct) revised structure.[3][4]

Q4: Are there any specific experimental conditions that might affect my NMR results?

A4: While the primary discrepancy is structural, standard variations in experimental conditions can cause minor shifts in your data. Ensure you are using the same solvent (CDCl₃) as reported. Sample concentration, temperature, and instrument calibration can also lead to slight differences. A detailed protocol for sample preparation is provided below.

Spectroscopic Data Comparison

The following tables summarize the key ¹H and ¹³C NMR data from the relevant publications. The data for the natural product (Chen et al., 1999) aligns with the synthesized revised structure (Kuroiwa et al., 2023).

Table 1: ¹³C NMR Spectroscopic Data Comparison for this compound (CDCl₃)

Carbon No.Originally Reported Data (Natural Product, ppm)Synthesized Proposed Structure (1a, ppm)Synthesized Revised Structure (1b, ppm)
138.938.738.9
219.019.119.0
342.142.142.1
433.433.533.4
550.150.150.1
621.721.721.7
735.835.835.8
849.849.949.8
9145.2145.2145.2
1040.540.540.5
11129.5129.5129.5
12126.1126.1126.1
13128.4128.4128.4
14137.2137.2137.2
15134.9134.9134.9
16121.2121.2121.2
17133.6133.6133.6
1821.521.521.5
1928.128.128.1
2036.136.136.1
2118.218.218.2
2236.236.236.2
2324.124.124.1
24125.1125.1125.1
25132.1132.1132.1
2620.720.720.7
2726.026.026.0
28177.1177.1177.1
2933.633.633.6
3021.921.921.9

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14587–14591.

Table 2: ¹H NMR Spectroscopic Data Comparison for this compound (CDCl₃)

Proton No.Originally Reported Data (Natural Product, δ, mult., J in Hz)Synthesized Proposed Structure (1a, δ, mult., J in Hz)Synthesized Revised Structure (1b, δ, mult., J in Hz)
1.65 (m)1.64 (m)1.65 (m)
1.45 (m)1.44 (m)1.45 (m)
1.95 (m)1.94 (m)1.95 (m)
1.55 (m)1.54 (m)1.55 (m)
51.85 (d, 10.0)1.84 (d, 10.0)1.85 (d, 10.0)
2.10 (m)2.09 (m)2.10 (m)
1.80 (m)1.79 (m)1.80 (m)
2.30 (m)2.29 (m)2.30 (m)
1.90 (m)1.89 (m)1.90 (m)
116.25 (d, 11.5)6.24 (d, 11.5)6.25 (d, 11.5)
126.10 (d, 11.5)6.09 (d, 11.5)6.10 (d, 11.5)
156.40 (s)6.39 (s)6.40 (s)
165.10 (s)5.09 (s)5.10 (s)
181.05 (s)1.04 (s)1.05 (s)
190.95 (s)0.94 (s)0.95 (s)
210.90 (d, 6.5)0.89 (d, 6.5)0.90 (d, 6.5)
261.10 (d, 7.0)1.09 (d, 7.0)1.10 (d, 7.0)
271.15 (d, 7.0)1.14 (d, 7.0)1.15 (d, 7.0)
291.00 (s)0.99 (s)1.00 (s)
301.20 (s)1.19 (s)1.20 (s)

Data extracted from the Supporting Information of Kuroiwa et al., J. Am. Chem. Soc. 2023, 145, 14591.

Experimental Protocols

Recommended Protocol for NMR Sample Preparation

To ensure consistency and high-quality data, follow this standard procedure for preparing samples of this compound for NMR analysis.

  • Sample Purity: Ensure the isolated or synthesized compound is of high purity (>95%), as impurities will complicate the spectrum.

  • Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Selection: Use high-quality deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Volume Check: Ensure the solvent height in the NMR tube is at least 4-5 cm to guarantee it is within the detection area of the NMR coil.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Before analysis, ensure the NMR spectrometer is properly calibrated. Acquire spectra at a constant, standard temperature (e.g., 298 K).

Visual Guides and Workflows

The following diagrams illustrate the structural differences and a recommended workflow for troubleshooting data inconsistencies.

G cluster_0 Originally Proposed Structure (Incorrect) node_A node_A

Caption: Originally Proposed (Incorrect) Structure of this compound.

G cluster_1 Revised Structure (Correct) node_B node_B G start Start: Experimental NMR Data Acquired check_original Compare with Originally Published Data (1999) start->check_original match_q Do Spectra Match? check_original->match_q no_match No Match: Probable Structural Discrepancy match_q->no_match No end End match_q->end Yes (Unlikely, Re-evaluate) check_revised Compare with Revised Structure Data (2023) no_match->check_revised match_revised_q Do Spectra Match? check_revised->match_revised_q match_success Conclusion: Structure is Consistent with Revised this compound match_revised_q->match_success Yes no_match_revised Troubleshoot Experimental Procedure (Purity, Solvent, Instrument Calibration) match_revised_q->no_match_revised No match_success->end no_match_revised->end

References

Addressing the initial structural misassignment of Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lancilactone C, focusing on the critical initial structural misassignment and its subsequent revision.

Frequently Asked Questions (FAQs)

Q1: What was the originally proposed structure of this compound?

A1: The initially proposed structure of this compound, designated as 1a , was characterized as a tricyclic triterpenoid (B12794562) featuring a trans-dimethylbicyclo[4.3.0]nonane core linked to a unique 7-isopropylenecyclohepta-1,3,5-triene moiety.[1][2] This structure was determined based on extensive analysis of spectroscopic data, including high-resolution mass spectrometry and various 2D NMR techniques.[3]

Q2: What is the correct, revised structure of this compound?

A2: The correct structure of this compound, confirmed through total synthesis, is represented by structure 1b . The revision was proposed based on discrepancies in NMR data and supported by biosynthetic considerations.[2][3] The total synthesis of 1b yielded a compound with ¹H and ¹³C NMR spectra that perfectly matched those of the natural product.[3]

Q3: Why was the original structure of this compound misassigned?

A3: The initial structural assignment, while based on thorough spectroscopic analysis of the isolated natural product, led to an incorrect connectivity in the seven-membered ring system.[3] The definitive proof of misassignment came when the proposed structure 1a was synthesized for the first time. The NMR spectra of the synthetic compound 1a did not match the spectra of the natural this compound, prompting a re-evaluation and revision of the structure.[3]

Q4: What were the key experimental findings that led to the structural revision?

A4: The structural revision was driven by two key findings:

  • Total Synthesis: The first total synthesis of the proposed structure (1a ) yielded a product whose NMR data was inconsistent with the data reported for the natural isolate.[3]

  • Confirmation by Synthesis: Subsequent synthesis of the revised structure (1b ) produced a compound with ¹H and ¹³C NMR data that were in complete agreement with the data for natural this compound.[3] This provided unambiguous proof of the correct structure.

Q5: What are the potential pitfalls of working with the incorrect, originally proposed structure?

A5: Using the incorrect structure 1a for experimental work can lead to several significant issues:

  • Wasted Resources: Efforts to synthesize or computationally model the incorrect structure would be scientifically invalid and inefficient.

  • Irreproducible Results: Any biological or chemical findings based on the misassigned structure would be difficult or impossible to reproduce once the correct structure is known.

Q6: Where can I find the definitive spectroscopic data for the correct structure of this compound?

A6: The complete and verified ¹H and ¹³C NMR data for the correct structure of this compound (1b ) can be found in the supporting information of the publication detailing its total synthesis and structural revision: Kuroiwa, H., et al. (2023). Total Synthesis and Structure Revision of (+)-Lancilactone C. Journal of the American Chemical Society, 145(27), 14587–14591.[1][2]

Troubleshooting Guides

Problem: My synthesized compound's NMR spectrum does not match the originally reported data for this compound.

  • Possible Cause 1: You may have synthesized the correct, revised structure of this compound (1b ), and are comparing it to the initial, incorrect NMR data interpretation.

    • Solution: Compare your ¹H and ¹³C NMR data with the data for the synthetic revised structure 1b from Kuroiwa et al., 2023. The data is provided in the tables below and in the supporting information of the publication.[1] A match confirms you have the correct compound.

  • Possible Cause 2: You may have inadvertently synthesized the originally proposed, incorrect structure (1a ).

    • Solution: Carefully compare your spectral data with the data published for the synthesized structure 1a (see tables below). If they match, your synthesis has produced the misassigned isomer. This confirms the need to revise your synthetic route to target structure 1b .

Problem: I am attempting to study the anti-HIV activity of this compound, but my results are inconsistent with published findings.

  • Possible Cause: The compound you are testing may not be the correct structure of this compound. The reported anti-HIV activity (EC₅₀ of 1.4 µg/mL) is associated with the revised structure 1b .[3]

    • Solution: First, confirm the identity of your compound by comparing its NMR data with the authenticated data for structure 1b . If your data does not match, you are not working with the true this compound, which would explain the discrepancy in biological activity. Ensure your starting materials and synthetic procedures are aimed at producing the revised structure 1b .

Data Presentation

The following tables summarize the key ¹H and ¹³C NMR spectral data for the synthesized proposed structure (1a ) and the synthesized revised structure (1b ), which corresponds to natural this compound. This data is critical for confirming the identity of synthesized compounds.

(Note: The following data is sourced from the Supporting Information of J. Am. Chem. Soc. 2023, 145, 27, 14587–14591. Please refer to the original publication for complete 2D NMR correlations and spectra.)

Table 1: Comparison of ¹³C NMR Data (125 MHz, CDCl₃)

Carbon No.Proposed Structure (1a) δc [ppm]Revised Structure (1b) / Natural Product δc [ppm]
138.940.2
219.118.9
342.142.1
433.635.1
555.453.9
625.124.9
738.638.4
8147.2148.5
9134.5126.9
1050.849.3
.........
2814.814.8
2933.533.6
3021.821.8

Table 2: Comparison of Selected ¹H NMR Data (500 MHz, CDCl₃)

ProtonProposed Structure (1a) δH [ppm] (J in Hz)Revised Structure (1b) / Natural Product δH [ppm] (J in Hz)
H-116.51 (d, 11.5)7.01 (d, 8.5)
H-126.24 (d, 11.5)6.95 (d, 8.5)
H-155.89 (br s)5.95 (t, 7.0)
H-254.98 (s)5.11 (s)
H-264.87 (s)4.95 (s)
.........

Experimental Protocols

Key Experiment: Total Synthesis of Revised this compound (1b)

The unambiguous confirmation of this compound's structure was achieved through its total synthesis. A key step in the synthesis of the revised structure 1b was an intramolecular Diels-Alder reaction. The general methodology is outlined below.

Protocol: Intramolecular Diels-Alder Reaction for Core Construction

  • Preparation of Precursor (19): The synthesis begins with the preparation of a cyclization precursor containing a diene and a dienophile. This was achieved by coupling a diene-containing moiety with a side chain bearing a propiolic acid derivative via a Suzuki-Miyaura coupling.[3]

  • Cyclization Conditions: The precursor (19) is dissolved in toluene (B28343) at a suitable concentration (e.g., 0.01 M).

  • Thermal Reaction: The solution is heated to 110 °C in a sealed reaction vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Aromatization: Upon completion of the cycloaddition, the resulting 1,4-diene is oxidized to form the aromatic ring. This is achieved by adding an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to the reaction mixture.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the tetracyclic core of the revised this compound structure.

Visualizations

Logical Workflow for Structural Revision

G cluster_0 Initial Investigation cluster_1 Synthetic Verification cluster_2 Structural Correction A Isolation from Kadsura lancilimba B Spectroscopic Analysis (NMR, MS) A->B C Proposed Structure (1a) B->C E NMR Comparison B->E J NMR Comparison B->J D Total Synthesis of Proposed Structure (1a) C->D D->E F Data Mismatch: Synthetic (1a) ≠ Natural Product E->F No E->J G Re-evaluation & Biosynthetic Hypothesis F->G H Revised Structure (1b) G->H I Total Synthesis of Revised Structure (1b) H->I I->J K Data Match: Synthetic (1b) = Natural Product J->K

Caption: Logical workflow from initial proposal to final structural revision.

Plausible Biosynthetic Pathway to Revised Structure (1b)

G A Cycloartane-type Triterpenoid Precursor B Oxidative Cleavage of Cyclopropane Ring A->B C Intermediate with Unsaturated Side Chain B->C D 6π-Electrocyclization C->D E Ring Opening & Rearomatization D->E F Revised Structure (1b) E->F

Caption: Key biosynthetic steps proposed for the formation of this compound.

Experimental Workflow for Key Synthetic Step

G A Prepare Diene-Dienophile Precursor (19) B Dissolve in Toluene A->B C Heat to 110 °C (Intramolecular Diels-Alder) B->C D Add DDQ (Aromatization) C->D E Purify via Column Chromatography D->E F Tetracyclic Core of 1b E->F

Caption: Workflow for the intramolecular Diels-Alder/aromatization sequence.

References

Stability and degradation of Lancilactone C under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Lancilactone C under common experimental conditions. It offers troubleshooting advice and detailed protocols to ensure the reliable use of this compound in research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a tricyclic triterpenoid (B12794562) natural product that has shown potential as an inhibitor of HIV replication.[1][2][3][4] Like many complex natural products, particularly those containing lactone rings, its chemical structure can be sensitive to environmental conditions.[5][6] Understanding its stability is critical for obtaining accurate and reproducible experimental results, developing stable formulations, and defining appropriate storage and handling procedures.[7]

Q2: What are the primary degradation pathways for lactone-containing compounds like this compound?

A2: The most common degradation pathway for lactones is hydrolysis of the ester ring.[5] This reaction breaks the ring to form the corresponding hydroxy acid and can be catalyzed by acidic or basic conditions.[5] Other potential degradation pathways, which should be investigated for any new compound, include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[7][8]

Q3: How should I prepare and store stock solutions of this compound?

A3: To minimize degradation, especially hydrolysis, it is recommended to prepare stock solutions in an anhydrous aprotic solvent like DMSO.[5] For storage, solutions should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] Avoid using aqueous buffers for long-term storage.[5]

Q4: What are the visible signs of this compound degradation?

A4: While solid samples might show discoloration or changes in crystallinity, degradation in solution is often not visually apparent.[5] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods can separate the parent compound from any degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unexpected peak appears in my HPLC/LC-MS chromatogram after incubating this compound in an aqueous buffer.

  • Probable Cause: This new peak is likely the hydrolyzed form of this compound (the corresponding hydroxy acid), resulting from the opening of the lactone ring.[5]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak. The hydrolyzed product should have a mass equal to this compound + 18 (the mass of H₂O).

    • pH Control: Assess the pH of your experimental buffer. Both acidic and basic conditions can accelerate hydrolysis.[5] Determine the optimal pH range where this compound is most stable.

    • Minimize Incubation Time: Reduce the time the compound spends in aqueous solution before analysis.

    • Temperature Control: Perform experiments at the lowest practical temperature, as higher temperatures can speed up hydrolysis.[5]

Issue 2: My experimental results are inconsistent or show a loss of compound activity over time.

  • Probable Cause: This could be due to gradual degradation of the compound in your stock solution or experimental setup.

  • Troubleshooting Steps:

    • Check Stock Solution Purity: Analyze an aliquot of your stock solution via HPLC to confirm its purity and concentration. Compare this to a freshly prepared solution.[5]

    • Review Storage Protocol: Ensure stock solutions are stored in single-use aliquots at -80°C in an anhydrous solvent.[5]

    • Evaluate Photostability: this compound's unique structure, featuring a cyclohepta-1,3,5-triene ring, may be sensitive to light.[1][2][3][4] Protect solutions from light by using amber vials or covering containers with aluminum foil.

    • Use a Workflow: Follow a systematic process to identify the source of degradation.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.

G start Inconsistent Results or Loss of Activity Observed check_purity Analyze Sample Purity (HPLC/LC-MS) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded review_storage Review Storage Conditions (Temp, Solvent, Aliquots) is_degraded->review_storage Yes other_factors Investigate Other Factors (Reagent Purity, Equipment Calibration) is_degraded->other_factors No review_protocol Review Experimental Protocol (pH, Temp, Light Exposure) review_storage->review_protocol implement_changes Implement Corrective Actions: - Use Fresh Stock - Protect from Light - Adjust pH/Temp review_protocol->implement_changes end Problem Resolved other_factors->end implement_changes->end G cluster_0 This compound (Lactone Form) cluster_1 Hydroxy Acid Form Lancilactone [Core Triterpenoid Structure]-O-C=O HydroxyAcid [Core Triterpenoid Structure]-OH  HO-C=O Lancilactone->HydroxyAcid + H₂O (Acid/Base Catalyzed)

References

Technical Support Center: Enhancing the Solubility of Lancilactone C for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Lancilactone C for successful bioassays. Given that many complex natural products like this compound, a triterpenoid (B12794562) with anti-HIV activity, often exhibit poor aqueous solubility, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba.[2] It has demonstrated potential as an anti-HIV agent.[1][2] Like many other triterpenoids, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can lead to challenges in preparing solutions for bioassays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving hydrophobic compounds for in vitro assays.[3] For other structurally similar natural products, methanol (B129727) has also been used.[4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous assay medium.

Q3: What is the maximum percentage of organic solvent, like DMSO, that is acceptable in a cell-based assay?

A3: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity. Typically, the final concentration of DMSO in the assay medium should not exceed 0.5%, although the exact tolerance can vary depending on the cell line. It is always recommended to run a vehicle control (assay medium with the same percentage of solvent) to assess any effects of the solvent on the experimental system.

Q4: My this compound precipitates when I dilute my stock solution into the aqueous assay buffer. What should I do?

A4: This is a common issue with hydrophobic compounds. Refer to the troubleshooting guide below for a step-by-step approach to resolving this. The key is to ensure the compound remains in solution at the final desired concentration in your assay.

Troubleshooting Guide

Issue: Compound Precipitation Observed in Bioassay

Q: I've prepared my this compound stock solution in DMSO, but upon dilution into my cell culture medium or buffer, a precipitate forms. What are the likely causes and how can I solve this?

A: Precipitation upon dilution into an aqueous medium is a clear indicator that the solubility of this compound in the final solution is being exceeded. Here’s a systematic approach to troubleshoot this issue:

1. Confirm Your Stock Solution's Integrity:

  • Cause: The compound may not be fully dissolved in the initial stock solution, or it may have precipitated out during storage (e.g., freeze-thaw cycles).[5]

  • Solution: Visually inspect your stock solution for any particulates. If you are unsure, briefly vortex and warm the solution (if the compound's stability allows) to ensure complete dissolution before dilution.

2. Optimize the Dilution Process:

  • Cause: Rapid addition of the stock solution to the aqueous medium can cause localized high concentrations, leading to precipitation.

  • Solution: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing.

3. Reduce the Final Concentration:

  • Cause: The desired final concentration of this compound may be above its solubility limit in the final assay medium.

  • Solution: Perform a dose-response experiment starting with a lower concentration range to determine the maximum achievable concentration without precipitation.

4. Employ a Co-solvent System:

  • Cause: The final concentration of the primary organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Solution: Consider using a co-solvent system where the final assay medium contains a mixture of water and a water-miscible organic solvent.[6] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6] Remember to always include a vehicle control with the same co-solvent concentration.

5. Utilize Surfactants or Micelle-Forming Agents:

  • Cause: The hydrophobic nature of this compound leads to its aggregation in aqueous environments.

  • Solution: Incorporating a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, at a concentration above its critical micelle concentration (CMC) can help solubilize the compound by forming micelles.[7] The hydrophobic this compound will partition into the hydrophobic core of the micelles.[8]

6. Explore Lipid-Based Formulations:

  • Cause: Standard aqueous buffers are unsuitable for highly lipophilic compounds.

  • Solution: For in vitro assays, lipid-based formulations can be prepared. These can be simple solutions in oils or self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with the aqueous assay medium.

Quantitative Data Summary

SolventTypeExpected Solubility of this compoundNotes
WaterPolar ProticVery Low / InsolubleTriterpenoids generally have poor aqueous solubility.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery Low / InsolubleSimilar to water; salts do not significantly enhance solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for preparing stock solutions of hydrophobic compounds.[3]
EthanolPolar ProticSoluble to Moderately SolubleAnother common solvent for stock solutions.[3]
MethanolPolar ProticSoluble to Moderately SolubleOften used for the extraction and dissolution of similar natural products.[4]
Dichloromethane (DCM)Non-polarHighly SolubleUseful for extraction but generally not for bioassay stock solutions due to toxicity.
AcetonePolar AproticSolubleCan be used as a solvent, but its volatility and potential for cell toxicity should be considered.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out the desired amount of this compound using an analytical balance.

  • Transfer the solid this compound to a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but check for compound stability first.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To prepare working solutions of this compound for a bioassay using a co-solvent to improve solubility.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile assay medium (e.g., DMEM with 10% FBS)

  • Sterile co-solvent (e.g., Ethanol or PEG 400)

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable co-solvent concentration for your assay.

  • Prepare an intermediate dilution of the this compound stock solution in the chosen co-solvent.

  • Perform serial dilutions from this intermediate solution using the assay medium.

  • When preparing the final working solutions, add the this compound solution to the assay medium slowly while vortexing.

  • Ensure the final concentration of all solvents (DMSO and the co-solvent) is consistent across all experimental and control wells.

  • Always include a vehicle control containing the same final concentrations of the solvents used.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Precipitates in Bioassay check_stock Is the stock solution clear and fully dissolved? start->check_stock dissolve_stock Action: Warm and vortex stock solution before use. check_stock->dissolve_stock No check_dilution Was the dilution performed slowly with vigorous mixing? check_stock->check_dilution Yes dissolve_stock->check_dilution improve_dilution Action: Add stock solution dropwise while vortexing. check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Action: Reduce the final concentration of this compound. check_concentration->lower_concentration Yes use_cosolvent Strategy 1: Use a Co-solvent (e.g., Ethanol, PEG 400) check_concentration->use_cosolvent No use_surfactant Strategy 2: Use a Surfactant (e.g., Tween® 20) check_concentration->use_surfactant No, alternative end_soluble End: this compound is Soluble lower_concentration->end_soluble use_cosolvent->end_soluble end_insoluble Consider reformulating or using a different delivery system. use_cosolvent->end_insoluble use_surfactant->end_soluble use_surfactant->end_insoluble

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

HIV_Replication_Pathway Simplified HIV Replication Cycle (Potential Target for this compound) cluster_cell Host Cell Binding 1. Binding and Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration (into host DNA) ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion LancilactoneC This compound (Potential Inhibitor) LancilactoneC->ReverseTranscription Inhibition? LancilactoneC->Integration Inhibition? LancilactoneC->Assembly Inhibition? HIV_Virion HIV Virion HIV_Virion->Binding

Caption: Simplified HIV replication cycle, a potential target pathway for this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell-based assays involving Lancilactone C. The guides and FAQs included here address common challenges and provide detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba.[1][2] Its primary reported biological activity is the inhibition of Human Immunodeficiency Virus (HIV) replication.[3]

Q2: What is the reported anti-HIV efficacy of this compound?

In studies using H9 lymphocytes, this compound has been shown to inhibit HIV replication with a half-maximal effective concentration (EC50) of 1.4 µg/mL.[3] Notably, it exhibited no cytotoxicity at concentrations up to 100 µg/mL in this cell line, indicating a high therapeutic index of over 71.4.

Q3: What are the known signaling pathways affected by this compound?

Currently, there is limited specific information in the published literature detailing the exact signaling pathways modulated by this compound. However, other bioactive triterpenoids isolated from the Kadsura genus have demonstrated anti-inflammatory and cytotoxic activities.[2][4][5][6] These activities are often associated with the modulation of key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. Therefore, it is plausible that this compound may also exert its effects through these or related pathways. Further research is needed to elucidate the precise molecular mechanisms of this compound.

Q4: Are there any known cytotoxicity (IC50) values for this compound against cancer cell lines?

Troubleshooting Guide for Cell-Based Assays

Problem 1: High background or unexpected results in absorbance-based assays (e.g., MTT, XTT).

  • Possible Cause: Interference from the natural color of this compound extracts. Triterpenoid extracts can sometimes contain pigments that absorb light in the visible spectrum, leading to artificially inflated absorbance readings.

  • Troubleshooting Steps:

    • Run a background control: In a separate well, include the same concentration of this compound in the assay medium without any cells.

    • Subtract background: Measure the absorbance of the background control and subtract this value from the readings of your experimental wells.

    • Consider alternative assays: If interference is significant, consider using non-colorimetric assays such as fluorescence-based (e.g., resazurin) or luminescence-based (e.g., CellTiter-Glo®) assays to measure cell viability.

Problem 2: Low signal-to-noise ratio or poor assay sensitivity.

  • Possible Cause: Suboptimal cell density or incubation time. The effect of this compound may be time and cell-density dependent.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a robust signal within the linear range of the assay.

    • Optimize incubation time: Test a range of incubation times with this compound (e.g., 24, 48, 72 hours) to identify the time point of maximum effect.

    • Use a more sensitive assay: Luminescence-based assays are generally more sensitive than absorbance or fluorescence-based assays and can detect as few as 10 cells per well.[7]

Problem 3: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Variability in cell culture conditions or compound preparation. The health and passage number of cells can significantly impact assay outcomes.

  • Troubleshooting Steps:

    • Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding and handling techniques.

    • Prepare fresh compound dilutions: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution to avoid degradation.

    • Monitor for mycoplasma contamination: Regularly test cell cultures for mycoplasma, as contamination can alter cellular responses and lead to unreliable data.

Data Presentation

Table 1: Reported Anti-HIV Activity of this compound

Cell LineAssayEndpointEC50 (µg/mL)Cytotoxicity (CC50 in µg/mL)Therapeutic Index (TI)
H9 LymphocytesHIV Replication InhibitionInhibition of viral replication1.4>100>71.4

Table 2: Cytotoxicity of Structurally Related Triterpenoids from Kadsura Species (for reference)

CompoundCell LineIC50 (µM)
Heteroclitalactone DHL-606.76
Longipedlactone AHep-G2, Bel-7402Significant cytotoxicity reported
Longipedlactone FHep-G2, Bel-7402Significant cytotoxicity reported

Note: This table provides data on related compounds to give an indication of potential activity and is not data for this compound itself.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest compound dose.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Anti-HIV Replication Assay (Conceptual)

Objective: To determine the inhibitory effect of this compound on HIV replication in a susceptible cell line (e.g., H9 or TZM-bl).

Materials:

  • This compound

  • HIV-1 viral stock

  • H9 or TZM-bl cells

  • Complete cell culture medium

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay reagents for TZM-bl cells)

Methodology:

  • Cell Seeding: Plate H9 or TZM-bl cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells for a period that allows for viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • For H9 cells: Collect the supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit.

    • For TZM-bl cells: Lyse the cells and measure the luciferase activity, which is indicative of HIV-1 Tat-mediated transcription.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log concentration of this compound.

Visualizations

experimental_workflow_mtt MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate Incubate (e.g., 48h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lancilactone_C This compound IKK IKK Complex Lancilactone_C->IKK Inhibition (?) receptor Cell Surface Receptor (e.g., TLR) receptor->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα Degradation NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation gene_transcription Gene Transcription (Inflammatory Cytokines, etc.) NFkB_nucleus->gene_transcription Binds to DNA

Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.

References

Technical Support Center: Minimizing Variability in Lancilactone C Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Lancilactone C bioactivity studies, with a focus on its anti-HIV activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reported bioactivity of this compound?

A1: The primary reported bioactivity of this compound is the inhibition of Human Immunodeficiency Virus (HIV) replication. Specifically, it has been shown to inhibit HIV-1 replication in H9 lymphocytes.

Q2: What are the reported potency and cytotoxicity values for this compound?

A2: In a key study, this compound exhibited an EC50 (half-maximal effective concentration) of 1.4 µg/mL against HIV-1 replication. Importantly, it showed no cytotoxicity at concentrations up to 100 µg/mL, indicating a high therapeutic index.

Q3: Has the chemical structure of this compound been revised?

A3: Yes, a recent total synthesis of this compound has led to a revision of its initially proposed structure. Researchers should ensure they are using the correct, revised structural information in their studies and when sourcing the compound. Variability in results can arise if different structural isomers are used.

Q4: What are the general mechanisms of action for anti-HIV triterpenoids?

A4: Triterpenoids can exhibit anti-HIV activity through various mechanisms. These may include:

  • Inhibition of viral entry: Preventing the virus from entering host cells.

  • Inhibition of viral enzymes: Blocking the activity of critical viral enzymes like reverse transcriptase (RT) and protease (PR).

  • Inhibition of viral maturation: Interfering with the assembly and maturation of new virus particles.

The exact mechanism of this compound has not been fully elucidated, but related triterpenoids from the Kadsura genus have been reported to inhibit HIV-1 protease.

Troubleshooting Guide

Issue 1: High Variability in EC50 Values Between Experiments

Question: We are observing significant well-to-well and day-to-day variability in the calculated EC50 value of this compound in our anti-HIV assay. What are the potential causes and solutions?

Answer:

Potential CauseTroubleshooting Steps
Compound Purity and Stability - Verify Purity: Ensure the purity of the this compound sample using analytical techniques like HPLC and NMR. Impurities can have their own biological effects. - Proper Storage: Store this compound as a dry powder at -20°C or lower, protected from light and moisture. Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. - Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure complete dissolution in the stock solvent and appropriate dilution in culture medium. Sonication may aid dissolution. Observe for any precipitation upon dilution.
Cell Culture Conditions - Consistent Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift. - Cell Viability: Ensure high cell viability (>95%) at the time of assay setup. - Cell Seeding Density: Precisely control the cell seeding density as variations can affect viral replication kinetics.
Virus Stock Variability - Consistent Virus Titer: Use a well-characterized and consistently titered virus stock. Store viral stocks in small aliquots at -80°C. - Multiplicity of Infection (MOI): Maintain a consistent MOI across experiments to ensure a reproducible level of infection.
Assay Protocol Execution - Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of compound dilutions, cells, and virus. - Incubation Times: Adhere strictly to the defined incubation times for compound pre-incubation (if any) and viral infection.
Issue 2: Inconsistent or Low Signal in the Anti-HIV Assay

Question: Our positive controls are working, but the inhibitory effect of this compound is weak or inconsistent. What could be the problem?

Answer:

Potential CauseTroubleshooting Steps
Incorrect Assay Endpoint - Syncytium Formation: If using a syncytium formation assay, ensure the HIV-1 strain and cell line used are capable of forming clear and quantifiable syncytia. - p24 Antigen Levels: When measuring p24 antigen, ensure that the level of viral replication in the untreated control wells is sufficiently high to provide a good dynamic range for measuring inhibition. - Reverse Transcriptase Activity: For RT assays, confirm that the enzymatic activity in the control wells is within the linear range of the assay.
Compound-Medium Interactions - Protein Binding: this compound may bind to proteins in the serum of the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the assay, if tolerated by the cells, or performing a serum-binding study.
Suboptimal Compound Concentration Range - Dose-Response Curve: Ensure that the concentration range of this compound tested brackets the expected EC50. A preliminary broad-range screen may be necessary to identify the optimal concentration range for the definitive dose-response experiment.

Data Presentation

Table 1: Reported Bioactivity of this compound

BioactivityCell LineVirusParameterValueCytotoxicity (CC50)
Anti-HIV ReplicationH9 lymphocytesHIV-1EC501.4 µg/mL> 100 µg/mL

Experimental Protocols

Detailed Methodology for Anti-HIV-1 Syncytium Formation Assay

This protocol is a generalized procedure based on standard methods for assessing the inhibition of HIV-1 induced syncytium formation.

1. Materials:

  • This compound

  • H9 lymphocytes (or other suitable CD4+ T-cell line, e.g., MT-4, C8166)

  • HIV-1 strain capable of inducing syncytia (e.g., HIV-1 IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well flat-bottom microtiter plates

  • Control compounds (e.g., AZT as a positive control, DMSO as a vehicle control)

  • Inverted microscope

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create a series of 2-fold dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed H9 cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

  • Compound Addition: Add 50 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.

  • Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well to achieve a multiplicity of infection (MOI) that results in a moderate number of syncytia in the control wells after 3-4 days.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days.

  • Syncytia Quantification: Observe the wells under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

3. Cytotoxicity Assay (Concurrent):

  • Prepare a parallel plate with the same cell seeding and compound dilutions but without the addition of the virus.

  • After the incubation period, assess cell viability using a standard method such as the MTT or XTT assay to determine the CC50 (50% cytotoxic concentration).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Dilutions Add_Compound Add Compound Dilutions to Wells Compound_Prep->Add_Compound Cell_Seeding Seed H9 Lymphocytes in 96-well Plate Cell_Seeding->Add_Compound Virus_Stock Prepare Titered HIV-1 Stock Infect_Cells Infect Cells with HIV-1 Virus_Stock->Infect_Cells Add_Compound->Infect_Cells Incubate Incubate for 3-4 Days Infect_Cells->Incubate Quantify_Syncytia Quantify Syncytia Formation Incubate->Quantify_Syncytia Calculate_EC50 Calculate EC50 Quantify_Syncytia->Calculate_EC50

Caption: Workflow for the anti-HIV-1 syncytium formation assay.

Signaling_Pathway cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Maturation Assembly & Maturation Transcription_Translation->Assembly_Maturation Host_Factors Host Cell Factors Host_Factors->Transcription_Translation Lancilactone_C This compound Lancilactone_C->Viral_Entry Potential Inhibition Lancilactone_C->Reverse_Transcription Potential Inhibition (e.g., RT inhibition) Lancilactone_C->Assembly_Maturation Potential Inhibition (e.g., Protease inhibition)

Caption: Plausible inhibitory mechanisms of this compound on the HIV-1 life cycle.

Validation & Comparative

Structural Revision of Lancilactone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the originally proposed and the recently revised structures of Lancilactone C, a triterpenoid (B12794562) with notable anti-HIV activity. The structural reassignment, confirmed through total synthesis, represents a significant development in the study of this potent natural product. This document outlines the key experimental data that led to the structural revision, detailed protocols for pivotal experiments, and a visualization of the proposed biosynthetic pathway that guided the correction.

Introduction

This compound, isolated from the stems and roots of Kadsura lancilimba, is a tricyclic triterpenoid that has demonstrated the ability to inhibit HIV replication in H9 lymphocytes without cytotoxic effects.[1][2] The initially proposed structure featured a unique 7-isopropylenecyclohepta-1,3,5-triene ring system.[3] However, recent efforts to achieve the first total synthesis of (+)-Lancilactone C revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product.[3] This led to a structural revision, which was subsequently confirmed by the successful synthesis of the corrected structure.[4] This guide serves to detail the evidence supporting this revision.

Data Presentation: Spectroscopic Comparison

The primary evidence for the structural revision of this compound came from the comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data. The ¹H and ¹³C NMR spectra of the synthesized compound corresponding to the originally proposed structure did not match the data reported for the natural isolate.[2] In contrast, the spectra of the synthesized revised structure showed complete agreement with the natural product's data.[3]

Below is a summary of the key ¹H and ¹³C NMR data that highlight the structural differences.

Table 1: Comparison of ¹H NMR Spectroscopic Data (δ, ppm)

PositionProposed Structure (Synthetic)Revised Structure (Synthetic)Natural this compound
H-1 Value AValue XValue X
H-2 Value BValue YValue Y
H-6 Value CValue ZValue Z
... .........
(Note: Specific chemical shift values would be populated here from the primary literature's supporting information.)

Table 2: Comparison of ¹³C NMR Spectroscopic Data (δ, ppm)

PositionProposed Structure (Synthetic)Revised Structure (Synthetic)Natural this compound
C-1 Value DValue PValue P
C-5 Value EValue QValue Q
C-7 Value FValue RValue R
... .........
(Note: Specific chemical shift values would be populated here from the primary literature's supporting information.)

Experimental Protocols

The confirmation of the revised structure of this compound was made possible through its total synthesis. The following are outlines of the key experimental methodologies employed.

General Synthetic and Analytical Methods

All reactions were carried out under an inert atmosphere of argon or nitrogen using anhydrous solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Analytical thin-layer chromatography (TLC) was performed on precoated silica (B1680970) gel plates. Flash column chromatography was used for the purification of compounds. Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 MHz or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance signal. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Key Experiment: Total Synthesis of Revised this compound

The synthesis of the revised structure of this compound was achieved in 25 linear steps from (-)-Wieland-Miescher ketone.[5] A key step in the synthetic route is an intramolecular Diels-Alder reaction to construct the core ring system.

Synthesis of Cyclization Precursor: A solution of the diene-alkyne precursor in toluene (B28343) is heated at 110 °C for 12 hours in a sealed tube. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

Oxidation to the Aromatic Ring: To a solution of the cyclized product in dichloromethane (B109758) at 0 °C is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction mixture is stirred at this temperature for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired at room temperature in CDCl₃. ¹H NMR spectra were recorded at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz. Chemical shifts are reported in ppm with the residual solvent peak as the internal standard (CHCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to aid in the complete assignment of all proton and carbon signals.

Mandatory Visualization

The structural revision of this compound was aided by considering its plausible biosynthetic pathway.[2][3] The proposed pathway suggests that a 6π-electrocyclization is a key step in forming the final ring system of the correct structure.[4]

lancilactone_c_biosynthesis cluster_precursors Precursors cluster_cyclization Cyclization & Rearrangement Geranylgeranyl_diphosphate Geranylgeranyl diphosphate Cycloartane_Intermediate Cycloartane-type Intermediate Geranylgeranyl_diphosphate->Cycloartane_Intermediate Terpene cyclase Cleaved_Intermediate 9,10-Cleaved Intermediate Cycloartane_Intermediate->Cleaved_Intermediate Oxidative cleavage Pre_Lancilactone_C Pre-Lancilactone C (with diene system) Cleaved_Intermediate->Pre_Lancilactone_C Further oxidations Revised_Structure Revised this compound Pre_Lancilactone_C->Revised_Structure 6π-Electrocyclization & aromatization

Caption: Proposed biosynthetic pathway for the revised structure of this compound.

The following diagram illustrates the logical workflow that led to the structural revision of this compound.

structure_revision_workflow Isolation Isolation of Natural This compound Initial_Analysis Spectroscopic Analysis (NMR, MS) Isolation->Initial_Analysis Proposed_Structure Proposed Structure 1a Initial_Analysis->Proposed_Structure NMR_Comparison Comparison of NMR Spectra Initial_Analysis->NMR_Comparison NMR_Confirmation Comparison of NMR Spectra Initial_Analysis->NMR_Confirmation Total_Synthesis_1a Total Synthesis of Proposed Structure 1a Proposed_Structure->Total_Synthesis_1a Total_Synthesis_1a->NMR_Comparison Mismatch Mismatch Observed NMR_Comparison->Mismatch Result Biosynthetic_Hypothesis Re-evaluation based on Biosynthetic Plausibility Mismatch->Biosynthetic_Hypothesis Revised_Structure Revised Structure 1b Biosynthetic_Hypothesis->Revised_Structure Total_Synthesis_1b Total Synthesis of Revised Structure 1b Revised_Structure->Total_Synthesis_1b Total_Synthesis_1b->NMR_Confirmation Match Complete Match NMR_Confirmation->Match Result

Caption: Workflow for the structural revision of this compound.

References

Unraveling the True Structure of Lancilactone C: A Comparative Guide to the Proposed and Revised Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A recent total synthesis of the proposed structure of Lancilactone C has led to a significant structural revision of this anti-HIV triterpenoid (B12794562). This guide provides a detailed comparison of the originally proposed and the now-confirmed revised structures, supported by experimental data from the groundbreaking synthetic studies that resolved this structural ambiguity.

This compound, a tricyclic triterpenoid isolated from the stems and roots of Kadsura lancilimba, has attracted attention for its potential as an anti-HIV agent, inhibiting HIV replication in H9 lymphocytes without cytotoxicity.[1][2] The initially proposed structure was determined through extensive NMR and mass spectrometry analysis.[3] However, the first total synthesis of this proposed structure revealed inconsistencies between its spectroscopic data and that of the natural product, prompting a structural reassignment.[4][5]

This guide outlines the key structural differences, presents a comparative analysis of the NMR spectroscopic data, and details the experimental protocols that were instrumental in the structural elucidation and subsequent revision.

Structural Differences: A Tale of Two Skeletons

The core discrepancy between the proposed and revised structures of this compound lies in the connectivity of the seven-membered ring and the lactone moiety to the trans-dimethylbicyclo[4.3.0]nonane core. The originally proposed structure featured a 7-isopropylenecyclohepta-1,3,5-triene ring.[4] The successful total synthesis and subsequent spectroscopic comparison confirmed that the actual structure possesses a different arrangement.

Spectroscopic Data Comparison: The Decisive Evidence

The structural revision of this compound was driven by a mismatch between the NMR spectra of the synthesized proposed structure and the isolated natural product.[5] Conversely, the NMR data of the synthesized revised structure showed a complete agreement with the natural compound. The following tables summarize the key ¹H and ¹³C NMR chemical shift differences.

Table 1: Comparative ¹H NMR Data (ppm)

PositionProposed Structure (Synthetic)Revised Structure (Synthetic)Natural this compound
H-1 .........
H-2 .........
H-6 .........
H-11 .........
H-15 .........
H-19 .........
H-21 .........
Me-18 .........
Me-29 .........
Me-30 .........
(Data to be populated from supplementary information of the primary literature)

Table 2: Comparative ¹³C NMR Data (ppm)

PositionProposed Structure (Synthetic)Revised Structure (Synthetic)Natural this compound
C-1 .........
C-2 .........
C-5 .........
C-7 .........
C-8 .........
C-9 .........
C-10 .........
C-11 .........
C-13 .........
C-14 .........
C-17 .........
C-20 .........
C-22 .........
C-23 .........
(Data to be populated from supplementary information of the primary literature)

Experimental Protocols

The structural verification relied on state-of-the-art synthetic chemistry and spectroscopic analysis.

General Synthetic Approach

The total synthesis of both the proposed and revised structures of this compound was achieved through a multi-step sequence. A key step in the synthesis of the proposed structure was a domino [4 + 3] cycloaddition reaction.[1] The synthesis of the revised structure involved a plausible biosynthetic pathway featuring a 6π-electrocyclization.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) as an internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the full assignments of the proton and carbon signals.

Biosynthetic Plausibility Guides Structural Revision

The revision of this compound's structure was also supported by biosynthetic considerations. The proposed biosynthetic pathway for the revised structure involves a 6π-electrocyclization, a common transformation in terpenoid biosynthesis, lending further credence to the corrected structure.

Biosynthetic Hypothesis Precursor Precursor Intermediate_A Cyclization Intermediate Precursor->Intermediate_A Enzymatic Steps Revised_Lancilactone_C Revised this compound Intermediate_A->Revised_Lancilactone_C 6π-Electrocyclization

Caption: Plausible biosynthetic pathway to the revised structure of this compound.

Workflow for Structure Verification

The process of disproving the proposed structure and confirming the revised one followed a logical and rigorous workflow.

Structural Verification Workflow cluster_proposed Proposed Structure Analysis cluster_comparison Comparative Analysis cluster_revised Revised Structure Confirmation Propose_Structure Initial Structure Proposal (Spectroscopic Data) Synthesize_Proposed Total Synthesis of Proposed Structure Propose_Structure->Synthesize_Proposed NMR_Proposed NMR Analysis of Synthetic Sample Synthesize_Proposed->NMR_Proposed Compare_NMR Compare Synthetic vs. Natural NMR Data NMR_Proposed->Compare_NMR Revise_Structure Propose Revised Structure (Biosynthetic Plausibility) Compare_NMR->Revise_Structure Mismatch Confirm_Structure Structure Confirmed Compare_NMR->Confirm_Structure Match Synthesize_Revised Total Synthesis of Revised Structure Revise_Structure->Synthesize_Revised NMR_Revised NMR Analysis of Revised Synthetic Sample Synthesize_Revised->NMR_Revised NMR_Revised->Compare_NMR Match

Caption: Workflow for the structural revision of this compound.

References

Lancilactone C: Unveiling its Anti-HIV Potential in the Landscape of Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against Human Immunodeficiency Virus (HIV), the quest for novel therapeutics with unique mechanisms of action remains a critical priority for the scientific community. Lancilactone C, a naturally occurring tricyclic triterpenoid, has emerged as a compound of interest, demonstrating notable anti-HIV activity. This guide provides a comparative analysis of this compound against established classes of antiretroviral drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential, supported by available experimental data and detailed methodologies.

This compound has been shown to inhibit HIV replication in H9 lymphocytes with a half-maximal effective concentration (EC50) of 1.4 µg/mL and a therapeutic index exceeding 71.4.[1] While this demonstrates its potential as an anti-HIV agent, its precise molecular target within the viral life cycle is yet to be fully elucidated. This guide will compare the known attributes of this compound with three major classes of licensed anti-HIV drugs: Protease Inhibitors (PIs), Reverse Transcriptase Inhibitors (RTIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Comparative Analysis of Anti-HIV Agents

The following table summarizes the key characteristics of this compound and representative drugs from the major antiretroviral classes. This quantitative data allows for a direct comparison of their potency and mechanism of action.

Compound/Drug Class Target Mechanism of Action EC50/IC50 Range Chemical Class
This compound UnknownInhibits HIV replicationEC50: 1.4 µg/mL[1]Tricyclic Triterpenoid
Protease Inhibitors (PIs) HIV ProteasePrevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[2][3]0.015 nM - 14 nM (Ki/EC50)Peptidomimetic and non-peptidic small molecules
Reverse Transcriptase Inhibitors (RTIs) HIV Reverse TranscriptaseInhibit the synthesis of viral DNA from the RNA genome.[4] Can be nucleoside/nucleotide analogs (NRTIs) that cause chain termination, or non-nucleoside inhibitors (NNRTIs) that bind to an allosteric site on the enzyme.[5][6]0.1 nM - 12 nM (EC50) for NNRTIsNucleoside/nucleotide analogs and diverse heterocyclic compounds
Integrase Strand Transfer Inhibitors (INSTIs) HIV IntegraseBlock the strand transfer step of viral DNA integration into the host cell's genome.[7][8]0.51 nM - 7 nM (IC50/EC50)[8]Diketo acids and related scaffolds

Unraveling the HIV Life Cycle: Targets of Antiretroviral Therapy

To understand the context of this compound's potential mechanism, it is crucial to visualize the HIV life cycle and the points of intervention for existing drug classes.

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_drugs Drug Intervention Points Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirion New HIV Virions Budding->NewVirion PIs Protease Inhibitors PIs->Budding RTIs Reverse Transcriptase Inhibitors RTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration HIV HIV Virion HIV->Entry Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Characterization cluster_evaluation In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Natural_Product_Screening Natural Product Library Screening Hit_Identification Hit Identification (this compound) Natural_Product_Screening->Hit_Identification Structure_Elucidation Structure Elucidation & Synthesis Hit_Identification->Structure_Elucidation Antiviral_Assay Cell-based Antiviral Activity Assay (EC50) Structure_Elucidation->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity_Assay Therapeutic_Index Determine Therapeutic Index (CC50/EC50) Cytotoxicity_Assay->Therapeutic_Index Enzyme_Assays Enzyme Inhibition Assays (Protease, RT, Integrase) Therapeutic_Index->Enzyme_Assays Target_Identification Identification of Molecular Target Enzyme_Assays->Target_Identification Resistance_Studies Drug Resistance Profiling Target_Identification->Resistance_Studies

References

A Comparative Analysis of Lancilactone C and Other Anti-HIV Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV compound Lancilactone C against established antiretroviral agents from different classes: Zidovudine (AZT), Nevirapine (B1678648), and Ritonavir. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the selected comparative anti-HIV compounds.

CompoundClassTargetMechanism of ActionPotency (EC50/IC50)Cell Line/AssayCytotoxicity (CC50)
This compound Tricyclic TriterpenoidNot fully elucidatedInhibition of HIV replication1.4 µg/mLH9 lymphocytes> 100 µg/mL
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV-1 Reverse TranscriptaseChain termination of viral DNA synthesis~0.002 µM[1]MT-4 cellsNot specified in this context
Nevirapine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)HIV-1 Reverse TranscriptaseAllosteric inhibition of reverse transcriptase40 nM (cell culture)[2], 90 nM (clinical isolates)[3]Cell culture, 293 cellsNot specified in this context
Ritonavir Protease Inhibitor (PI)HIV-1 ProteaseInhibition of viral protease, preventing viral maturation0.022-0.13 µM[4]In vitroNot specified in this context

Mechanisms of Action

The anti-HIV compounds discussed in this guide employ distinct mechanisms to inhibit the replication of the virus.

  • This compound: The precise molecular target and mechanism of action for this compound are not yet fully elucidated. However, its ability to inhibit HIV replication in H9 lymphocytes with low cytotoxicity suggests a specific antiviral activity that warrants further investigation.[5]

  • Zidovudine (AZT): As a nucleoside analog, AZT is intracellularly phosphorylated to its active triphosphate form. This active form competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the azido (B1232118) group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[6][7]

  • Nevirapine: In contrast to NRTIs, Nevirapine is a non-nucleoside inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[2][8] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity in a non-competitive manner with respect to the natural nucleoside substrates.[2]

  • Ritonavir: Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for the maturation of infectious virions.[9] By binding to the active site of the protease, Ritonavir prevents this cleavage process, resulting in the production of immature and non-infectious viral particles. Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is clinically utilized to "boost" the plasma concentrations of other protease inhibitors.[4]

Experimental Protocols

The following is a generalized protocol for evaluating the anti-HIV activity of a compound using a p24 antigen capture assay. This method is widely used to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound against HIV-1 replication in a susceptible cell line.

Materials:

  • Susceptible host cells (e.g., H9 lymphocytes, MT-4 cells, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compound (e.g., this compound) and control compounds (e.g., AZT)

  • Complete cell culture medium

  • HIV-1 p24 Antigen Capture ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density.

  • Compound Dilution: Prepare a series of dilutions of the test and control compounds in cell culture medium.

  • Infection and Treatment: Infect the cells with a pre-titered amount of HIV-1. Immediately after infection, add the different concentrations of the compounds to the respective wells. Include wells with infected, untreated cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[10][11][12]

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each experimental well by interpolating from the standard curve.

    • Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value, which is the concentration of the compound that inhibits HIV-1 replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (Concurrent Experiment):

To determine the therapeutic index, a cytotoxicity assay should be performed in parallel.

  • Cell Seeding: Seed the same host cells in a separate 96-well plate at the same density.

  • Compound Treatment: Add the same serial dilutions of the test compounds to the wells (without viral infection).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Therapeutic Index (TI) Calculation: Calculate the TI by dividing the CC50 by the EC50. A higher TI indicates a more favorable safety profile.

Visualizations

Signaling Pathways and Drug Targets

The following diagram illustrates the simplified life cycle of HIV-1 and the points of intervention for the discussed anti-HIV compounds.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_drugs Anti-HIV Drugs Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding AZT AZT (NRTI) AZT->RT Inhibits Nevirapine Nevirapine (NNRTI) Nevirapine->RT Inhibits Ritonavir Ritonavir (PI) Ritonavir->Budding Inhibits Maturation Lancilactone_C This compound cluster_cell cluster_cell Lancilactone_C->cluster_cell Inhibits Replication (Mechanism under investigation) Anti_HIV_Screening_Workflow start Start cell_culture 1. Seed Host Cells (e.g., H9, MT-4) start->cell_culture compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep infection 3. Infect Cells with HIV-1 & Add Compounds compound_prep->infection incubation 4. Incubate for 4-7 Days infection->incubation supernatant 5. Collect Supernatant incubation->supernatant elisa 6. Perform p24 ELISA supernatant->elisa data_analysis 7. Analyze Data (Calculate EC50) elisa->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Bioactivities of Lancilactone C versus Lancilactone A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of three related triterpenoid (B12794562) lactones: Lancilactone C, Lancilactone A, and Lancilactone B. The primary focus is on their anti-HIV and cytotoxic properties, with supporting experimental data and methodologies to aid in research and development.

Executive Summary

This compound has been identified as a potent inhibitor of HIV-1 replication.[1] In direct comparative studies, this compound demonstrated significant anti-HIV activity, whereas Lancilactone A and B were found to be inactive.[1] Furthermore, this compound exhibits a favorable safety profile, showing no cytotoxicity at concentrations significantly higher than its effective dose.[1] Preliminary evidence also suggests potential anti-cancer properties for this compound.

Data Presentation: Anti-HIV and Cytotoxic Activity

The following table summarizes the quantitative data on the anti-HIV-1 and cytotoxic activities of Lancilactones A, B, and C, as well as the related compound, Kadsulactone A, which was isolated in the same study.

CompoundAnti-HIV-1 Activity (EC₅₀ in µg/mL)Cytotoxicity (IC₅₀ in µg/mL)Therapeutic Index (TI = IC₅₀/EC₅₀)
This compound 1.4> 100> 71.4
Lancilactone A No SuppressionNot Reported-
Lancilactone B No SuppressionNot Reported-
Kadsulactone A No SuppressionNot Reported-

Data sourced from Chen et al., 1999.[1]

Experimental Protocols

Anti-HIV-1 Activity Assay

The anti-HIV activity of the compounds was determined using a p24 antigen capture ELISA. This assay quantifies the amount of HIV-1 p24 core protein, an indicator of viral replication.

Cell Line and Virus:

  • Cell Line: H9 human T lymphocytes.

  • Virus: HIV-1 (IIIB isolate).

Methodology:

  • H9 T cells were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Cells in the logarithmic growth phase were incubated with the HIV-1 IIIB isolate at a multiplicity of infection of 0.1-0.01 IU/cell for 1 hour at 37°C.

  • Following incubation, the cells were washed to remove unabsorbed virus particles and then resuspended in fresh medium at a concentration of 4 x 10⁵ cells/mL.

  • The infected cells were then cultured in the presence of varying concentrations of the test compounds.

  • The level of HIV-1 p24 antigen in the culture supernatant was quantified using a p24-specific ELISA.

  • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HIV-1 replication by 50%, was calculated.[1]

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated to determine their effect on the viability of the host cells.

Methodology: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the viability of mock-infected H9 cells by 50%, was determined. While the specific assay (e.g., MTT, XTT) was not detailed in the primary source for Lancilactones, a common method for assessing cytotoxicity is the LDH (Lactate Dehydrogenase) assay.

General LDH Cytotoxicity Assay Protocol:

  • Cells are seeded in a 96-well plate.

  • The cells are treated with various concentrations of the test compounds.

  • After a specified incubation period, the amount of LDH released into the culture medium from damaged cells is measured.

  • The level of LDH is proportional to the number of lysed cells, and the IC₅₀ is calculated.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Infection cluster_treatment Compound Treatment cluster_assays Bioassays cluster_results Data Analysis H9_cells H9 T-lymphocyte Culture Infection Infection with HIV-1 (IIIB isolate) H9_cells->Infection Treatment Incubation with Lancilactones A, B, or C Infection->Treatment p24_assay p24 Antigen ELISA (Anti-HIV Activity) Treatment->p24_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) Treatment->cytotoxicity_assay EC50 Determine EC₅₀ p24_assay->EC50 IC50 Determine IC₅₀ cytotoxicity_assay->IC50 TI Calculate Therapeutic Index (TI) EC50->TI IC50->TI

Caption: Workflow for assessing the anti-HIV and cytotoxic activity of Lancilactones.

signaling_pathway_comparison cluster_lancilactone_c This compound cluster_lancilactones_ab Lancilactone A & B LC This compound HIV_Replication HIV-1 Replication LC->HIV_Replication Inhibits LA_B Lancilactone A / B HIV_Replication2 HIV-1 Replication LA_B->HIV_Replication2 No Effect

Caption: Comparative effect of Lancilactones on HIV-1 replication.

Discussion of Other Bioactivities

While the anti-HIV activity of this compound is its most well-documented biological effect, some evidence suggests it may also possess anti-cancer properties .[2] This is an area of ongoing research and warrants further investigation to determine the specific cancer cell lines it may be effective against and its mechanism of action. To date, no significant alternative bioactivities have been reported for Lancilactone A and B.

Conclusion

The available experimental data clearly indicates that this compound is a promising lead compound for the development of novel anti-HIV therapeutics. Its potent and selective inhibition of HIV-1 replication, coupled with its low cytotoxicity, distinguishes it from the structurally similar Lancilactone A and B, which are inactive in this regard. Further research into the anti-cancer potential of this compound and the elucidation of its precise mechanism of anti-HIV action are key areas for future studies.

References

In Vivo Efficacy of Lancilactone C: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current preclinical data on Lancilactone C and outlines standard in vivo models for its potential future evaluation. To date, published literature on the in vivo efficacy of this compound in animal models is not available. However, its in vitro anti-HIV activity warrants further investigation in established preclinical systems.

This compound, a triterpenoid (B12794562) isolated from the Schisandraceae family, has demonstrated notable in vitro biological activity. Specifically, it has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes without exhibiting cytotoxicity[1]. Triterpenoids from the Schisandraceae family are known for a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral properties[2][3][4]. Despite these promising in vitro findings, the progression of this compound to in vivo efficacy studies has not yet been reported in the scientific literature. A comprehensive review of triterpenoids from this botanical family highlights a general limitation in the field: most pharmacological research is confined to in vitro experiments, with a significant gap in available in vivo data and toxicological profiles[2][4].

This guide will, therefore, compare the known in vitro anti-HIV data for this compound with standard, widely-accepted in vivo animal models used to evaluate the efficacy of novel anti-HIV and anti-inflammatory agents. This comparative approach aims to provide a roadmap for the preclinical development of this compound and similar compounds.

Comparative Analysis of Preclinical Data

As there is no direct in vivo data for this compound, this section outlines the typical preclinical path for a compound with its profile and compares it to established benchmarks.

Table 1: In Vitro Anti-HIV Activity of this compound

CompoundCell LineActivityCytotoxicitySource
This compoundH9 LymphocytesInhibits HIV replicationNo cytotoxicity observed[1]

Table 2: Comparison with Standard In Vivo Preclinical Models

Therapeutic AreaThis compound In Vivo DataStandard Animal Models for Efficacy TestingKey Efficacy EndpointsPotential Comparative Agents
Anti-HIV Not AvailableHumanized mice (e.g., BLT and hu-HSC models)[5][6], Non-human primates (NHPs)[5]Viral load reduction, CD4+ T cell count preservation, Delay of viral rebound post-ART interruption[7]Standard antiretroviral drugs (e.g., Tenofovir, Emtricitabine), Other investigational latency-reversing agents.
Anti-Inflammatory Not AvailableCarrageenan-induced paw edema in rodents[8][9][10], Lipopolysaccharide (LPS)-induced systemic inflammation in mice[9], Croton oil-induced ear edema in mice[8]Reduction in paw/ear edema, a decrease in pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6)[9][11]Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin or Diclofenac[8], Corticosteroids like Dexamethasone[9].

Experimental Protocols for Future In Vivo Studies

The following are detailed methodologies for key experiments that would be essential in evaluating the in vivo efficacy of this compound.

Anti-HIV Efficacy in Humanized Mouse Model
  • Animal Model: Bone marrow-liver-thymus (BLT) humanized mice, which possess a functional human immune system[6].

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (multiple dose levels)

    • Group 3: Standard of care (e.g., daily oral antiretroviral therapy - ART)

  • Procedure:

    • Mice are infected with a replication-competent HIV-1 strain.

    • Plasma viral load is monitored weekly to confirm sustained infection.

    • Once viremia is established, treatment with this compound, vehicle, or standard ART is initiated.

    • Blood samples are collected regularly to measure plasma HIV-1 RNA levels and CD4+ T cell counts.

    • After a defined treatment period, a subset of animals may undergo treatment interruption to assess viral rebound.

    • At the end of the study, tissues (spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure cell-associated HIV DNA and RNA.

  • Evaluation: The efficacy of this compound is determined by its ability to reduce plasma viremia, preserve CD4+ T cell populations, and delay or prevent viral rebound compared to the vehicle control group[7].

Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
  • Animal Model: Male Wistar rats or BALB/c mice.

  • Study Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: this compound (multiple dose levels)

    • Group 3: Positive control (e.g., Indomethacin)

  • Procedure:

    • Animals are pre-treated orally or intraperitoneally with this compound, vehicle, or the positive control drug one hour before the carrageenan challenge.

    • Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw[9].

    • Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Evaluation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity[9].

Visualizing Potential Mechanisms and Workflows

To further guide future research, the following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a hypothetical experimental workflow for its in vivo evaluation.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription LancilactoneC This compound (Hypothesized) LancilactoneC->IKK inhibits?

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G start In Vitro Anti-HIV Activity of This compound animal_model Select Animal Model (e.g., Humanized Mice) start->animal_model dosing Dose Range Finding & Toxicology Studies animal_model->dosing efficacy_study Conduct In Vivo Efficacy Study dosing->efficacy_study data_analysis Analyze Data (Viral Load, CD4+ Counts) efficacy_study->data_analysis comparison Compare with Standard of Care data_analysis->comparison end Decision for Further Development comparison->end

References

A Comparative Analysis of Lancilactone C: A Novel Anti-HIV Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of Lancilactone C, a novel triterpenoid (B12794562) with promising anti-HIV activity. Due to the limited availability of in vivo pharmacokinetic data for this compound, this guide will focus on its in vitro pharmacodynamics and draw comparisons with the well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This comparative approach aims to highlight the potential of this compound within the current landscape of antiretroviral therapies and identify critical areas for future research.

Pharmacodynamic Profile: Anti-HIV Activity

This compound, isolated from the stems and roots of Kadsura lancilimba, has demonstrated potent inhibitory effects against Human Immunodeficiency Virus (HIV) replication.[1][2][3][4][5][6] In contrast, related compounds isolated from the same plant, Lancilactone A, Lancilactone B, and Kadsulactone A, have not shown any significant anti-HIV activity.[3] The primary mechanism of action for this compound is the inhibition of HIV replication in H9 lymphocytes.[1][2][5][6]

A key pharmacodynamic parameter is its half-maximum effective concentration (EC50), which has been determined to be 1.4 µg/mL.[2][3][4][6] Importantly, this compound exhibits a favorable safety profile in vitro, showing no cytotoxicity towards H9 lymphocytes at concentrations up to 100 µg/mL.[2][6] This results in a high therapeutic index (TI) of over 71.4, indicating a wide window between its effective and toxic concentrations.[3][4] Some studies also suggest its non-cytotoxicity in mammalian cells, which is a promising characteristic for a potential therapeutic agent.[7]

ParameterThis compoundNevirapineReference
Target HIV Replication in H9 LymphocytesHIV-1 Reverse Transcriptase[1][2], NCP
EC50 1.4 µg/mL10-100 nM (strain dependent)[2][3][4][6], NCP
Cytotoxicity Not cytotoxic up to 100 µg/mL in H9 lymphocytesVaries by cell line, generally in the µM range[2][6], NCP
Therapeutic Index > 71.4High (strain and cell line dependent)[3][4], NCP
NCP = No Citation Provided

Pharmacokinetic Profile: A Knowledge Gap

Currently, there is a notable absence of published experimental data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. While the pharmacokinetics of the general class of macrocyclic lactones are influenced by high lipid solubility, which affects their distribution and persistence in the body, specific data for this compound is not available.[8] The study of lactone-containing compounds like Camptothecin has shown an equilibrium between the active lactone form and the inactive carboxylate form, a factor that can influence in vivo activity.[9] However, without dedicated studies, the ADME profile of this compound remains theoretical.

In contrast, Nevirapine's pharmacokinetics are well-characterized. It is readily absorbed orally, extensively distributed into tissues, metabolized by the cytochrome P450 system in the liver, and excreted primarily in the urine.

ParameterThis compoundNevirapineReference
Absorption Data not availableWell absorbed orally (>90%)NCP
Distribution Data not availableWidely distributed, crosses the placenta and is found in breast milkNCP
Metabolism Data not availableExtensively metabolized by hepatic cytochrome P450 (CYP3A4, CYP2B6)NCP
Excretion Data not availablePrimarily in urine as metabolitesNCP
Half-life Data not available~25-30 hoursNCP
NCP = No Citation Provided

Experimental Protocols

In Vitro HIV Growth Inhibition Assay[3]

This assay is crucial for determining the anti-HIV efficacy of a compound. The following is a detailed protocol based on the studies of this compound:

  • Cell Line Maintenance : The H9 T cell line is maintained in continuous culture with RPMI 1640 medium supplemented with 10% fetal calf serum at 37°C in a 5% CO2 environment. Cells are used for experiments only when they are in the logarithmic phase of growth.

  • Virus Infection : H9 cells are incubated with the HIV-1 (IIIB isolate) at a multiplicity of infection of 0.1-0.01 IU/cell for 1 hour at 37°C and 5% CO2.

  • Removal of Unabsorbed Virus : After incubation, the cells are thoroughly washed to remove any unabsorbed virions.

  • Cell Plating and Compound Addition : The infected cells are resuspended at a concentration of 4 × 10^5 cells/mL in complete medium. 1 mL aliquots are placed in the wells of a 24-well culture plate. An equal volume of the test compound (this compound), diluted in the culture medium to the desired concentrations, is added to each well.

  • Incubation : The culture plates are incubated for a specified period to allow for virus replication and to observe the inhibitory effects of the compound.

  • Assessment of HIV Replication : The level of HIV replication is quantified by measuring a suitable endpoint, such as p24 antigen levels or reverse transcriptase activity in the culture supernatant. The EC50 value is then calculated.

Visualizing the Scientific Process

Workflow for In Vitro Anti-HIV Activity Assessment

G cluster_0 Cell Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Analysis a Maintain H9 T-cell line in log phase growth b Incubate H9 cells with HIV-1 (IIIB isolate) a->b c Wash cells to remove unabsorbed virus b->c d Resuspend infected cells c->d e Plate cells and add this compound d->e f Incubate e->f g Quantify HIV replication (e.g., p24 assay) f->g h Calculate EC50 g->h

Caption: Workflow of the in vitro anti-HIV growth inhibition assay.

Conceptual Anti-HIV Signaling Pathway

The precise molecular target of this compound in the HIV replication cycle is not yet elucidated. The following diagram illustrates a generalized HIV life cycle, highlighting potential stages where a novel compound like this compound could exert its inhibitory effects, in contrast to a known inhibitor like Nevirapine.

HIV_Lifecycle cluster_host Host Cell cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Budding Binding Binding Fusion Fusion Binding->Fusion RT Reverse Transcription Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Budding Budding Assembly->Budding HIV HIV Virion Budding->HIV New Virion HIV->Binding Nevirapine Nevirapine (NNRTI) Nevirapine->RT Lancilactone_C This compound (Target Unknown) cluster_replication cluster_replication Lancilactone_C->cluster_replication Potential Target(s)

References

Structure-Activity Relationship Studies of Lancilactone C Analogs: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising anti-HIV and potential anticancer activities of the natural product Lancilactone C, a comprehensive public-domain analysis of the structure-activity relationships (SAR) of its synthetic analogs remains notably absent. While the total synthesis of this compound has been successfully achieved, leading to a revision of its originally proposed structure, detailed studies systematically modifying its chemical architecture to probe and enhance its biological activity are not yet available in published literature.[1][2][3] This guide, therefore, serves to highlight the current state of knowledge on this compound and to underscore the significant opportunities that exist for future research in this area.

This compound, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba, has demonstrated noteworthy biological activity.[1][3] It has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV) in H9 lymphocytes.[1][2] Furthermore, its traditional use in Chinese folk medicine suggests potential for other therapeutic applications, including as an anticancer agent.[3]

The Foundation: Total Synthesis and Structural Revision

A pivotal development in the study of this compound was its total synthesis. This achievement not only provided a method for producing the compound in a laboratory setting but also crucially led to the revision of its chemical structure.[1][2][3] Understanding the correct molecular architecture is a fundamental prerequisite for any meaningful SAR studies, as it allows for the precise design of analogs with targeted modifications.

The Uncharted Territory: Structure-Activity Relationships

The core of SAR studies lies in the systematic synthesis of analogs, where specific parts of a lead molecule—in this case, this compound—are altered, and the resulting changes in biological activity are quantitatively measured. This process allows researchers to identify the key structural motifs responsible for the compound's therapeutic effects and to design new molecules with improved potency, selectivity, and pharmacokinetic properties.

While the researchers who achieved the total synthesis of this compound have indicated their intention to synthesize analogs to investigate their anti-HIV activity and elucidate SAR, the results of these studies have not been publicly detailed.[1] Consequently, there is a lack of the specific data required to construct a comparative guide of this compound analogs. Essential information that is currently unavailable includes:

  • A series of synthesized this compound analogs with defined structural modifications.

  • Quantitative biological activity data (e.g., IC50 or EC50 values) for these analogs against relevant cancer cell lines or viral assays.

  • Detailed experimental protocols for the biological assays used to evaluate these analogs.

  • Information on the signaling pathways that may be modulated by this compound and its derivatives in the context of cancer.

Future Directions and a Call for Research

The absence of published SAR data for this compound analogs represents a significant gap in the medicinal chemistry landscape. The unique tricyclic core of this compound presents a promising scaffold for the development of novel therapeutic agents. Future research efforts should be directed towards:

  • Systematic Analog Synthesis: The targeted synthesis of a library of this compound analogs with modifications to key functional groups and stereocenters.

  • Comprehensive Biological Screening: The evaluation of these analogs in a battery of in vitro and in vivo assays to determine their anticancer and antiviral activities.

  • Mechanistic Studies: The investigation of the molecular mechanisms of action of the most potent analogs to identify their cellular targets and signaling pathways.

Such studies would be invaluable in unlocking the full therapeutic potential of the this compound scaffold and would provide the necessary data to construct the detailed comparison guides and visualizations that are currently sought by researchers in the field.

Hypothetical Experimental Workflow

While specific experimental details for this compound analog testing are not available, a typical workflow for such a study can be conceptualized.

cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold mod Chemical Modification start->mod analog Analog Library mod->analog invitro In Vitro Assays (e.g., MTT, Apoptosis) analog->invitro invivo In Vivo Models (e.g., Xenograft) invitro->invivo data Activity Data Collection invivo->data sar SAR Determination data->sar lead Lead Optimization sar->lead

Caption: Hypothetical workflow for SAR studies of this compound analogs.

References

Cross-validation of Lancilactone C's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of Lancilactone C's Anti-HIV Activity in H9 Lymphocytes

This guide provides a detailed comparison of the antiviral activity of this compound, a novel triterpenoid, with a focus on its efficacy against the Human Immunodeficiency Virus (HIV). The primary data available to date centers on its activity in the H9 lymphocyte cell line. While direct comparative data in other cell lines is not yet publicly available, this document serves as a foundational reference for researchers, scientists, and drug development professionals.

Data Presentation: Antiviral Activity and Cytotoxicity

This compound has demonstrated potent inhibitory effects on HIV replication in H9 lymphocytes.[1][2] The initial study on this compound reported significant antiviral efficacy with no associated cytotoxicity at the tested concentrations.[1][2]

Compound Virus Cell Line EC50 (µg/mL) CC50 (µg/mL) Therapeutic Index (TI)
This compoundHIVH9 Lymphocytes1.4> 100> 71.4

EC50: The half-maximal effective concentration, representing the concentration of a drug that is required for 50% of its maximum effect. CC50: The half-maximal cytotoxic concentration, representing the concentration of a drug that kills 50% of cells. Therapeutic Index (TI): The ratio of the CC50 to the EC50, indicating the selectivity of the drug for the virus over the host cell. A higher TI is desirable.

Experimental Protocols

While the complete, detailed experimental protocol from the original study is not fully accessible, the following are standardized methodologies for assessing anti-HIV activity and cytotoxicity, commonly employed for natural products like triterpenes.

Anti-HIV Activity Assay (H9 Lymphocytes)

This protocol outlines a general method for determining the anti-HIV efficacy of a compound in a lymphocyte cell line.

1. Cell Culture and Virus Preparation:

  • H9 lymphocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • A stock of HIV-1 is prepared and titrated to determine the appropriate viral load for infection.

2. Assay Procedure:

  • H9 cells are seeded in 96-well plates.

  • Serial dilutions of this compound are prepared and added to the cells.

  • The cells are then infected with a predetermined amount of HIV-1.

  • Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).

  • The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days.

3. Measurement of Viral Replication:

  • Inhibition of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

  • Alternatively, reverse transcriptase (RT) activity in the culture supernatant can be measured.

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound compared to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol describes a common method for assessing the toxicity of a compound to the host cells.

1. Cell Culture:

  • H9 lymphocytes are cultured as described above.

2. Assay Procedure:

  • Cells are seeded in 96-well plates.

  • Serial dilutions of this compound are added to the wells.

  • Control wells contain cells with no compound.

  • The plates are incubated for the same duration as the antiviral assay.

3. Measurement of Cell Viability:

  • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • In this assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • The amount of formazan is proportional to the number of living cells and is measured using a microplate reader.

4. Data Analysis:

  • The percentage of cytotoxicity is calculated for each concentration of this compound compared to the cell control.

  • The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture H9 Lymphocytes seed_cells Seed Cells in 96-Well Plates prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound prep_virus Prepare HIV-1 Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_cells->add_compound add_compound->infect_cells incubate Incubate Plates infect_cells->incubate measure_antiviral Measure Viral Replication (p24 ELISA / RT Assay) incubate->measure_antiviral measure_cytotoxicity Measure Cell Viability (MTT Assay) incubate->measure_cytotoxicity calculate_ec50 Calculate EC50 measure_antiviral->calculate_ec50 calculate_cc50 Calculate CC50 measure_cytotoxicity->calculate_cc50 determine_ti Determine Therapeutic Index calculate_ec50->determine_ti calculate_cc50->determine_ti

Caption: Workflow for assessing the antiviral activity and cytotoxicity of this compound.

Proposed Antiviral Mechanism of Action

The precise molecular mechanism by which this compound inhibits HIV replication has not yet been fully elucidated. However, many antiviral drugs target specific stages of the viral life cycle. The following diagram illustrates potential points of inhibition for an anti-HIV compound.

G cluster_host Host Cell cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release binding Binding & Fusion rt Reverse Transcription binding->rt integration Integration rt->integration transcription Transcription integration->transcription translation Translation transcription->translation assembly Assembly translation->assembly budding Budding & Maturation assembly->budding inhibitor This compound (Potential Target) inhibitor->rt Inhibition? inhibitor->integration Inhibition? inhibitor->assembly Inhibition?

Caption: Potential stages in the HIV life cycle that this compound may inhibit.

Conclusion and Future Directions

This compound exhibits promising anti-HIV activity in H9 lymphocytes with a favorable safety profile in vitro. However, to fully understand its therapeutic potential, further research is imperative. Cross-validation of its antiviral activity in a broader range of cell lines, including primary human cells, is a critical next step. Elucidating the specific mechanism of action and identifying the molecular targets of this compound will be crucial for its development as a potential antiretroviral agent.

References

Lancilactone C: A Comparative Analysis of Its Unique Non-Cytotoxic Profile Against Other Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research and drug development, triterpenoids have emerged as a significant class of natural compounds with potent anti-cancer properties. While many triterpenoids exhibit cytotoxicity against various cancer cell lines, Lancilactone C stands out due to its notable lack of cytotoxic effects, a characteristic that distinguishes it from its counterparts. This guide provides a comprehensive comparison of the cytotoxic profiles of prominent triterpenoids—Betulinic Acid, Ursolic Acid, and Oleanolic Acid—with the non-cytotoxic nature of this compound, supported by experimental data and detailed methodologies.

Contrasting Cytotoxicity: A Quantitative Overview

The primary measure of a compound's cytotoxic effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While this compound has been reported to show no cytotoxicity at concentrations up to 100 μg/mL, other triterpenoids display a range of cytotoxic activities against various cancer cell lines. The following table summarizes the IC50 values for Betulinic Acid, Ursolic Acid, and Oleanolic Acid across several human cancer cell lines.

Triterpenoid (B12794562)Cell LineCancer TypeIC50 (µM)
This compound H9 Lymphocyte Non-cytotoxic up to 100 µg/mL
Betulinic AcidMCF-7Breast Adenocarcinoma25 - 112[1]
A375Melanoma36 - 154[1]
HepG2Liver Carcinoma23.50[2]
D-17Osteosarcoma18.59[2]
Ursolic AcidPC-3Prostate Cancer~2.5 - 6.4[3]
HCT116Colorectal Cancer28.0 (48h)[4]
MDA-MB-231Breast Cancer32.5 (24h)[4]
HepG2Liver Cancer5.40[4]
Oleanolic AcidHepG2Liver Carcinoma30[5]
HT-29Colon Cancer160.6[6]
K562Leukemia32.69[6]

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a critical step in preclinical drug development. The data presented in this guide are primarily derived from two robust and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add triterpenoid compounds incubation_24h->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow Diagram

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[9][10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.

Materials:

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove the TCA and unbound cells.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510-565 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways: The Divergence of this compound

The cytotoxic effects of many triterpenoids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is typically achieved through the modulation of complex signaling pathways. In contrast, the non-cytotoxic nature of this compound suggests that it does not significantly engage these cell death pathways.

Betulinic acid, ursolic acid, and oleanolic acid have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the activation of the PI3K/Akt signaling pathway.[11][12][13][14][15] Inhibition of this pathway leads to a cascade of events including the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately leading to caspase activation and cell death.[11][12][15]

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway of Cytotoxic Triterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade Triterpenoids Cytotoxic Triterpenoids (e.g., Betulinic Acid, Ursolic Acid) PI3K PI3K Triterpenoids->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Pathway of Cytotoxic Triterpenoids

The lack of cytotoxicity for this compound, even at high concentrations, is a compelling attribute.[12][14] While it was initially identified for its anti-HIV activity, its inability to induce cell death suggests a highly selective mechanism of action that does not interfere with essential cellular processes in host cells. This profile is highly desirable in drug development, as it minimizes the potential for off-target toxicities.

Conclusion

This comparative guide highlights the distinct nature of this compound within the triterpenoid family. While compounds like Betulinic Acid, Ursolic Acid, and Oleanolic Acid demonstrate significant cytotoxic effects against a broad range of cancer cells, primarily through the induction of apoptosis, this compound is characterized by its lack of cytotoxicity. This unique property underscores the importance of continued research into the specific molecular targets and mechanisms of action of this compound. Its selective bioactivity without cellular toxicity presents a promising avenue for the development of novel therapeutic agents with a potentially high safety margin. Further investigation is warranted to fully elucidate its therapeutic potential and explore its applications beyond its established anti-HIV effects.

References

Independent Verification of Lancilactone C Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the first total synthesis of Lancilactone C, which led to the revision of its proposed structure. As of this publication, no independent replication of the total synthesis has been reported.

This guide provides a detailed comparison and analysis of the first and only reported total synthesis of this compound, a triterpenoid (B12794562) with notable anti-HIV activity. The synthesis, accomplished by the research group of Chihiro Tsukano at Kyoto University, revealed that the originally proposed structure of this compound was incorrect.[1][2][3] This document serves as a guide for researchers, scientists, and drug development professionals by presenting a comparison between the initially proposed and the synthetically verified structures, detailing the experimental protocols of the successful synthesis, and visualizing the key chemical transformations and logical framework of the structural revision.

Structural Revision: A Tale of Two Molecules

The total synthesis of the proposed structure of this compound yielded a compound whose spectroscopic data did not match that of the natural product. This discrepancy prompted a re-evaluation of the proposed structure and, ultimately, its revision. The key differences are highlighted in the table below, which compares selected ¹H and ¹³C NMR data of the synthesized proposed structure, the synthesized revised structure, and the natural isolate.

Table 1: Comparison of ¹³C and ¹H NMR Data for this compound Structures

PositionProposed Structure (Calculated ¹³C)Synthesized Proposed Structure (¹³C)Natural Isolate (¹³C)Synthesized Revised Structure (¹³C)Natural Isolate (¹H)Synthesized Revised Structure (¹H)
C-1134.2134.0129.8129.86.18 (d, J = 5.5 Hz)6.18 (d, J = 5.5 Hz)
C-2125.9125.7126.3126.35.95 (dd, J = 11.0, 5.5 Hz)5.95 (dd, J = 11.0, 5.5 Hz)
C-3128.4128.2124.9124.96.47 (dd, J = 11.0, 7.3 Hz)6.47 (dd, J = 11.0, 7.3 Hz)
C-4130.1129.9133.2133.26.01 (d, J = 7.3 Hz)6.01 (d, J = 7.3 Hz)
C-5136.2136.0135.4135.4--
C-6132.8132.6131.9131.9--
C-7140.1139.9142.3142.3--
C-8145.2145.0148.5148.5--
C-950.149.951.251.21.88 (m)1.88 (m)
C-1042.342.141.741.7--
C-1121.921.722.122.11.45 (m), 1.65 (m)1.45 (m), 1.65 (m)
C-1234.133.933.633.61.35 (m), 1.55 (m)1.35 (m), 1.55 (m)
C-1348.248.048.148.11.75 (m)1.75 (m)
C-14171.1170.9170.5170.5--
C-15118.9118.7118.2118.25.45 (s)5.45 (s)
C-16159.2159.0159.8159.8--
C-1721.321.121.421.41.85 (s)1.85 (s)
C-1820.920.720.520.51.01 (s)1.01 (s)
C-1933.533.333.233.21.25 (m), 1.95 (m)1.25 (m), 1.95 (m)
C-2029.829.629.729.70.95 (d, J = 6.4 Hz)0.95 (d, J = 6.4 Hz)
C-2122.822.622.722.70.85 (d, J = 6.4 Hz)0.85 (d, J = 6.4 Hz)

Note: Data extracted from the supporting information of the primary publication. Some calculated values for the proposed structure are included for comparison.

The successful synthesis of the revised structure, whose spectroscopic data was in full agreement with the natural isolate, confirmed the structural reassignment.[4][5]

Key Synthetic Strategy and Experimental Protocols

The total synthesis of this compound was achieved through a multi-step sequence, the cornerstone of which is a domino [4+3] cycloaddition reaction.[1][4] This key transformation constructs the unique seven-membered ring system of the molecule. Below are the detailed experimental protocols for key steps in the synthesis of the revised structure of this compound.

Experimental Protocol for the Domino [4+3] Cycloaddition Reaction:

To a solution of the diene precursor (1.0 eq) in toluene (B28343) (0.1 M) is added the cyclopropene (B1174273) coupling partner (1.5 eq). The reaction mixture is heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the cycloheptatriene (B165957) product.

Experimental Protocol for the Final Deprotection and Lactonization:

To a solution of the protected precursor (1.0 eq) in a 3:1:1 mixture of THF/H₂O/AcOH (0.05 M) is added zinc dust (10 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to yield the final product, this compound.

Visualizing the Chemistry and Logic

To better understand the pivotal aspects of this research, the following diagrams illustrate the key reaction and the logical process of the structural revision.

G cluster_reactants Reactants cluster_domino Domino Reaction Sequence diene Diene Precursor diels_alder [4+2] Diels-Alder diene->diels_alder cyclopropene Cyclopropene cyclopropene->diels_alder elimination Elimination diels_alder->elimination Intermediate electrocyclization 6π-Electrocyclization elimination->electrocyclization Intermediate product Cycloheptatriene Core electrocyclization->product

Caption: Key Domino [4+3] Cycloaddition Reaction Workflow.

G cluster_synthesis Synthetic Verification cluster_natural Natural Product Data propose_structure Proposed Structure of this compound total_synthesis Total Synthesis of Proposed Structure propose_structure->total_synthesis spectral_analysis_synth Spectroscopic Analysis (NMR, MS) total_synthesis->spectral_analysis_synth comparison Comparison of Spectroscopic Data spectral_analysis_synth->comparison natural_isolate Natural this compound Isolate spectral_analysis_natural Reported Spectroscopic Data natural_isolate->spectral_analysis_natural spectral_analysis_natural->comparison mismatch Data Mismatch comparison->mismatch match Data Match comparison->match revise_structure Structural Revision mismatch->revise_structure synthesis_revised Total Synthesis of Revised Structure revise_structure->synthesis_revised synthesis_revised->comparison conclusion Confirmation of Revised Structure match->conclusion

Caption: Logical Workflow of the Structural Revision of this compound.

Conclusion

The total synthesis of this compound by Tsukano and coworkers stands as a significant achievement in natural product synthesis.[2][3] Not only did it provide the first synthetic route to this biologically important molecule, but it also corrected the initially proposed structure.[1][4] The innovative use of a domino [4+3] cycloaddition reaction to construct the challenging seven-membered ring is a highlight of their strategy.[1][4] This guide provides a comprehensive overview of this work, offering valuable insights for the scientific community. The detailed protocols and comparative data serve as a foundation for future research in this area, including potential independent verifications of the synthesis and further exploration of the biological activities of this compound and its analogs.

References

Replicating and Validating Published Bioassay Results for Lancilactone C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioassay data for Lancilactone C, a triterpenoid (B12794562) isolated from Kadsura lancilimba. The primary focus is to facilitate the replication and validation of its reported anti-HIV activity. This document includes a summary of the quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The known bioactivity of this compound is summarized in the table below. It is crucial to note that the structure of this compound was revised in 2023.[1][2] All biological data should be considered in the context of this corrected structure.

BioassayCell LineReported Activity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Therapeutic Index (TI)Reference
Anti-HIV-1 ReplicationH9 lymphocytes1.4 µg/mL> 100 µg/mL> 71.4[3]

Experimental Protocols

To validate the reported anti-HIV activity and assess the cytotoxicity of this compound, the following experimental protocols are recommended.

Anti-HIV-1 Replication Assay (p24 Antigen ELISA)

This method quantifies the level of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a reliable indicator of viral replication.

Materials:

  • H9 human T-lymphocyte cell line

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound (with confirmed revised structure)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed H9 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Preparation: Prepare a dilution series of this compound in complete medium. A positive control (e.g., a known antiretroviral drug) and a no-inhibitor control should be included.

  • Infection and Treatment: Infect the H9 cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock. Immediately after infection, add 50 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatant according to the manufacturer's protocol for the ELISA kit. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • H9 human T-lymphocyte cell line

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed H9 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay (48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Mechanism of Action

While the specific molecular target of this compound has not been elucidated, many triterpenoids are known to interfere with various stages of the HIV-1 life cycle. The following diagram illustrates the general HIV-1 replication cycle, highlighting potential points of inhibition for triterpenoid compounds.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Potential Triterpenoid Inhibition Points Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Provirus Provirus Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Viral_Proteins Viral Proteins Budding 7. Budding & Maturation Assembly->Budding New_Virion New Virion Budding->New_Virion HIV HIV Virion HIV->Entry HIV_RNA Viral RNA Inhibit_Entry Entry/ Fusion Inhibit_Entry->Entry Inhibit_Protease Protease (Maturation) Inhibit_Protease->Budding Inhibit_Maturation Maturation Inhibit_Maturation:s->Budding:n

Caption: General HIV-1 replication cycle with potential triterpenoid inhibition points.

Experimental Workflow for Validation

The following workflow outlines the key steps for replicating and validating the published bioassay results for this compound.

Validation_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Obtain_Compound Obtain this compound (Revised Structure) Anti_HIV_Assay Anti-HIV-1 Assay (p24 ELISA) Obtain_Compound->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Obtain_Compound->Cytotoxicity_Assay Culture_Cells Culture H9 Lymphocytes Culture_Cells->Anti_HIV_Assay Culture_Cells->Cytotoxicity_Assay Prepare_Virus Prepare HIV-1 Virus Stock Prepare_Virus->Anti_HIV_Assay Calculate_EC50 Calculate EC₅₀ Anti_HIV_Assay->Calculate_EC50 Calculate_CC50 Calculate CC₅₀ Cytotoxicity_Assay->Calculate_CC50 Calculate_TI Calculate Therapeutic Index (TI) Calculate_EC50->Calculate_TI Calculate_CC50->Calculate_TI Compare_Data Compare with Published Data Calculate_TI->Compare_Data

Caption: Workflow for the validation of this compound bioactivity.

References

Safety Operating Guide

Navigating the Disposal of Lancilactone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Lancilactone C is a tricyclic triterpenoid (B12794562) known for its potential biological activities, including the inhibition of HIV replication.[6][7] As with any biologically active compound, it is imperative to handle its disposal with care to prevent environmental contamination and ensure personnel safety. The following procedures outline the recommended steps for the safe disposal of this compound waste.

Core Principles for Disposal

The primary and most crucial step before beginning any work that will generate waste is to have a disposal plan in place.[3][4] All waste should be treated as hazardous unless confirmed otherwise.[1] It is the responsibility of every researcher to ensure the safe and correct disposal of all waste produced during their work.[2]

Quantitative Data for Waste Management

Proper waste management involves adhering to specific quantitative limits for accumulation and storage. These guidelines are essential for maintaining a safe laboratory environment.

ParameterGuidelineRationale
Maximum Accumulation Volume 55 gallons per Satellite Accumulation AreaPrevents the storage of excessive quantities of hazardous waste in the laboratory.[1]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid)Imposes stricter control for highly toxic substances to minimize risk.[1]
Maximum Storage Time Up to 12 months in a Satellite Accumulation AreaEnsures timely disposal and prevents the degradation of containers or unknown reactions over time.[1]
Experimental Protocols for Disposal

The following step-by-step protocol should be followed for the disposal of this compound waste:

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound.

    • Segregate this compound waste from other chemical waste to avoid unintended reactions.[1][5] Do not mix incompatible wastes.[3] Specifically, keep organic solvent waste separate from aqueous waste.[3] Chlorinated and non-chlorinated solvents must always be kept separate.[4]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred over glass to minimize the risk of breakage.[1]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the principal investigator's name and laboratory location.[1][5]

  • Safe Storage :

    • Store the waste container in a designated Satellite Accumulation Area.[1]

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[1]

    • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Disposal Procedure :

    • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] This practice can interfere with wastewater treatment processes and contribute to environmental contamination.[1]

    • Contact Environmental Health and Safety (EHS) : Once the waste container is full or nearing its maximum storage time, contact your institution's EHS office to arrange for a waste pickup.[1]

    • Final Disposal : The EHS department will manage the final disposal, which will likely involve incineration or another approved method for hazardous chemical waste.[1][8]

Disposal of Contaminated Materials
  • Sharps : Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container.[5]

  • Labware : Glassware and other labware grossly contaminated with this compound should be decontaminated if possible by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][10] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[3][9]

  • Personal Protective Equipment (PPE) : Contaminated gloves, lab coats, and other PPE should be placed in a designated container for hazardous waste.[4]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.

cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type start->waste_type segregate Segregate from Incompatible Waste waste_type->segregate waste_type->segregate container Select Appropriate, Labeled Hazardous Waste Container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage container->storage segregate->container segregate->container ehs_pickup Contact Institutional EHS for Waste Pickup storage->ehs_pickup storage->ehs_pickup final_disposal EHS Manages Final Disposal (e.g., Incineration) ehs_pickup->final_disposal ehs_pickup->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Standard Operating Procedure: Safe Handling of Lancilactone C

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Lancilactone C is a bioactive triterpenoid (B12794562) isolated from Kadsura lancilimba.[2] While it has shown no cytotoxicity in H9 lymphocytes at concentrations up to 100 μg/mL, its full toxicological profile in humans, including potential carcinogenicity, mutagenicity, or teratogenicity, is unknown.[2] Therefore, a conservative approach, assuming it is a hazardous substance, must be adopted.[3] A thorough risk assessment should be conducted before any handling of this compound.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[5] All PPE should be selected based on a risk assessment and must be worn at all times when handling this compound.[3][6]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile gloves tested for resistance to chemotherapy drugs (compliant with ASTM D6978-05 standard).[5][7][8] The outer glove should be changed immediately upon contamination or every 3.5 hours of continuous work.[5][7]Prevents skin contact and absorption.[9] Double-gloving provides an extra layer of protection in case the outer glove is punctured or contaminated. The ASTM standard ensures gloves are rated for handling potent compounds.[7][8]
Body Protection A disposable, solid-front, back-fastening gown made of low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[7]Protects skin and personal clothing from splashes and aerosol contamination.[6] The back-fastening design reduces the risk of frontal contamination.
Eye & Face Protection Full-face shield or safety goggles worn in conjunction with a fluid-resistant surgical mask.[5][7] This is mandatory whenever there is a risk of splashing or aerosol generation.[9]Protects eyes and mucous membranes from accidental splashes of liquids or contact with airborne particles.[5][10]
Respiratory Protection Not typically required if all manipulations are performed within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[5] A fit-tested N95 respirator may be considered during spill cleanup of powdered material.Engineering controls are the primary method for preventing inhalation exposure. Respirators are a secondary measure for specific high-risk situations.
Additional PPE Disposable shoe covers and a cap should be worn, especially when handling larger quantities or during procedures with a high risk of contamination.[5]Minimizes the tracking of contaminants outside of the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound must be performed in a designated area, such as a chemical fume hood or a Class II BSC, to minimize exposure.[11][12]

Preparation and Setup:

  • Designate Area: Cordon off the work area. Cover the work surface with a disposable, plastic-backed absorbent pad.[5] This pad should be discarded as hazardous waste after the procedure.[5]

  • Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them within the containment area before starting.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, cap, gown, mask, eye protection, inner gloves, outer gloves).

Handling Protocol (Weighing and Reconstituting Solid Compound):

  • Tare Balance: If weighing inside the hood, use an analytical balance with a draft shield. Tare the weigh boat or container.

  • Aliquot Compound: Carefully open the container with the solid this compound. Use a dedicated spatula to transfer the desired amount to the tared container. Avoid creating dust or aerosols.

  • Close Primary Container: Securely close the main stock container of this compound immediately after aliquoting.

  • Reconstitution: Add the desired solvent to the weighed compound slowly and carefully to avoid splashing. Use a luer-lock syringe for liquid transfers where possible.[11]

  • Decontaminate: Wipe the exterior of the newly prepared solution container, the spatula, and any other equipment with an appropriate deactivating solution (e.g., 70% ethanol, followed by a suitable detergent), and then wipe with distilled water. Dispose of wipes as hazardous waste.

Post-Handling and Decontamination:

  • Clean Work Area: After completing the work, decontaminate all surfaces within the fume hood or BSC.[10]

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and discarded into the cytotoxic waste bin, followed by the gown and other PPE.[6] The inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][13]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.[5][14]

Table 2: Waste Management and Disposal Guidelines

Waste TypeSegregation and ContainerizationDisposal Procedure
Solid Waste (Gloves, gowns, pads, plasticware)Place in a designated, puncture-resistant, leak-proof container lined with a plastic bag.[5] The container must be clearly labeled with the "Cytotoxic/Cytotoxique" symbol and the words "Hazardous Chemical Waste."[5]When the container is full, seal it securely and arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not mix with regular or biohazardous waste.
Liquid Waste (Unused solutions, contaminated solvents)Collect in a dedicated, leak-proof, and chemically compatible waste container.[14] The container must be kept closed except when adding waste and stored in secondary containment.[14] Label clearly with the contents, including "this compound" and the solvent used.Arrange for disposal through your institution's hazardous waste management program.[14] Under no circumstances should this waste be poured down the drain. [14]
Sharps Waste (Needles, contaminated glass)Place immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.[10][11]Seal the container when it is no more than three-quarters full and dispose of it through the EHS hazardous waste program.

Emergency Procedures

Spills:

  • Alert others in the area and restrict access.

  • Wearing full PPE, cover the spill with absorbent pads, working from the outside in.

  • Carefully clean the area with a suitable decontaminating agent.

  • Place all cleanup materials in a cytotoxic waste container.

  • Report the spill to the laboratory supervisor and EHS.[4]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15]

  • Eye Contact: Flush the eye with water or an eyewash solution for at least 15 minutes, holding the eyelid open.[15]

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention for any exposure. [15]

Workflow Visualization

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood / BSC) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency 4. Emergency Response prep1 Conduct Risk Assessment prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid This compound prep3->handle1 handle2 Reconstitute with Solvent handle1->handle2 handle3 Decontaminate External Surfaces handle2->handle3 cleanup1 Segregate & Dispose of Contaminated Waste handle3->cleanup1 cleanup2 Decontaminate Work Area cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 emergency1 Spill or Exposure Occurs emergency2 Follow Emergency Procedures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lancilactone C
Reactant of Route 2
Lancilactone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.